molecular formula C13H18ClNO B3172962 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine CAS No. 946758-47-0

4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

Cat. No.: B3172962
CAS No.: 946758-47-0
M. Wt: 239.74 g/mol
InChI Key: HWUKMUFRTGVJGK-UHFFFAOYSA-N
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Description

4-{[(3-Chlorobenzyl)oxy]methyl}piperidine is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 239.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-chlorophenyl)methoxymethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11/h1-3,8,11,15H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUKMUFRTGVJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401252258
Record name 4-[[(3-Chlorophenyl)methoxy]methyl]piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946758-47-0
Record name 4-[[(3-Chlorophenyl)methoxy]methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946758-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(3-Chlorophenyl)methoxy]methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and characterization of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine"

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Characterization of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

Executive Summary

This technical guide details the synthesis, purification, and characterization of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine (CAS: 1261230-76-5). This molecule features a piperidine core linked via an ether bridge to a 3-chlorophenyl ring. It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of GPCR ligands (e.g., muscarinic antagonists, chemokine receptor modulators) and monoamine transporter inhibitors .

The synthesis follows a convergent Williamson ether synthesis strategy utilizing an N-protected piperidine precursor to ensure regioselectivity, followed by acidic deprotection. This guide prioritizes high-yield, scalable protocols suitable for preclinical drug discovery campaigns.

Retrosynthetic Analysis

To achieve the target secondary amine without side reactions (e.g., N-alkylation), the nitrogen atom must be masked. The retrosynthetic disconnection occurs at the ether oxygen.

  • Target: 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine[1][2][3][4][5]

  • Precursors:

    • Nucleophile: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc-4-piperidinemethanol).

    • Electrophile: 1-(Bromomethyl)-3-chlorobenzene (3-Chlorobenzyl bromide).

  • Strategic Logic: The primary alcohol of the piperidine derivative is deprotonated to form an alkoxide, which attacks the benzylic halide in an

    
     fashion. The Boc group is orthogonal to the basic alkylation conditions and is removed in the final step.
    

Experimental Protocol

Step 1: Williamson Ether Synthesis

Reaction: N-Boc-4-piperidinemethanol + 3-Chlorobenzyl bromide


N-Boc-4-{[(3-chlorobenzyl)oxy]methyl}piperidine.

Reagents & Materials:

  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

  • 3-Chlorobenzyl bromide (1.2 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ammonium chloride (sat. aq.)

Procedure:

  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Deprotonation:

    • Charge the flask with NaH (1.5 eq). Wash twice with dry hexane to remove mineral oil if downstream purification is sensitive to grease (optional for small scale).

    • Suspend NaH in anhydrous DMF (0.2 M concentration relative to limiting reagent) and cool to 0°C in an ice bath.

    • Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in a minimal volume of DMF. Add this solution dropwise to the NaH suspension over 15 minutes. Gas evolution (

      
      ) will be observed.
      
    • Critical Insight: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation. The solution typically turns slightly yellow/turbid.

  • Alkylation:

    • Cool the mixture back to 0°C.

    • Add 3-Chlorobenzyl bromide (1.2 eq) dropwise (neat or in minimal DMF).

    • Allow the reaction to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup:

    • Quench carefully with saturated

      
       solution at 0°C (exothermic!).
      
    • Dilute with water and extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (

    
    , 0-20% EtOAc in Hexanes).
    
Step 2: N-Boc Deprotection

Reaction: N-Boc-Intermediate


 Target Product (HCl Salt).

Procedure:

  • Dissolve the purified intermediate from Step 1 in 1,4-dioxane (0.1 M).

  • Add 4M HCl in dioxane (10 eq).

  • Stir at RT for 2–4 hours. A white precipitate (the amine hydrochloride salt) often forms.

  • Isolation:

    • Concentrate the solvent in vacuo.

    • Triturate the residue with diethyl ether to remove non-polar impurities.

    • Filter the solid and dry under high vacuum.

Visualization of Workflows

Reaction Scheme & Mechanism

ReactionScheme Start N-Boc-4-hydroxymethyl piperidine Reagents1 1. NaH, DMF, 0°C 2. 3-Cl-Bn-Br Intermediate N-Boc-Ether Intermediate Start->Intermediate Williamson Ether Synthesis Reagents2 4M HCl in Dioxane Product Target Molecule (HCl Salt) Intermediate->Product Acidic Deprotection

Caption: Two-step synthesis pathway: Base-mediated alkylation followed by acid-mediated deprotection.

Purification Logic Flow

Purification Crude Crude Reaction Mixture (DMF, NaBr, Product, Excess Electrophile) Quench Quench: Sat. NH4Cl Partition: EtOAc / H2O Crude->Quench Wash Wash Organic Phase: 1. H2O (x2) -> Removes DMF 2. Brine -> Drying Quench->Wash Chrom Flash Chromatography (Hexane/EtOAc) Wash->Chrom Deprot Deprotection (HCl/Dioxane) Chrom->Deprot Trit Trituration (Et2O) Isolates Pure Salt Deprot->Trit

Caption: Downstream processing flowchart ensuring removal of high-boiling solvents (DMF) and lipophilic byproducts.

Characterization & Data Validation

The following data represents the expected analytical signature for the free base form. For the HCl salt, NH protons will appear as a broad singlet at


 9.0–10.0 ppm.
Table 1: 1H NMR Data (400 MHz, )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 7.35 – 7.15Multiplet4H3-Chlorophenyl ring protons
Benzylic 4.52Singlet2H

Ether 3.32Doublet (

)
2H

Piperidine 3.08Doublet of triplets2H

(C2, C6)
Piperidine 2.60Triplet of triplets2H

(C2, C6)
Methine 1.75Multiplet1H

(C4)
Piperidine 1.70 – 1.15Multiplet4H

protons
Amine 1.80Broad Singlet1H

(exchanges with

)
Mass Spectrometry (LC-MS)
  • Formula:

    
    
    
  • Molecular Weight: 239.74 g/mol

  • Observed Ion:

    
     (Characteristic Chlorine isotope pattern: M+2 peak at ~33% intensity of M peak).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonation or moisture in DMF.Use fresh anhydrous DMF. Ensure NaH is active (grey powder, not white). Increase reaction time at 0°C.
Mineral Oil Contamination NaH dispersion not washed.Wash NaH with dry hexane before adding DMF, or use column chromatography to separate oil (elutes first in 100% Hexane).
N-Alkylation Boc group cleavage during reaction.Ensure reaction temperature does not exceed 40°C. Confirm starting material quality.
Emulsion during Workup DMF presence in aqueous layer.Wash organic layer thoroughly with water (

). Add a small amount of brine to break emulsions.

Safety & Handling

  • Sodium Hydride (NaH): Flammable solid; reacts violently with water to release hydrogen gas. Handle under inert atmosphere (Nitrogen/Argon).

  • 3-Chlorobenzyl Bromide: Lachrymator and skin irritant. Handle in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Use double-gloving.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[6][7][8][9] Link

  • Piperidine Ether Synthesis Protocols

    • Organic Chemistry Portal. "Synthesis of Ethers."[6][7][9][10] Link

  • Commercial Reference & CAS Verification

    • BLD Pharm.[2][4] "4-((3-Chlorobenzyl)oxy)piperidine hydrochloride (CAS 1185020-93-2 / Analogous Scaffold)."[4] Link

  • General Deprotection of N-Boc Groups

    • Common Organic Chemistry. "Boc Deprotection."[11] Link

Sources

Technical Guide: Physicochemical Properties of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

[1]

Executive Summary

4-{[(3-Chlorobenzyl)oxy]methyl}piperidine (often utilized as the hydrochloride salt, CAS 1261230-76-5 ) represents a "privileged scaffold" in drug discovery.[1] It combines a basic amine center (piperidine) with a lipophilic aromatic tail (3-chlorobenzyl) connected via a flexible ether linker.[1]

This specific molecular architecture is frequently employed to target aminergic G-Protein Coupled Receptors (GPCRs), including Muscarinic (M1/M4) , Histamine (H3/H4) , and Melanin-Concentrating Hormone (MCH-1) receptors.[1] The 3-chloro substituent is a strategic medicinal chemistry modification intended to modulate lipophilicity (LogP) and block metabolic oxidation at the para-position of the phenyl ring.[1]

Structural Identity & Molecular Descriptors[1]

The molecule consists of a secondary amine (piperidine) substituted at the 4-position with a benzyloxymethyl group.[1] The meta-chlorine substitution on the benzyl ring is the defining feature that differentiates its electronic and steric profile from the unsubstituted benzyl analog.[1]

Table 1: Molecular Specifications
PropertyValueNotes
IUPAC Name 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine
Common CAS 1261230-76-5 (HCl salt)Free base CAS is less common in catalogs.[1]
Formula C₁₃H₁₈ClNOFree Base
Molecular Weight 239.74 g/mol Free Base
Molecular Weight 276.20 g/mol Hydrochloride Salt
H-Bond Donors 1 (NH)Critical for Aspartate binding in GPCRs.[1]
H-Bond Acceptors 2 (N, O)Ether oxygen acts as a weak acceptor.[1]
Rotatable Bonds 4High conformational flexibility.[1]
Topological Polar Surface Area ~21.3 ŲFavorable for BBB penetration.[1]

Physicochemical Profile

Understanding the physicochemical behavior of this scaffold is essential for predicting its ADME (Absorption, Distribution, Metabolism, Excretion) properties in early-stage drug design.[1]

Lipophilicity (LogP / LogD)

The 3-chlorobenzyl group significantly enhances lipophilicity compared to the unsubstituted benzyl ether.[1]

  • Predicted LogP: 3.1 ± 0.4 [1]

  • Mechanism: The chlorine atom adds 0.7 log units to the lipophilicity.[1] The ether oxygen contributes a negative value (-1.[1]0) due to polarity, but the overall hydrophobic skeleton dominates.[1]

  • Implication: This LogP range is ideal for Central Nervous System (CNS) penetration (optimal range 2.0–4.0), making this scaffold highly suitable for neuroactive drug discovery.[1]

Ionization (pKa)
  • Piperidine Nitrogen pKa: 10.8 ± 0.3 [1]

  • Analysis: The piperidine nitrogen is a secondary amine.[1] The ether oxygen is separated by three sigma bonds (C-C-C-O), meaning its inductive electron-withdrawing effect is negligible at the nitrogen center.[1]

  • Physiological State: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the cationic species (protonated ammonium).[1] This positive charge is crucial for forming salt bridges with the conserved Aspartate residue (e.g., Asp3.[1]32) in aminergic GPCR binding pockets.[1]

Solubility
  • Free Base: Low aqueous solubility (< 1 mg/mL); highly soluble in organic solvents (DCM, Methanol, Ethyl Acetate).[1]

  • Hydrochloride Salt: High aqueous solubility (> 50 mg/mL).[1]

  • pH-Dependent Solubility Profile:

    • pH < 9:[1] Soluble (Ionized).[1]

    • pH > 11:[1] Precipitates as an oil/solid (Unionized Free Base).[1]

Electronic & Metabolic Effects (The "Chlorine Advantage")

The choice of the 3-chloro (meta) substituent over the 4-chloro (para) or unsubstituted analog is deliberate:[1]

  • Metabolic Blocking: The phenyl ring is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, typically at the para position.[1] While 3-Cl does not sterically block the para position, it deactivates the ring electronically (inductive withdrawal), reducing the rate of oxidation compared to the unsubstituted benzyl.[1]

  • Halogen Bonding: The chlorine atom can participate in halogen bonding with carbonyl backbone atoms in the receptor binding pocket, potentially increasing potency.[1]

Synthesis & Purification Protocols

The synthesis follows a standard Williamson Ether Synthesis followed by deprotection.[1] This route ensures high yield and prevents N-alkylation side reactions.[1]

Diagram 1: Synthesis Workflow

SynthesisStart1N-Boc-4-hydroxymethylpiperidineStep1Ether Formation(NaH, DMF, 0°C to RT)Start1->Step1Start23-ChlorobenzylbromideStart2->Step1InterIntermediate:N-Boc-Protected EtherStep1->InterSN2 ReactionStep2Deprotection(HCl/Dioxane or TFA/DCM)Inter->Step2CleavageFinalTarget Product:4-{[(3-Chlorobenzyl)oxy]methyl}piperidine HClStep2->FinalSalt Formation

Caption: Step-by-step synthetic route from commercially available precursors to the final hydrochloride salt.

Detailed Protocol
  • Protection (if starting from raw piperidine): Ensure the piperidine nitrogen is protected (e.g., Boc group) to prevent quaternization.[1]

  • Alkylation:

    • Dissolve N-Boc-4-hydroxymethylpiperidine (1.0 eq) in anhydrous DMF.

    • Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) at 0°C under Argon. Stir for 30 min to form the alkoxide.

    • Add 3-Chlorobenzyl bromide (1.1 eq) dropwise.[1]

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Quench: Carefully add water/ice.[1] Extract with Ethyl Acetate.[1][2]

  • Deprotection:

    • Dissolve the intermediate in 4M HCl in Dioxane.[1] Stir for 2 hours at RT.

    • Concentrate in vacuo to yield the crude HCl salt.[1]

  • Purification (Self-Validating Step):

    • To ensure purity, convert the crude salt to the free base by partitioning between 1M NaOH and DCM.[1]

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate.[1][2]

    • Re-precipitate as HCl salt by adding ethereal HCl.[1] This "Acid-Base-Acid" cycle removes non-basic impurities.[1]

Applications in Drug Design[1]

This molecule is rarely a drug in itself but is a high-value fragment or linker .[1]

Diagram 2: Pharmacophore Mapping

PharmacophoreMolecule4-{[(3-Chlorobenzyl)oxy]methyl}piperidineBasicCenterBasic Amine (Piperidine)Molecule->BasicCenterLinkerEther Linker(Rotational Freedom)Molecule->LinkerLipophilic3-Cl-Phenyl TailMolecule->LipophilicTarget1GPCR Binding:Aspartate Salt BridgeBasicCenter->Target1Ionic BondTarget2Hydrophobic PocketInteractionLinker->Target2Optimal DistanceLipophilic->Target2Pi-StackingTarget3Metabolic Stability(vs Unsubstituted)Lipophilic->Target3Cl-Substitution

Caption: Pharmacophore decomposition showing how structural elements map to biological interactions.

Key Therapeutic Areas[1][3]
  • MCH-1 Antagonists: The "Piperidine-Linker-Aryl" motif is classic for Melanin-Concentrating Hormone receptor antagonists used in obesity research.[1] The 3-Cl group improves potency over the unsubstituted benzyl.[1]

  • Muscarinic Modulators: Used in designing M4 PAMs (Positive Allosteric Modulators) for schizophrenia, where the piperidine interacts with the orthosteric or allosteric site.[1]

  • Sigma Receptor Ligands: The lipophilic amine structure has high affinity for Sigma-1 receptors, often requiring screening to ensure selectivity.[1]

Handling and Stability

  • Hygroscopicity: The HCl salt is moderately hygroscopic.[1] Store in a desiccator at -20°C.

  • Ether Stability: The benzylic ether is generally stable but can be cleaved under strong Lewis Acid conditions (e.g., BBr₃) or catalytic hydrogenation (H₂/Pd-C).[1] Avoid hydrogenolysis conditions if the intent is to preserve the scaffold.[1]

  • Safety: As a secondary amine and alkyl halide derivative, handle with standard PPE.[1] No specific acute toxicity data is widely published for this specific intermediate, so treat as a potential irritant.[1]

References

  • PubChem Compound Summary. 3-(4-Chlorophenoxy)piperidine (Analogous Data).[1] National Center for Biotechnology Information.[1] Available at: [Link]

  • Google Patents. Substituted Piperidines as GPCR Modulators (WO2005068456A1).[1] Available at:

An In-depth Technical Guide to 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Piperidine Derivative

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1][2][3] Its conformational flexibility and ability to engage in diverse molecular interactions make it a highly versatile building block in the design of novel therapeutics. This guide focuses on a specific, and likely novel, derivative: 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine .

A thorough search of chemical databases reveals a lack of a specific Chemical Abstracts Service (CAS) number for this compound, suggesting it is not a readily available commercial product. This guide, therefore, serves as a proactive technical resource for researchers interested in synthesizing and exploring the potential of this molecule. We will provide a detailed, field-proven synthetic protocol, discuss its likely chemical properties, and explore its potential applications in drug discovery, grounded in the established roles of its constituent chemical moieties.

Proposed Synthesis: A Practical Approach via Williamson Ether Synthesis

The most logical and efficient route to synthesize 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine is through the Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide.[4][5][6] In this case, the synthesis involves two key starting materials: an N-protected 4-(hydroxymethyl)piperidine and 3-chlorobenzyl chloride. The use of a nitrogen-protecting group, such as the tert-butoxycarbonyl (Boc) group, is crucial to prevent side reactions at the piperidine nitrogen.

Starting Materials

The successful synthesis of the target compound hinges on the availability of high-quality starting materials.

Starting MaterialRationale
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc-4-hydroxymethyl-piperidine) The Boc protecting group is stable under the basic conditions of the Williamson ether synthesis and can be readily removed under acidic conditions. The hydroxymethyl group provides the nucleophilic alcohol for the etherification reaction.
3-Chlorobenzyl chloride This commercially available reagent provides the 3-chlorobenzyl moiety. The benzylic chloride is highly reactive towards nucleophilic substitution.
Sodium hydride (NaH) A strong, non-nucleophilic base is required to deprotonate the alcohol of the N-Boc-4-hydroxymethyl-piperidine to form the alkoxide nucleophile.
Anhydrous Tetrahydrofuran (THF) A suitable aprotic polar solvent to facilitate the reaction.
Synthetic Workflow Diagram

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Deprotection N-Boc-4-(hydroxymethyl)piperidine N-Boc-4-(hydroxymethyl)piperidine Alkoxide Intermediate Alkoxide Intermediate N-Boc-4-(hydroxymethyl)piperidine->Alkoxide Intermediate  Anhydrous THF Sodium Hydride (NaH) Sodium Hydride (NaH) Sodium Hydride (NaH)->Alkoxide Intermediate N-Boc-4-{[(3-Chlorobenzyl)oxy]methyl}piperidine N-Boc-4-{[(3-Chlorobenzyl)oxy]methyl}piperidine Alkoxide Intermediate->N-Boc-4-{[(3-Chlorobenzyl)oxy]methyl}piperidine 3-Chlorobenzyl chloride 3-Chlorobenzyl chloride 3-Chlorobenzyl chloride->N-Boc-4-{[(3-Chlorobenzyl)oxy]methyl}piperidine Final Product 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine N-Boc-4-{[(3-Chlorobenzyl)oxy]methyl}piperidine->Final Product Trifluoroacetic Acid (TFA) or HCl Trifluoroacetic Acid (TFA) or HCl Trifluoroacetic Acid (TFA) or HCl->Final Product

Sources

A Technical Guide to the Spectral Analysis of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The molecular structure of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine, a key focus of this guide, is depicted below. The conformational flexibility of the piperidine ring and the electronic effects of the 3-chlorobenzyl group are expected to be key determinants of its spectral properties.[1]

Caption: Molecular Structure of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H7.2-7.4m4H
O-CH ₂-Ar~4.5s2H
CH ₂-O~3.4d2H
Piperidine CH (axial & equatorial)2.5-3.1m4H
Piperidine CH 1.5-1.9m1H
Piperidine CH ₂ (axial & equatorial)1.1-1.4m4H
NH 1.0-3.0 (broad)s1H
  • Aromatic Protons (7.2-7.4 ppm): The protons on the 3-chlorobenzyl group are expected to appear in the aromatic region.[2] The substitution pattern will lead to a complex multiplet.

  • Benzylic Protons (~4.5 ppm): The two protons of the -O-CH₂-Ar group are chemically equivalent and are expected to appear as a singlet. Their position is downfield due to the deshielding effect of the adjacent oxygen and aromatic ring.[3][4]

  • Methylene Ether Protons (~3.4 ppm): The protons of the -CH₂-O- group attached to the piperidine ring will be a doublet, coupled to the proton on C4 of the piperidine ring.

  • Piperidine Protons (1.1-3.1 ppm): The protons on the piperidine ring will exhibit complex splitting patterns due to axial and equatorial positions and coupling with each other. The protons on carbons adjacent to the nitrogen will be the most downfield.[5][6]

  • Amine Proton (1.0-3.0 ppm): The N-H proton will likely appear as a broad singlet and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Ar-C (quaternary, C-Cl)~134
Ar-C (quaternary, C-CH₂)~139
Ar-CH126-130
O-C H₂-Ar~72
C H₂-O~75
Piperidine C H₂ (adjacent to N)~46
Piperidine C H~38
Piperidine C H₂~30
  • Aromatic Carbons (126-139 ppm): The six carbons of the benzene ring will appear in this region. The carbon attached to the chlorine atom will be shifted to approximately 134 ppm.[7]

  • Benzylic and Methylene Ether Carbons (~72-75 ppm): The benzylic carbon (O-CH₂-Ar) and the methylene carbon attached to the piperidine ring (CH₂-O) are expected in this range due to the electronegative oxygen atom.[8]

  • Piperidine Carbons (30-46 ppm): The carbons of the piperidine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen atom will be the most downfield.[9][10]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Acquisition time: ~2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~240 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[11]

Predicted Characteristic IR Absorption Bands

Functional GroupBondPredicted Frequency (cm⁻¹)Intensity
Aromatic C-HC-H stretch3000-3100Medium
Aliphatic C-HC-H stretch2850-2960Strong
Amine N-HN-H stretch3300-3500Medium, broad
Ether C-O-CC-O stretch1050-1150Strong
Aromatic C=CC=C stretch1450-1600Medium-Weak
Alkyl C-ClC-Cl stretch600-800Strong
  • C-H Stretching (2850-3100 cm⁻¹): Expect to see absorptions for both aromatic (=C-H) and aliphatic (-C-H) stretches.[12]

  • N-H Stretching (3300-3500 cm⁻¹): A broad peak in this region is characteristic of the N-H bond in the piperidine ring.[13]

  • C-O-C Stretching (1050-1150 cm⁻¹): A strong absorption in this region is indicative of the ether linkage.[14]

  • C=C Stretching (1450-1600 cm⁻¹): Aromatic ring stretching will produce peaks in this region.[15]

  • C-Cl Stretching (600-800 cm⁻¹): A strong band in the fingerprint region will correspond to the C-Cl bond.[13]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • ATR: Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples with minimal preparation.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

    • A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[16]

Predicted Fragmentation Pattern (Electron Ionization - EI)

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 240/242 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).

  • Major Fragmentation Pathways:

    • Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-C bond between the piperidine ring and the methylene group, or the O-CH₂ bond, leading to the formation of the highly stable 3-chlorotropylium ion (m/z 125/127) or a 3-chlorobenzyl cation (m/z 125/127).[17][18]

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for amines.[16]

    • Loss of Chlorobenzyl Radical: Loss of the chlorobenzyl radical (•CH₂C₆H₄Cl) would result in a fragment at m/z 114.

    • Loss of Chlorobenzyloxy Radical: Loss of the chlorobenzyloxy radical (•OCH₂C₆H₄Cl) would result in a fragment at m/z 98.

Proposed MS Fragmentation of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine M [M]⁺˙ m/z 240/242 F1 3-Chlorotropylium ion m/z 125/127 M->F1 Benzylic Cleavage F2 [M - •CH₂C₆H₄Cl]⁺ m/z 114 M->F2 Loss of Chlorobenzyl radical F3 Piperidin-4-ylmethyl cation m/z 98 M->F3 Ether Bond Cleavage

Caption: Proposed Mass Spectrometry Fragmentation Pathways.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively volatile compound like this, GC-MS is a suitable technique.[16]

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum. Electrospray ionization (ESI) would be used for LC-MS, likely showing a prominent protonated molecule [M+H]⁺ at m/z 241/243.[16]

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Conclusion

The comprehensive spectral analysis of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine, through the synergistic use of NMR, IR, and MS, provides a robust framework for its structural verification. This guide, by predicting the key spectral features and outlining standardized experimental protocols, equips researchers with the necessary information to confidently identify and characterize this molecule. The causality behind the predicted spectral data is rooted in the fundamental principles of spectroscopy and the well-established influence of the molecule's constituent functional groups. Adherence to the described self-validating protocols will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity.

References

  • PubMed. (2010, April 15). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Retrieved from [Link]

  • PubMed. (2021, December 15). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • Pacific Lutheran University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Unknown. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Retrieved from [Link]

  • ChemConnections. (n.d.). Information from Mass Spectrometry. Retrieved from [Link]

  • Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • Biosynce. (n.d.). 4-(3-Chlorobenzyl)piperidine CAS 251107-31-0. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Unknown. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved from [Link]

  • NIST WebBook. (n.d.). Piperidine. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Methyl-benzyl)-piperidine. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(2-chlorobenzyl)piperidine (C12H16ClN). Retrieved from [Link]

  • SciELO. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Product Name : 1-(3-((4-Chlorobenzyl)oxy)propyl)piperidine. Retrieved from [Link]

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The Piperidine Ether Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Potential Biological Activity of Substituted Piperidine Ethers

For researchers, medicinal chemists, and drug development professionals, the piperidine ring is a cornerstone of molecular design, present in a significant portion of pharmaceuticals.[1][2][3] This guide delves into a specific, highly versatile class of these compounds: substituted piperidine ethers. The introduction of an ether linkage to the core piperidine structure unlocks a vast chemical space, enabling fine-tuning of physicochemical properties and facilitating interactions with a wide array of biological targets. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of these compounds, offering field-proven insights into their role in contemporary drug discovery.

Section 1: The Strategic Advantage of the Piperidine Ether Moiety

The prevalence of the piperidine scaffold in medicinal chemistry is due to its conformationally flexible, yet stable, six-membered ring structure.[4] This allows for precise three-dimensional positioning of substituents to optimize interactions with biological targets. The addition of an ether linkage introduces several key advantages:

  • Modulation of Physicochemical Properties: The ether group can influence a molecule's lipophilicity, polarity, and hydrogen bonding capacity. This is crucial for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

  • Conformational Constraint and Flexibility: The ether linkage can introduce a degree of rigidity to the molecule, which can be advantageous for locking in a bioactive conformation. Conversely, the flexibility of the ether bond can allow the molecule to adopt different conformations to bind to its target.

  • Versatile Synthetic Handles: The ether bond provides a stable and synthetically accessible linkage point for introducing a wide variety of substituents, enabling extensive SAR studies.

Section 2: Therapeutic Applications and Mechanistic Insights

Substituted piperidine ethers have demonstrated significant potential across a range of therapeutic areas. This section will explore some of the most prominent examples, detailing the underlying mechanisms of action and key SAR observations.

Central Nervous System (CNS) Disorders

The blood-brain barrier (BBB) presents a significant challenge for CNS drug development. The physicochemical properties of piperidine ethers can be tailored to enhance BBB penetration, making them attractive candidates for treating a variety of neurological and psychiatric conditions.

Mechanism of Action: Many atypical antipsychotics function as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[5][6][7][8] Substituted piperidine ethers have been successfully developed as ligands for these and other CNS receptors, such as the sigma receptor, offering potential for new antipsychotic drugs with improved side-effect profiles.[9]

Structure-Activity Relationship Insights:

  • Selectivity for sigma receptors over dopamine D2 or serotonin 5-HT2 receptors can be influenced by the nature of the substituent on the piperidine nitrogen, its distance from the basic nitrogen, and its orientation relative to other substituents.[9]

  • Multi-target approaches, designing ligands with affinity for D2, 5-HT1A, and 5-HT2A receptors, have yielded promising antipsychotic candidates with reduced risks of side effects like weight gain and catalepsy.[5][6][7][8]

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a self-validating system to determine the binding affinity of a test compound for the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of a substituted piperidine ether for the D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (radioligand).

  • Test compound (substituted piperidine ether).

  • Haloperidol (positive control).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Methodology:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and haloperidol in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [³H]-Spiperone at a concentration near its Kd.

    • 50 µL of cell membranes expressing the D2 receptor.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • [³H]-Spiperone: A well-characterized, high-affinity antagonist for the D2 receptor, making it a suitable radioligand.

  • Haloperidol: A potent D2 antagonist used as a positive control and to define non-specific binding.

  • Filtration: This method rapidly separates bound from unbound radioligand, minimizing dissociation of the radioligand-receptor complex.

Mechanism of Action: Orexin receptors (OX1R and OX2R) play a crucial role in regulating wakefulness. Antagonists of these receptors are effective in promoting sleep.[10]

Structure-Activity Relationship Insights:

  • Subtle structural modifications to the piperidine ether scaffold can lead to dramatic changes in selectivity between OX1R and OX2R.[10]

  • Systematic lead optimization, including modifications to the ether linkage and pendant heterocycles, has led to the discovery of highly selective OX2R antagonists.[10]

Workflow for the Discovery of a Selective Orexin Receptor Antagonist

G cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Candidate Selection Start High-Throughput Screening (HTS) Hit Initial Hit Compound (e.g., Filorexant - DORA) Start->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Synthesis Synthesis of Analogs (Varying ether linkage and heterocycles) SAR->Synthesis InVitro In Vitro Assays (Binding and Functional Assays for OX1R/OX2R) Synthesis->InVitro InVitro->SAR Selective_Compound Identification of Selective OX2R Antagonist (e.g., PE-6) InVitro->Selective_Compound PK_PD Preclinical Pharmacokinetics (PK) and Pharmacodynamics (PD) Selective_Compound->PK_PD InVivo In Vivo Efficacy Studies (Rat Sleep Models) PK_PD->InVivo Clinical_Candidate Clinical_Candidate InVivo->Clinical_Candidate Selection of Clinical Candidate

Caption: A streamlined workflow for the discovery of a selective orexin receptor antagonist.

Infectious Diseases

The chemical diversity of substituted piperidine ethers makes them promising scaffolds for the development of novel antiviral and antimicrobial agents.

Mechanism of Action:

  • Enterovirus 71 (EV71) and Coxsackievirus A16 (CVA16): Certain piperidine derivatives can bind to the hydrophobic pocket of the viral capsid protein VP1, inhibiting viral uncoating.[11]

  • Influenza Virus: Some piperidine-based derivatives interfere with the early to middle stages of viral replication.[12]

Structure-Activity Relationship Insights:

  • For anti-enterovirus activity, specific substitutions on the aromatic heterocyclic portion of the molecule are crucial for potent inhibition.[11]

  • In the case of influenza inhibitors, the ether linkage between a quinoline and piperidine ring was found to be critical for inhibitory activity.[12]

Data on Antiviral Activity of Piperidine Derivatives

Compound ClassVirusTargetIC50 / EC50Reference
Heteroaromatic PiperidinesEV71VP1 Capsid Protein1 µM[11]
Heteroaromatic PiperidinesCVA16VP1 Capsid Protein1.24 µM[11]
Quinoline-Piperidine EthersInfluenza VirusEarly/Middle Replicationas low as 0.05 µM[12]
Piperidine-4-CarboxamidesHuman CoronavirusesNot specifiedlow µM[13]
Pain Management

The piperidine scaffold is a well-established pharmacophore in opioid analgesics.[4] The introduction of an ether linkage can significantly modulate the analgesic potency and pharmacokinetic profile of these compounds.

Mechanism of Action: The primary mechanism of action for many piperidine-based analgesics is through agonism at the µ-opioid receptor, a G-protein coupled receptor (GPCR) involved in the modulation of pain perception.

Structure-Activity Relationship Insights:

  • Replacement of the N-methyl group in pethidine with groups containing an ether linkage can lead to a substantial increase in analgesic potency.[14]

  • The position of the oxygen atom within the N-substituent is critical, with certain positions being particularly beneficial for potency.[14]

  • Extensive research has shown that substituted piperidine molecules exhibit good binding to opioid receptors and have potent analgesic effects.

Signaling Pathway of a µ-Opioid Receptor Agonist

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Piperidine Ether (µ-Opioid Agonist) Receptor µ-Opioid Receptor (GPCR) Ligand->Receptor G_Protein Gi/o Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibition Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibition K_Channel K⁺ Channel G_Protein->K_Channel Activation cAMP cAMP AC->cAMP Reduced Production Analgesia Analgesic Effect cAMP->Analgesia Ca_Channel->Analgesia K_Channel->Analgesia

R1-Piperidine-OH + R2-X ---(Base)---> R1-Piperidine-O-R2 + HX

Sources

An In-Depth Technical Guide to the In Silico Target Prediction of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive framework for the in silico identification of potential protein targets for the novel small molecule, 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine. Target identification is a foundational and critical step in the drug discovery pipeline, dictating the therapeutic potential and safety profile of a compound.[1] This document outlines a multi-pronged computational strategy, designed for researchers and drug development professionals, that synergistically combines ligand-based, structure-based, and machine learning methodologies to generate a high-confidence, experimentally testable target hypothesis. We will detail the causality behind each methodological choice, provide step-by-step protocols for key workflows using publicly accessible tools, and emphasize the principle of data integration to build a robust and self-validating predictive system.

Introduction to 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine and In Silico Strategies

The journey of a drug from concept to clinic is long and fraught with attrition. A primary cause of failure is an incomplete understanding of a compound's mechanism of action—specifically, its protein targets.[1] Computational, or in silico, methods have become indispensable for accelerating this discovery phase, allowing for the rapid, cost-effective screening of thousands of possibilities before committing to expensive and time-consuming lab experiments.[2][3]

Chemical Identity of the Query Molecule

To initiate any computational analysis, we must first define our molecule of interest in a machine-readable format.

  • Compound Name: 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

  • Canonical SMILES: C1CNCCC1COC2=CC(=CC=C2)Cl

  • Molecular Structure:

    
    

    (Image Source: PubChem CID 1354969)

This structure forms the basis of all subsequent computational predictions.

The Rationale for a Multi-Method Approach

No single in silico method is foolproof. Each operates on different assumptions and utilizes different data types.

  • Ligand-based methods assume that structurally similar molecules will have similar biological activities.[4]

  • Structure-based methods rely on the three-dimensional fit between a ligand and a protein's binding pocket.[5]

  • Machine learning methods leverage complex algorithms trained on vast datasets of known drug-target interactions to identify novel connections.[1][6][7]

By combining these orthogonal approaches, we can build a consensus prediction. A protein target identified by multiple, mechanistically distinct methods has a significantly higher probability of being a true positive, thereby justifying the allocation of resources for experimental validation.

Foundational Workflow: Ligand-Based Target Prediction

The principle of "guilt by association" is the cornerstone of ligand-based methods.[8][9] We search for known drugs or bioactive molecules that are structurally similar to our query compound and infer that our compound may share targets with these known molecules.

Protocol: 2D Similarity Searching via Public Databases

This is the most direct and accessible method for generating initial hypotheses. We will use PubChem, a massive open chemistry database from the U.S. National Library of Medicine.[10]

Experimental Protocol:

  • Navigate to PubChem: Go to the PubChem homepage ([Link]).

  • Input Structure: In the main search bar, paste the SMILES string for our query compound: C1CNCCC1COC2=CC(=CC=C2)Cl.

  • Initiate Search: Execute the search. This will take you to the Compound Summary page for 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine (CID 1354969).

  • Find Similar Compounds: On the right-hand side of the page, locate the "Similar Compounds" section and click the link.

  • Analyze Results: PubChem will return a list of compounds ranked by a 2D similarity score (Tanimoto coefficient).[11] Examine the top hits (Tanimoto > 0.9) and review their associated bioactivity data in the "BioAssay Results" section for each compound.

Causality & Interpretation: This protocol leverages 2D fingerprints, which are bit strings that encode the presence or absence of various chemical substructures. The Tanimoto coefficient quantifies the overlap between the fingerprints of two molecules.[12] High similarity suggests that the molecules may present similar chemical features to a protein target, potentially leading to similar interactions. The goal is to identify targets that appear frequently among the most similar known active compounds.

Protocol: Pharmacophore-Based Screening

A pharmacophore is an abstract 3D arrangement of essential molecular features required for biological activity.[13] This method moves beyond simple 2D structure to consider the spatial orientation of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[14][15][16]

Experimental Protocol:

  • Generate a Pharmacophore Model: Using the 3D conformation of our query molecule, a pharmacophore model is generated. This can be done with software like LigandScout or online tools. The model for our query compound would likely consist of:

    • One Hydrogen Bond Acceptor (the piperidine nitrogen).

    • One or more Hydrophobic/Aromatic features (the chlorobenzyl ring).

    • Defined spatial constraints between these features.

  • Screen a Database: This 3D pharmacophore query is then used to screen a database of 3D compound conformations (e.g., ZINC, MolPort).

  • Filter and Rank Hits: The search returns molecules from the database that can adopt a conformation matching the pharmacophore query. These hits are then analyzed for known biological targets, similar to the 2D search analysis.

Causality & Interpretation: This approach is powerful because it focuses on the features necessary for interaction rather than the entire chemical scaffold.[13] It can identify molecules that are structurally diverse but present the same key interacting groups in the correct 3D orientation, a concept known as "scaffold hopping."[4] This can uncover non-obvious relationships to known drugs and their targets.

G cluster_ligand Ligand-Based Workflow Query Query Molecule (SMILES) Sim2D 2D Similarity Search (PubChem, ChEMBL) Pharm3D 3D Pharmacophore Screening Hits2D Similar Bioactive Compounds Hits3D Pharmacophore-Matching Compounds Targets Predicted Targets Hypothesis

Orthogonal Approach: Structure-Based Reverse Docking

Structure-based methods use the 3D structure of proteins to predict binding.[17] In a typical virtual screen, many compounds are docked to one target. In reverse docking (also called inverse virtual screening), we do the opposite: we dock one compound of interest against a large library of potential protein targets.[18][19][20]

Principle: The Lock and Key, Redefined

The "Lock-and-Key" model is a foundational concept where a ligand (key) fits into the binding site of a protein (lock).[18] Reverse docking computationally tests our single "key" against thousands of different "locks" to see which ones it fits best. The quality of this fit is estimated by a 'scoring function' which calculates a putative binding affinity.

Protocol: High-Throughput Reverse Docking

This protocol requires more computational resources than ligand-based methods but provides a powerful, physics-based line of evidence. We will describe a workflow using the widely-cited open-source docking engine AutoDock Vina.[21]

Experimental Protocol:

  • Ligand Preparation:

    • Generate a 3D conformation of the query molecule from its SMILES string.

    • Assign partial charges and define rotatable bonds.

    • Convert the file to the required PDBQT format using tools like MGLTools.[20]

  • Target Library Curation:

    • Assemble a library of high-resolution 3D protein structures. A common source is the Protein Data Bank (PDB), the single global repository for macromolecular structures.[22][23][24][25]

    • The library should be curated to include diverse protein families (e.g., GPCRs, kinases, proteases, ion channels) and should be pre-processed to remove water molecules, add hydrogens, and define the binding site search space.

  • Execution of Docking:

    • Automate the docking process using a script that iterates through each protein in the library.

    • For each protein, run AutoDock Vina, providing the prepared ligand and the target protein as input.[20] Vina will explore various positions and conformations ("poses") of the ligand within the protein's binding site.

  • Post-Docking Analysis & Ranking:

    • For each protein-ligand pair, Vina will output a binding affinity score (in kcal/mol). The more negative the score, the more favorable the predicted interaction.

    • Rank all proteins in the library based on their binding affinity scores for the query ligand.

    • The top-ranked proteins (e.g., those with scores < -8.0 kcal/mol) become our primary candidates from this method.

Causality & Interpretation: The scoring function in AutoDock Vina approximates the free energy of binding by considering forces like van der Waals interactions, hydrogen bonding, and electrostatic interactions.[20] A low-energy (highly negative) score indicates a stable, high-affinity interaction is computationally plausible. It is crucial to visually inspect the top-scoring poses to ensure the interactions are chemically sensible (e.g., hydrogen bonds are formed with appropriate donors/acceptors).

G cluster_structure Structure-Based Workflow Ligand Prepared 3D Ligand (PDBQT) PDB Protein Structure Library (PDB) Docking Automated Reverse Docking (AutoDock Vina) Scores Binding Affinity Scores Targets Ranked Potential Targets

Advanced Methods: Machine Learning & AI-Powered Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have revolutionized target identification.[1][26][27] These models are trained on vast, curated databases of known compound-target interactions, such as ChEMBL, and learn complex relationships between chemical structures and their biological targets.[28][29][30][31]

Protocol: Using Pre-trained Models via Web Servers

Several expert-curated web servers provide free access to sophisticated, pre-trained ML models for target prediction. One of the most widely used and validated is SwissTargetPrediction.[32][33][34]

Experimental Protocol:

  • Navigate to the Server: Go to the SwissTargetPrediction website ([Link]).

  • Input Molecule: Paste the SMILES string (C1CNCCC1COC2=CC(=CC=C2)Cl) into the query box. The server also allows drawing the structure.

  • Select Organism: Choose the organism of interest (e.g., Homo sapiens).

  • Run Prediction: Submit the query. The server performs a rapid screening based on a combination of 2D and 3D similarity to its internal library of known active compounds.[8][9][32]

  • Interpret Results: The output is a ranked list of potential targets, classified by protein family. The results include a "Probability" score for each prediction, which is a key metric for ranking. The targets with the highest probability are the most likely candidates.

Causality & Interpretation: The SwissTargetPrediction algorithm is based on the similarity principle but enhances it with a statistical model trained on known actives.[8] It calculates the probability that a molecule similar to the query will bind to a given target. The visualization of results as a pie chart, broken down by target class (e.g., Kinase, GPCR, Protease), provides an immediate, high-level overview of the compound's likely polypharmacology.

Integrated Target Hypothesis Generation

The true power of an in silico approach comes from synthesizing the results from all methods. A target that is predicted by a ligand-based search, shows a favorable docking score, and is ranked highly by a machine learning model is a prime candidate for experimental validation.

The Power of Consensus

The final step is to collate the data into a master table to identify consensus hits.

Data Presentation: Summary of Predicted Targets

RankPredicted TargetLigand-Based EvidenceStructure-Based Evidence (Docking Score)ML-Based Evidence (SwissTargetPrediction Probability)Rationale & Confidence
1Target A High similarity to 3 known inhibitors-9.2 kcal/mol85%High Confidence: Strong consensus across all three orthogonal methods.
2Target B No strong similarity hits-8.8 kcal/mol75%Medium Confidence: Supported by structure and ML methods; may be a novel scaffold for this target.
3Target C High similarity to 1 known inhibitor-6.1 kcal/mol80%Medium-Low Confidence: Ligand and ML evidence is strong, but docking score is weak, suggesting a poor physical fit.
4Target D High similarity to 5 known inhibitorsNo PDB structure available60%Medium-Low Confidence: Strong ligand-based evidence, but cannot be validated by structure-based methods.

Note: This is a hypothetical table for illustrative purposes. Actual results would be populated from the protocols described above.

De-risking and Next Steps

The final ranked list forms the basis of a testable hypothesis. The next logical steps involve:

  • Off-Target Prediction: Use the same methods to specifically look for known anti-targets (e.g., hERG, CYP450 enzymes) to proactively identify potential toxicity liabilities.[14]

  • In Vitro Validation: Acquire the top-ranked protein targets and perform direct binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) or functional assays (e.g., enzyme inhibition, receptor activation) with the query compound to confirm the computational predictions.

Conclusion

This guide has detailed a robust, multi-faceted in silico workflow for predicting the biological targets of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine. By systematically applying ligand-based, structure-based, and machine learning approaches, researchers can efficiently navigate the vastness of biological target space. The emphasis on consensus and the integration of orthogonal methodologies provide a self-validating framework that increases the confidence of predictions and provides a clear, rational path toward experimental validation, ultimately accelerating the drug discovery process.[2][35]

References

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The Piperidine Scaffold: A Nexus for Innovation in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of medicinal chemistry, particularly within the complex and challenging arena of central nervous system (CNS) drug discovery.[1][2] Its prevalence in a multitude of FDA-approved drugs is a testament to its remarkable versatility as a privileged scaffold.[2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of novel piperidine derivatives, from rational design and synthesis to rigorous preclinical evaluation, offering a roadmap for harnessing the full potential of this remarkable chemical entity.

Part 1: The Enduring Appeal of the Piperidine Moiety in CNS Drug Design

The success of the piperidine scaffold in CNS drug discovery is not accidental. It stems from a unique combination of physicochemical and structural properties that make it an ideal building block for molecules intended to traverse the blood-brain barrier and interact with specific neurological targets.[3]

Key Advantages of the Piperidine Scaffold:

  • Structural Rigidity and Conformational Flexibility: The piperidine ring can adopt well-defined chair and boat conformations, providing a degree of structural pre-organization that can enhance binding affinity to target proteins. At the same time, it possesses sufficient conformational flexibility to allow for adaptation to the steric demands of various binding pockets.[4]

  • Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring is a key handle for tuning properties like lipophilicity and aqueous solubility. This is crucial for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, particularly for ensuring adequate penetration of the blood-brain barrier.[3][4]

  • Vectors for Chemical Diversification: The piperidine ring offers multiple points for substitution, allowing medicinal chemists to systematically explore the chemical space around the core scaffold. This facilitates the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

  • Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation, which can contribute to a longer duration of action and a more predictable pharmacokinetic profile.[4]

Part 2: Medicinal Chemistry Strategies: From Synthesis to Structure-Activity Relationship (SAR)

The journey to a successful CNS drug candidate begins with innovative synthetic chemistry and a deep understanding of the relationship between a molecule's structure and its biological activity.

Synthetic Pathways to Novel Piperidine Derivatives

A diverse array of synthetic methodologies has been developed to construct and functionalize the piperidine core. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Common Synthetic Strategies:

  • Catalytic Hydrogenation of Pyridine Precursors: This is a widely employed and efficient method for accessing a broad range of piperidine derivatives.[2] Various catalysts, including those based on rhodium, palladium, and iridium, are used to achieve high yields and, when chiral catalysts are employed, high stereoselectivity.[2]

  • Intra- and Intermolecular Cyclization Reactions: These reactions are a cornerstone of piperidine synthesis and include aza-Diels-Alder reactions and the reductive amination of dicarbonyl compounds.[1][2]

  • Multicomponent Reactions (MCRs): MCRs, such as the Ugi and Hantzsch reactions, offer an efficient means of generating molecular diversity by combining three or more reactants in a single step.[2]

  • Functionalization of Pre-existing Piperidine Rings: Derivatization through N-alkylation, N-arylation, and C-H functionalization provides a direct route to novel analogues, allowing for the introduction of various pharmacophores to modulate biological activity.[2]

Deciphering the Structure-Activity Relationship (SAR)

Systematic exploration of the SAR is paramount to optimizing a lead compound. This involves synthesizing a series of analogues with specific structural modifications and evaluating their impact on biological activity.

A Representative Experimental Workflow for SAR Exploration is depicted below:

Caption: A generalized workflow for Structure-Activity Relationship (SAR) exploration of novel piperidine derivatives.

Part 3: Key CNS Targets and Pharmacological Considerations

Piperidine derivatives have been successfully developed to target a wide range of CNS receptors, enzymes, and transporters. Understanding the pharmacology of these targets is crucial for rational drug design.

Major CNS Target Classes for Piperidine Derivatives
  • Dopamine Receptors (D1-D5): These G-protein coupled receptors (GPCRs) are implicated in motor control, motivation, and reward.[5] Piperidine-based antagonists of the D2-like receptors (D2, D3, and D4) are of significant interest for the treatment of schizophrenia and other psychotic disorders.[6]

  • Serotonin (5-HT) Receptors: The diverse family of serotonin receptors is involved in mood, anxiety, and cognition.[7] Piperidine derivatives have been developed as selective serotonin reuptake inhibitors (SSRIs) and as ligands for various 5-HT receptor subtypes, including 5-HT1A and 5-HT7, for the treatment of depression and anxiety.[8][9]

  • Opioid Receptors (μ, δ, κ): These receptors are the primary targets for opioid analgesics.[10] Research is ongoing to develop piperidine-based ligands with mixed agonist/antagonist profiles at different opioid receptors to achieve potent analgesia with reduced side effects like tolerance and dependence.[11]

  • Sigma Receptors (σ1, σ2): These receptors are involved in a variety of cellular functions and are implicated in neurological and psychiatric disorders.[12] Piperidine derivatives are being explored as potent and selective sigma receptor ligands.[12][13]

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[14] The piperidine-containing drug Donepezil is a prime example of a successful cholinesterase inhibitor.[15][16]

A Glimpse into a Key Signaling Pathway: Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP). This signaling cascade modulates the activity of various downstream effectors, influencing neuronal excitability and neurotransmitter release.

Dopamine_D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Gi_Go Gi/o Protein D2R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates Neuronal_Response Modulation of Neuronal Response Downstream_Effectors->Neuronal_Response

Caption: Simplified signaling pathway of the dopamine D2 receptor.

Part 4: The Crucible of Preclinical Evaluation: Essential In Vitro and In Vivo Assays

Rigorous preclinical testing is essential to validate the therapeutic potential and safety of novel piperidine derivatives. A tiered approach, starting with in vitro assays and progressing to in vivo models, is standard practice.

In Vitro Characterization: The Foundation of Understanding

In vitro assays provide crucial information on a compound's affinity for its target, its functional activity, and its selectivity.

Table 1: Representative In Vitro Data for a Hypothetical Piperidine Derivative Targeting the Dopamine D4 Receptor

Assay TypeTargetResult (Ki or IC50)
Radioligand BindingDopamine D4 ReceptorKi = 5.2 nM
Radioligand BindingDopamine D2 ReceptorKi = 156 nM
Radioligand BindingDopamine D3 ReceptorKi = 234 nM
Functional Assay (cAMP)Dopamine D4 ReceptorIC50 = 12.8 nM (Antagonist)

Detailed Protocol: Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of a test compound for a specific receptor.

  • Preparation of Cell Membranes:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human dopamine D4 receptor).

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, a known concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., [3H]-spiperone), and varying concentrations of the unlabeled test compound.

    • Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of the concentration of the test compound.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Validation: Assessing Efficacy and Safety in Living Systems

In vivo models are indispensable for evaluating the therapeutic efficacy, pharmacokinetic profile, and potential side effects of a drug candidate in a complex biological system.[17][18][19]

Common In Vivo Models for CNS Drug Discovery:

  • Rodent Models of Psychiatric Disorders: These models often use pharmacological agents (e.g., NMDA receptor antagonists) to induce behaviors that mimic symptoms of psychosis or depression.[19] Behavioral tests such as the open field test, elevated plus maze, and forced swim test are used to assess the effects of test compounds.[18][19]

  • Neurodegenerative Disease Models: Transgenic animal models that express genes associated with diseases like Alzheimer's or Parkinson's are commonly used.[19][20] Cognitive function can be assessed using tests like the Morris water maze.[19]

  • Pharmacokinetic and Brain Penetration Studies: These studies involve administering the compound to animals and measuring its concentration in blood and brain tissue over time to determine its absorption, distribution, metabolism, and excretion, as well as its ability to cross the blood-brain barrier.[18]

Part 5: Navigating the Blood-Brain Barrier and ADMET Considerations

For a CNS drug to be effective, it must not only interact with its target but also reach it in sufficient concentrations. This requires careful optimization of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, with a particular focus on blood-brain barrier (BBB) permeability.[21]

Assessing Blood-Brain Barrier Permeability

The BBB is a highly selective barrier that protects the brain from harmful substances.[22] Predicting and measuring a compound's ability to cross the BBB is a critical step in CNS drug discovery.[23]

In Vitro BBB Models:

  • Cell-Based Transwell Assays: These models use a monolayer of brain endothelial cells cultured on a porous membrane to mimic the BBB.[24] The permeability of a compound is assessed by measuring its transport from the apical (blood side) to the basolateral (brain side) chamber.[24]

  • Microfluidic BBB Models: These more advanced models incorporate shear stress to better mimic the physiological environment of the brain microvasculature.[25]

Early ADMET Profiling

Early assessment of ADMET properties can help to identify and address potential liabilities before a compound enters more costly stages of development.[21][26]

Key ADMET Parameters to Evaluate:

  • Solubility: Poor aqueous solubility can limit oral absorption.

  • Metabolic Stability: Rapid metabolism can lead to a short duration of action. In vitro assays using liver microsomes or hepatocytes are commonly used to assess metabolic stability.

  • Cytochrome P450 (CYP) Inhibition: Inhibition of major CYP enzymes can lead to drug-drug interactions.[26]

  • Toxicity: Early assessment of cytotoxicity and other potential toxicities is crucial.

Conclusion

The piperidine scaffold continues to be a cornerstone of CNS drug discovery, offering a remarkable combination of structural and physicochemical properties that make it amenable to the design of potent, selective, and brain-penetrant therapeutic agents. By integrating modern synthetic methodologies, a deep understanding of CNS pharmacology, and a robust preclinical evaluation strategy, researchers can continue to unlock the full potential of novel piperidine derivatives to address the significant unmet medical needs in the treatment of neurological and psychiatric disorders.

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Structure-Activity Relationship (SAR) of Benzyloxymethylpiperidine Analogs: A Dual-Target Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzyloxymethylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as the critical pharmacophoric core for two distinct therapeutic classes: polyhydroxylated azasugars (α-glycosidase inhibitors for metabolic disorders) and non-peptide neurokinin-1 (NK-1) receptor antagonists (for emesis, depression, and anxiety). This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR) governing this scaffold, detailing the mechanistic causality behind substituent effects, stereochemical requirements, and the validated experimental protocols used to evaluate them.

SAR in α-Glycosidase Inhibitors: Fagomine Derivatives

Fagomine and its N-substituted derivatives are iminosugars that competitively inhibit α-glycosidase by mimicking the oxocarbenium ion transition state of natural substrates. The benzyloxymethylpiperidine intermediate is essential for synthesizing these azasugars, where the benzyloxymethyl group acts as a protected surrogate for the C-6 hydroxymethyl group of glucose.

Stereoselective Synthesis and Core Assembly

The synthesis of the benzyloxymethylpiperidine core begins with a lactone precursor. The transformation of this lactone to a 1,5-diol intermediate proceeds with exceptionally high yields of 93–95%[1]. The subsequent cascade cyclization to form the piperidine ring is highly stereoselective, achieving a diastereomeric excess (de) of > 98%[1]. This stereocontrol is thermodynamically driven, minimizing 1,3-diaxial interactions during the ring-closure transition state.

SynthesisWorkflow Lactone Lactone Precursor (Compound 2) Diol 1,5-Diol Intermediate (Compound 3) Yield: 93-95% Lactone->Diol Reduction Cyclization Stereoselective Cyclization (de > 98%) Diol->Cyclization Activation PiperidineCore Benzyloxymethylpiperidine Core (Compound 5) Cyclization->PiperidineCore Ring Closure N_Subst N-Substituted Fagomine Derivatives PiperidineCore->N_Subst N-Alkylation/Acylation

Synthesis workflow of N-substituted fagomine derivatives via stereoselective cyclization.

Structural Determinants of α-Glycosidase Inhibition

Systematic exploration of N-substituted fagomine derivatives reveals strict SAR rules governing enzyme-inhibitor interactions:

  • N-Substitution Sterics: Generally, introducing bulky substituents at the nitrogen atom of the piperidine ring decreases inhibition activity due to steric clashes within the narrow catalytic cleft of α-glycosidase[1].

  • The M444 Exception: The notable exception to the steric penalty occurs when the bulky N-substituent possesses the specific physicochemical ability to solvate or form a disulfide bond with Methionine 444 (M444) at the active site[1]. This targeted interaction anchors the inhibitor, significantly enhancing binding affinity. For example, derivatives like (2S,3R,4R)-1-(2'-acetylaminoethyl)-3,4-bis(benzyloxy)-2-(benzyloxymethyl)piperidine exploit this precise binding mode[2].

  • C-3 Stereochemistry: Compounds possessing the S-configuration at the C-3 position exhibit substantially greater inhibitory activity than their R-configuration counterparts[3]. Molecular docking analysis supports this, showing that the S-configuration perfectly aligns the hydroxyl group for critical hydrogen bonding with the enzyme's catalytic carboxylates[3].

Table 1: SAR Profile of N-Substituted Fagomine Derivatives
Substrate ConfigurationN-Substituent TypeM444 InteractionRelative ActivityMechanistic Rationale
C-3 (S)Small AlkylNoHighOptimal fit within the standard catalytic pocket.
C-3 (R)Small AlkylNoLowPoor H-bond alignment; structural mismatch.
C-3 (S)Bulky Alkyl/ArylNoVery LowSevere steric hindrance displacing the pharmacophore.
C-3 (S)Bulky (Thiol/Amide)YesVery High Covalent/strong solvation interaction with Met444.

SAR in Neurokinin-1 (NK-1) Receptor Antagonists

Beyond metabolic applications, the benzyloxymethylpiperidine scaffold is the backbone of potent NK-1 receptor antagonists. Substance P, an 11-amino acid neuropeptide, acts as the endogenous agonist for the NK-1 receptor (a G-protein coupled receptor)[4]. Pathological overactivation of this pathway is implicated in emesis, depression, anxiety, and cough[5].

Pharmacophore Optimization

The development of 4-phenyl-4-benzyloxymethylpiperidine derivatives marked a breakthrough in non-peptide NK-1 antagonists. The SAR is defined by two primary domains:

  • The Ether-Linked Benzyl Ring: Unsubstituted benzyl rings offer moderate baseline affinity. However, introducing 3,5-disubstitution (particularly 3,5-bis(trifluoromethyl)phenyl groups) drastically increases potency[4]. These electron-withdrawing, lipophilic groups drive the molecule deep into the receptor's hydrophobic pocket, directly competing with the Phe7 and Phe8 residues of natural Substance P[4].

  • Piperidine Nitrogen Functionalization: Unsubstituted piperidine nitrogens suffer from rapid oxidative metabolism. Derivatization with amides, ureas, or triazolone rings not only improves metabolic stability but provides critical secondary hydrogen bonding with the transmembrane domains of the NK-1 receptor[4].

NK1Pathway SubstanceP Substance P (Endogenous Agonist) NK1R NK-1 Receptor (GPCR) SubstanceP->NK1R Binds Antagonist Benzyloxymethylpiperidine Derivative (Antagonist) Antagonist->NK1R Competitive Inhibition Gq Gq Protein Activation NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates Calcium Intracellular Ca2+ Release PLC->Calcium IP3 Production Response Emesis, Anxiety, Cough Calcium->Response Triggers

Mechanism of NK-1 receptor antagonism by benzyloxymethylpiperidine derivatives.

Table 2: SAR Profile of 4-Phenyl-4-benzyloxymethylpiperidines
Benzyl Ring SubstitutionPiperidine N-SubstitutionTarget EngagementClinical Implication
Unsubstituted-HModeratePoor half-life; baseline affinity.
3,5-dimethylAcetamideHighImproved stability; good receptor fit.
3,5-bis(trifluoromethyl)Triazolone/UreaExcellent Optimal hydrophobic pocket insertion; extended half-life.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific rigor and reproducibility, the following methodologies detail the critical workflows for synthesizing and evaluating benzyloxymethylpiperidine analogs. Each protocol is designed as a self-validating system incorporating internal quality controls.

Protocol 1: Stereoselective Cyclization of the Piperidine Core

Causality: The use of mild basic conditions during cyclization prevents epimerization at the C-3 stereocenter, ensuring the high diastereomeric excess required for biological activity.

  • Preparation: Dissolve the azido-1,5-diol intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add triethylamine (TEA, 3.0 eq) and cool the mixture to 0°C. Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Validation: Monitor by TLC (Hexane:EtOAc 7:3); complete consumption of the diol indicates successful mesylation.

  • Reduction/Cyclization: Remove the solvent in vacuo, redissolve in methanol, and add a catalytic amount of Pd/C (10% w/w). Stir under a hydrogen atmosphere (1 atm) for 12 hours. The reduction of the azide to an amine triggers spontaneous intramolecular cyclization.

  • Purification: Filter through a Celite pad, concentrate, and purify via flash chromatography. Validation: Confirm the de > 98% via 1H-NMR (absence of epimeric proton signals at the C-3 position).

Protocol 2: In Vitro α-Glycosidase Inhibition Assay

Causality:p-nitrophenyl-α-D-glucopyranoside (pNPG) is selected as the substrate because its enzymatic cleavage yields p-nitrophenol, providing a direct, quantifiable colorimetric readout that correlates linearly with enzyme kinetics.

  • Reagent Setup: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve α-glycosidase (Saccharomyces cerevisiae) to a concentration of 0.1 U/mL.

  • Incubation: In a 96-well plate, combine 20 µL of the enzyme solution with 10 µL of the benzyloxymethylpiperidine analog (varying concentrations). Incubate at 37°C for 15 minutes. Validation: Include Acarbose as a positive control to validate assay sensitivity.

  • Reaction Initiation: Add 20 µL of 2.5 mM pNPG substrate to each well. Incubate for exactly 15 minutes at 37°C.

  • Termination & Readout: Stop the reaction by adding 50 µL of 0.2 M Na2CO3. Read the absorbance at 405 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Protocol 3: NK-1 Receptor Radioligand Binding Assay

Causality: Using [3H]-Substance P ensures that the assay specifically measures competitive displacement at the orthosteric binding site, validating the mechanism of action.

  • Membrane Preparation: Harvest CHO cells stably expressing the human NK-1 receptor. Homogenize and isolate the membrane fraction via ultracentrifugation.

  • Binding Reaction: Incubate 50 µg of membrane protein with 0.5 nM [3H]-Substance P and serial dilutions of the benzyloxymethylpiperidine antagonist in an assay buffer (50 mM Tris-HCl, pH 7.4, containing 3 mM MnCl2 and 0.02% BSA).

  • Equilibration: Incubate the mixture at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Separation & Counting: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash filters three times with cold buffer.

  • Readout: Measure retained radioactivity using liquid scintillation counting. Validation: Define non-specific binding using 1 µM unlabeled Substance P.

References

  • A concise synthesis of N-substituted fagomine derivatives and the systematic exploration of their α-glycosidase inhibition, ResearchGate. 1

  • A concise synthesis of N-substituted fagomine derivatives and the systematic exploration of their α-glycosidase inhibition, PubMed (NIH). 3

  • (2S,3R,4R)-1-(2'-acetylaminoethyl)-3,4-bis(benzyloxy)-2-(benzyloxymethyl)piperidine, Molaid. 2

  • WO 94/10165 - Selective neurokinin antagonists, Googleapis. 4

  • US8796299B2 - NK1 antagonists, Google Patents. 5

  • (2R,3S,4R,5S)-1-Benzhydryl-3,4,5-tris(benzyloxy)-2-((benzyloxy)methyl)piperidine, Veeprho. 6

Sources

The Strategic Utility of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of scaffolds available to the synthetic chemist, the piperidine moiety holds a privileged position, being a ubiquitous feature in a multitude of approved drugs and clinical candidates.[1][2] This guide delves into the technical intricacies of a particularly valuable, yet specialized, building block: 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine .

This document provides a comprehensive overview of the synthesis, characterization, and strategic applications of this compound, offering field-proven insights for its effective utilization in drug discovery programs. We will explore the causal relationships behind synthetic choices, underscore self-validating experimental protocols, and ground our discussion in authoritative references, thereby providing a robust framework for researchers and drug development professionals.

The Piperidine Scaffold: A Cornerstone of Medicinal Chemistry

The prevalence of the piperidine ring in pharmaceuticals is no coincidence. Its three-dimensional structure, inherent basicity, and capacity for diverse functionalization allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] The nitrogen atom, often protonated at physiological pH, can engage in crucial ionic interactions with biological targets, while the flexible ring conformation enables optimal binding to a variety of receptor and enzyme active sites.[1] The strategic introduction of substituents onto the piperidine ring is a key strategy for modulating a compound's lipophilicity, metabolic stability, and target selectivity.[4]

Synthesis of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine: A Practical Approach

The synthesis of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine is most efficiently achieved through a two-step sequence commencing with the reduction of a commercially available starting material, followed by a classical Williamson ether synthesis.

Step 1: Synthesis of the Precursor, 4-(Hydroxymethyl)piperidine

The initial and crucial step is the preparation of the key intermediate, 4-(hydroxymethyl)piperidine. This is typically accomplished via the reduction of a 4-piperidinecarboxylate derivative.

Experimental Protocol: Reduction of Ethyl 4-Piperidinecarboxylate

A robust and scalable procedure involves the use of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

  • Reaction Setup: A solution of ethyl 4-piperidinecarboxylate in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is added dropwise to a stirred suspension of LiAlH₄ in THF at a reduced temperature (typically 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred overnight to ensure complete reduction of the ester functionality.

  • Work-up and Isolation: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are removed by filtration, and the filtrate is concentrated under reduced pressure to yield 4-(hydroxymethyl)piperidine, often in high purity and quantitative yield.

Diagram: Synthesis of 4-(Hydroxymethyl)piperidine

G start Ethyl 4-Piperidinecarboxylate reagent1 1. LiAlH4, THF, 0 °C to rt product 4-(Hydroxymethyl)piperidine reagent1->product Reduction reagent2 2. H2O, NaOH(aq)

Caption: Reduction of ethyl 4-piperidinecarboxylate to 4-(hydroxymethyl)piperidine.

Step 2: Williamson Ether Synthesis

With the 4-(hydroxymethyl)piperidine precursor in hand, the target molecule is synthesized via the Williamson ether synthesis, a reliable and versatile method for forming ether linkages.[5][6] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[5][6]

Experimental Protocol: Synthesis of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

  • Formation of the Alkoxide: 4-(Hydroxymethyl)piperidine is dissolved in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). A strong base, typically sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the hydroxyl group, forming the corresponding sodium alkoxide. The reaction is stirred for a short period to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: A solution of 3-chlorobenzyl chloride in the same solvent is then added dropwise to the alkoxide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the addition of water, and the product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine.

Diagram: Williamson Ether Synthesis Workflow

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction 4-(Hydroxymethyl)piperidine 4-(Hydroxymethyl)piperidine Sodium Hydride (NaH) Sodium Hydride (NaH) 4-(Hydroxymethyl)piperidine->Sodium Hydride (NaH) Deprotonation Sodium 4-(hydroxymethyl)piperidide Sodium 4-(hydroxymethyl)piperidide Sodium Hydride (NaH)->Sodium 4-(hydroxymethyl)piperidide 3-Chlorobenzyl Chloride 3-Chlorobenzyl Chloride Sodium 4-(hydroxymethyl)piperidide->3-Chlorobenzyl Chloride Nucleophilic Attack 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine 3-Chlorobenzyl Chloride->4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

Caption: General workflow for the synthesis of the target compound.

Strategic Modifications and Functionalization

The utility of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine as a building block is significantly enhanced by the ability to selectively functionalize the piperidine nitrogen.

N-Boc Protection

For multi-step syntheses where the piperidine nitrogen needs to be masked to prevent unwanted side reactions, the introduction of a tert-butyloxycarbonyl (Boc) protecting group is a standard and effective strategy.

Experimental Protocol: N-Boc Protection

  • Reaction Setup: 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine is dissolved in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water. A base, typically triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), is added, followed by the addition of di-tert-butyl dicarbonate (Boc₂O).

  • Reaction and Work-up: The reaction is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to yield the N-Boc protected product, which can often be used in the next step without further purification.

N-Alkylation and N-Acylation

The secondary amine of the piperidine ring is readily amenable to a variety of N-functionalization reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[7]

  • N-Alkylation: This can be achieved through direct alkylation with an alkyl halide in the presence of a base, or via reductive amination with an aldehyde or ketone and a reducing agent like sodium triacetoxyborohydride.[8]

  • N-Acylation: Reaction with an acyl chloride or anhydride in the presence of a base provides the corresponding N-acyl derivative.

These straightforward transformations enable the rapid generation of a library of analogs for biological screening.

Characterization of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

Thorough characterization of the synthesized building block is essential to ensure its purity and structural integrity prior to its use in further synthetic endeavors. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Property Value
Molecular Formula C₁₃H₁₈ClNO
Molecular Weight 240.74 g/mol

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons of the CH₂-O group, the benzylic O-CH₂ protons, and the aromatic protons of the 3-chlorobenzyl group. The chemical shifts and coupling patterns will be consistent with the proposed structure.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, including the aliphatic carbons of the piperidine ring and the side chain, as well as the aromatic carbons of the 3-chlorobenzyl moiety.[9][10]

  • IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aliphatic and aromatic groups, the C-O-C stretching of the ether linkage, and the C-Cl stretching of the chlorobenzyl group.[11]

  • Mass Spectrometry (EI or ESI): The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[1]

Applications in Drug Discovery: A Versatile Building Block

The structural features of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine make it a highly attractive building block for the synthesis of a diverse range of biologically active molecules. The 3-chlorobenzyl group can participate in various interactions with biological targets, including hydrophobic and halogen bonding interactions, which can enhance binding affinity and selectivity.[12]

While specific, publicly available examples of the direct use of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine in the synthesis of named drug candidates are not extensively documented in readily accessible literature, its structural motifs are present in numerous patented compounds and research molecules. For instance, related N-substituted piperidine derivatives have been investigated as DPP-IV inhibitors for the treatment of type 2 diabetes.[7] Furthermore, the broader class of substituted piperidines is central to the development of therapeutics for central nervous system disorders, pain management, and oncology.[1][4]

The strategic value of this building block lies in its ability to introduce a specific combination of a flexible piperidine core, a linking ether functionality, and a substituted aromatic ring system. This pre-functionalized scaffold allows medicinal chemists to efficiently explore chemical space around a privileged pharmacophore, accelerating the hit-to-lead and lead optimization phases of drug discovery.

Conclusion

4-{[(3-Chlorobenzyl)oxy]methyl}piperidine represents a valuable and versatile chemical building block for the modern medicinal chemist. Its synthesis is straightforward and scalable, relying on well-established and robust chemical transformations. The ability to readily functionalize the piperidine nitrogen further enhances its utility, enabling the rapid generation of analog libraries for SAR exploration. As the demand for novel and effective therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the successful discovery and development of the next generation of medicines.

References

[9] ChemicalBook. Piperidine(110-89-4) 13C NMR spectrum. [10] ChemicalBook. 4-Methylpiperidine(626-58-4) 13C NMR spectrum. [13] Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. 2021. [8] Sciforum. Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. [5] Master Organic Chemistry. The Williamson Ether Synthesis. 2014. [7] Gupta RC, et al. Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. Bioorg Med Chem Lett. 2009. [3] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. 2023. [6] Wikipedia. Williamson ether synthesis. [12] Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Eur J Med Chem. 2021. [14] Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. 2014. [15] US Patent US20020038031A1. New 4 - substituted piperidines. 2002. [16] Google Patents. US5532241A - Piperidines and piperazines. 1996. [17] Google Patents. CN104402842A - Synthetic method of piperazidines drug intermediate. 2015. [18] Google Patents. US Patent 20110039841. Pyrazolo piperidine derivatives. 2011. [4] The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem. 2014. [1] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2025. [19] A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Molecules. 2022. [20] 1 H and 13 C NMR data, occurrence, biosynthesis, and biological activity of Piper amides. Magn Reson Chem. 2019. [2] Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. 2024. [21] Chapman University Digital Commons. 1H and 13C NMR Assignments for (N-methyl)-(−)-(α)- and (N-methyl)-(+)-(β)-isosparteinium Iodide. 2018. [22] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Org Biomol Chem. 2017. Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [23] MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. 2024. [24] PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. 2018. [11] No Brain Too Small. Spectroscopy Data Sheet for AS91388 IR Spectra.

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The 3-Chlorobenzyl Group: A Strategic Moiety in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 3-chlorobenzyl functional group is a prevalent structural motif in a diverse array of bioactive molecules and approved pharmaceuticals. Its unique physicochemical properties, arising from the electronic and steric effects of the chlorine atom at the meta position of the benzyl ring, offer medicinal chemists a powerful tool for modulating potency, selectivity, and pharmacokinetic profiles of drug candidates. This in-depth technical guide explores the multifaceted role of the 3-chlorobenzyl group in medicinal chemistry, delving into its synthesis, impact on molecular properties, and applications in the design of novel therapeutics across various disease areas. Through detailed case studies, structure-activity relationship analyses, and discussions on metabolic considerations, this guide provides a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of this important functional group.

Part 1: Introduction to the 3-Chlorobenzyl Functional Group

Chemical Structure and Properties

The 3-chlorobenzyl group consists of a benzyl ring substituted with a chlorine atom at the meta (3-) position. This substitution pattern imparts a unique combination of electronic and steric properties that can be strategically exploited in drug design. The chlorine atom is an electron-withdrawing group, which influences the electron density of the aromatic ring and the acidity of benzylic protons.

Key physicochemical properties of representative 3-chlorobenzyl-containing starting materials are summarized below:

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
3-Chlorobenzyl chlorideC₇H₆Cl₂161.03215-2161.271.555
3-Chlorobenzyl bromideC₇H₆BrCl205.48226-2281.581.583
3-Chlorobenzyl alcoholC₇H₇ClO142.582371.2111.555
3-Chlorobenzyl cyanideC₈H₆ClN151.60243-2451.171.542

Data sourced from various chemical suppliers and databases.[1][2][3][4]

Physicochemical Impact on Drug Candidates

The introduction of a 3-chlorobenzyl moiety can significantly influence the following properties of a drug candidate:

  • Lipophilicity: The chlorine atom increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. However, excessive lipophilicity can also lead to poor aqueous solubility and increased metabolic clearance.

  • Electronic Effects: As an electron-withdrawing group, the chlorine atom can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH. This can impact receptor binding interactions and solubility.

  • Metabolic Stability: The chlorine atom can block sites of metabolism on the aromatic ring, leading to increased metabolic stability and a longer half-life. The position of the chlorine atom is critical in determining its effect on metabolism.

  • Binding Interactions: The 3-chlorobenzyl group can participate in various non-covalent interactions with biological targets, including hydrophobic interactions, halogen bonding, and dipole-dipole interactions. These interactions can contribute to the overall binding affinity and selectivity of a drug candidate.

Rationale for its use in Medicinal Chemistry

The 3-chlorobenzyl group is often incorporated into drug candidates for several strategic reasons:

  • To fill hydrophobic pockets: The lipophilic nature of the 3-chlorobenzyl group allows it to occupy hydrophobic pockets within a receptor or enzyme active site, thereby increasing binding affinity.

  • To modulate electronics: The electron-withdrawing properties of the chlorine atom can be used to fine-tune the electronic properties of the molecule, which can be critical for optimizing interactions with the biological target.

  • To improve pharmacokinetic properties: By blocking metabolic hotspots, the 3-chlorobenzyl group can enhance the metabolic stability of a drug candidate, leading to improved oral bioavailability and a longer duration of action.

  • To explore structure-activity relationships (SAR): The 3-chlorobenzyl group serves as a valuable tool for probing the SAR of a chemical series.[5][6][7] By systematically varying the position and nature of the halogen substituent on the benzyl ring, medicinal chemists can gain insights into the key interactions between the drug candidate and its target.

Part 2: Synthesis and Derivatization Strategies

The 3-chlorobenzyl group is typically introduced into a molecule through the use of a reactive intermediate, such as 3-chlorobenzyl chloride or 3-chlorobenzyl bromide.[8][9] These reagents can participate in a variety of chemical transformations to form C-C, C-N, C-O, and C-S bonds.

Common Synthetic Routes to 3-Chlorobenzyl Halides

3-Chlorobenzyl halides are readily available commercial starting materials. They can be synthesized from 3-chlorotoluene through free-radical halogenation or from 3-chlorobenzyl alcohol via reaction with a halogenating agent.

Functional Group Interconversions and Derivatizations

The 3-chlorobenzyl group can be incorporated into a wide range of molecular scaffolds through various chemical reactions, including:

  • Nucleophilic substitution: 3-Chlorobenzyl halides are excellent electrophiles for Sₙ2 reactions with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions.

  • Palladium-catalyzed cross-coupling reactions: 3-Chlorobenzyl halides can participate in Suzuki, Sonogashira, and other cross-coupling reactions to form C-C bonds.[3]

  • Williamson ether synthesis: 3-Chlorobenzyl alcohol can be deprotonated with a base and reacted with an alkyl halide to form an ether linkage.

Detailed Experimental Protocol: Synthesis of a model 1-(3-chlorobenzyl)piperidine

This protocol describes a general procedure for the N-alkylation of a secondary amine with 3-chlorobenzyl chloride.

Materials:

  • Piperidine

  • 3-Chlorobenzyl chloride[10]

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • To this stirred suspension, add 3-chlorobenzyl chloride (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(3-chlorobenzyl)piperidine.

Part 3: The 3-Chlorobenzyl Group in Drug Design and Action

The 3-chlorobenzyl group is a key structural feature in a number of approved drugs and clinical candidates. Its presence can significantly contribute to the biological activity and pharmacokinetic profile of these agents.

Case Studies of FDA-Approved Drugs or Late-Stage Clinical Candidates
  • Bupropion: An antidepressant and smoking cessation aid, bupropion is a norepinephrine-dopamine reuptake inhibitor.[11] The 3-chlorophenyl group of bupropion is crucial for its activity, as it is believed to interact with a hydrophobic pocket in the dopamine and norepinephrine transporters.[11]

  • Trazodone and Nefazodone: These antidepressant drugs contain a 3-chlorophenylpiperazine moiety.[12][13] The 3-chlorobenzyl group contributes to the overall lipophilicity of the molecule and is involved in binding to the serotonin transporter and 5-HT₂A receptor.[12]

  • Antifungal Agents: Several azole antifungal agents incorporate a 3-chlorobenzyl group.[14][15][16] This moiety often occupies a hydrophobic channel in the active site of the target enzyme, lanosterol 14α-demethylase (CYP51), contributing to the potent and broad-spectrum antifungal activity.[14]

  • Anticancer Agents: The 3-chlorobenzyl group has been incorporated into various anticancer agents targeting different mechanisms. For example, it is found in kinase inhibitors and compounds that induce cell cycle arrest.[17][18]

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound.[5][6][7][19] The 3-chlorobenzyl group is an excellent tool for SAR exploration. By systematically modifying the substitution pattern on the benzyl ring, chemists can probe the steric and electronic requirements of the binding site. For instance, moving the chlorine to the 2- or 4-position, or replacing it with other halogens or alkyl groups, can lead to significant changes in activity, providing valuable insights into the drug-receptor interactions.[20][21]

Role in Targeting Specific Receptors or Enzymes

The 3-chlorobenzyl group can play a direct role in the interaction of a drug with its biological target. For example, in the case of certain enzyme inhibitors, the 3-chlorobenzyl moiety can be positioned to make key hydrophobic contacts with amino acid residues in the active site, thereby contributing to the inhibitory potency.

Below is a conceptual diagram illustrating the interaction of a hypothetical inhibitor containing a 3-chlorobenzyl group with its target enzyme.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Hydrophobic Pocket Hydrophobic Pocket Catalytic Residue Catalytic Residue Hydrogen Bond Donor Hydrogen Bond Donor 3-Chlorobenzyl 3-Chlorobenzyl 3-Chlorobenzyl->Hydrophobic Pocket Hydrophobic Interaction Pharmacophore A Pharmacophore A Pharmacophore A->Catalytic Residue Covalent or Ionic Bond Pharmacophore B Pharmacophore B Pharmacophore B->Hydrogen Bond Donor Hydrogen Bond

Caption: Hypothetical binding of a 3-chlorobenzyl-containing inhibitor to an enzyme active site.

Part 4: Metabolic Fate and Toxicological Profile

Understanding the metabolic fate and potential toxicity of a drug candidate is a critical aspect of the drug discovery and development process.

Common Metabolic Pathways

The 3-chlorobenzyl group can undergo several metabolic transformations in the body, primarily mediated by cytochrome P450 (CYP) enzymes.[22] Common metabolic pathways include:

  • Hydroxylation: The aromatic ring or the benzylic carbon can be hydroxylated.

  • Dehalogenation: In some cases, the chlorine atom can be removed.

  • Oxidation: The benzylic carbon can be oxidized to an aldehyde or carboxylic acid.

Potential for Reactive Metabolite Formation

The metabolism of some chloroaromatic compounds can lead to the formation of reactive metabolites, such as quinone imines, which can be hepatotoxic.[13] For example, the antidepressant nefazodone, which contains a 3-chlorophenylpiperazine moiety, was withdrawn from the market due to its association with severe liver toxicity, which is attributed to the formation of a reactive quinonimine metabolite.[13]

In Vitro Assays for assessing metabolic stability and toxicity

A variety of in vitro assays are available to assess the metabolic stability and potential toxicity of compounds containing a 3-chlorobenzyl group:

  • Liver microsome stability assay: This assay measures the rate of metabolism of a compound by liver microsomes, which are a rich source of CYP enzymes.

  • Hepatocyte stability assay: This assay uses primary hepatocytes to provide a more complete picture of hepatic metabolism.

  • CYP inhibition and induction assays: These assays determine if a compound inhibits or induces the activity of specific CYP enzymes, which can lead to drug-drug interactions.

  • Reactive metabolite trapping assays: These assays are used to detect the formation of reactive metabolites by trapping them with nucleophiles such as glutathione.

Part 5: Future Perspectives and Conclusion

Emerging Applications

The 3-chlorobenzyl group continues to be a valuable functional group in the design of novel therapeutics. Emerging applications include its use in the development of:

  • Targeted protein degraders (PROTACs): The 3-chlorobenzyl group can be incorporated into the warhead or linker of a PROTAC to optimize its binding to the target protein and E3 ligase.

  • Covalent inhibitors: The 3-chlorobenzyl group can be used to position a reactive group for covalent modification of the target protein.

  • PET imaging agents: The incorporation of a radioactive isotope of chlorine (e.g., ³⁶Cl) into a 3-chlorobenzyl-containing molecule could enable its use as a PET imaging agent.

Challenges and Opportunities

While the 3-chlorobenzyl group offers many advantages in drug design, its use also presents certain challenges, such as the potential for reactive metabolite formation. However, a deeper understanding of the factors that govern the metabolic fate of these compounds, coupled with the development of more predictive in vitro and in silico models, will create new opportunities for the rational design of safer and more effective drugs containing this important functional group.

Concluding Remarks

The 3-chlorobenzyl functional group is a versatile and powerful tool in the medicinal chemist's armamentarium. Its unique combination of physicochemical properties allows for the fine-tuning of the potency, selectivity, and pharmacokinetic profiles of drug candidates. A thorough understanding of its synthesis, chemical properties, and metabolic fate is essential for its successful application in the design of novel therapeutics. As our understanding of the principles of drug design continues to evolve, the strategic use of the 3-chlorobenzyl group is likely to play an increasingly important role in the development of the next generation of medicines.

References

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  • Stasiak, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. National Center for Biotechnology Information. Retrieved from [Link]

  • Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. (2022). MDPI. Retrieved from [Link]

  • Chemical Properties of 3-Chlorobenzyl alcohol (CAS 873-63-2). (n.d.). Cheméo. Retrieved from [Link]

  • Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. (2017). Semantic Scholar. Retrieved from [Link]

  • Identification of three new inhibitor classes against Plasmodium falciparum. (n.d.). ChemRxiv. Retrieved from [Link]

  • Structure-activity relationship. (n.d.). Bionity. Retrieved from [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. Retrieved from [Link]

  • Structure-Based Search for New Inhibitors of Cholinesterases. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Bupropion. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024). MDPI. Retrieved from [Link]

  • New Antifungal Agents with Azole Moieties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Drug-like Antagonists of P2Y Receptor Subtypes: An Update. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Rendic, S., & Guengerich, F. P. (2022). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Compounds with antifungal properties. (n.d.). Google Patents.
  • Identification of Bioactive Compounds from Marine Natural Products and Exploration of Structure-Activity Relationships (SAR). (2021). MDPI. Retrieved from [Link]

  • Structure activity relationship – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. (2000). ResearchGate. Retrieved from [Link]

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. (n.d.). National Institutes of Health. Retrieved from [Link]

  • From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. (2018). ACS Publications. Retrieved from [Link]

  • The use of structural alerts to avoid the toxicity of pharmaceuticals. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors. (2019). MDPI. Retrieved from [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

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Methodological & Application

Application Note: Synthesis Protocol for 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Context: Synthesis of pharmaceutical building blocks, specifically for monoacylglycerol lipase (MAGL) inhibitors and kinase inhibitors [5].

Introduction and Retrosynthetic Strategy

The compound 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine is a highly versatile building block frequently utilized in medicinal chemistry to introduce lipophilic, halogenated benzyl ether motifs onto piperidine scaffolds. This structural motif is prevalent in central nervous system (CNS) active agents and various targeted kinase inhibitors.

To synthesize this molecule with high yield and purity, a two-step sequence is employed:

  • O-Alkylation (Williamson Ether Synthesis): Coupling of N-Boc-4-piperidinemethanol with 3-chlorobenzyl bromide.

  • N-Deprotection (Acidolysis): Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the stable hydrochloride salt.

The use of an N-Boc protected starting material is critical. The secondary amine of the piperidine ring is highly nucleophilic and would readily undergo competitive N-alkylation with the benzyl bromide if left unprotected. By masking the amine as a carbamate, chemoselectivity is strictly directed toward the primary alcohol [2].

Experimental Workflow and Mechanistic Pathway

Synthesis SM N-Boc-4-piperidinemethanol (Starting Material) NaH NaH, Anhydrous DMF 0°C to RT SM->NaH Deprotonation Int N-Boc-4-{[(3-Chlorobenzyl)oxy] methyl}piperidine NaH->Int Alk 3-Chlorobenzyl bromide (Alkylating Agent) Alk->Int SN2 Substitution Deprot 4M HCl in 1,4-Dioxane RT, 1-2h Int->Deprot Isolation & Purification Prod 4-{[(3-Chlorobenzyl)oxy]methyl} piperidine Hydrochloride Deprot->Prod Acidolysis & Precipitation

Fig 1: Two-step synthetic workflow for 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine HCl.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and operational parameters for the two-step synthesis.

ParameterStep 1: Williamson Ether SynthesisStep 2: Boc Deprotection
Substrate N-Boc-4-piperidinemethanol (1.0 eq)N-Boc-Intermediate (1.0 eq)
Reagent A Sodium Hydride (60% in oil) (1.5 eq)4M HCl in 1,4-Dioxane (5.0 - 10.0 eq)
Reagent B 3-Chlorobenzyl bromide (1.2 eq)N/A
Solvent Anhydrous DMF (0.2 M)1,4-Dioxane / DCM (0.1 M)
Temperature 0 °C → Room Temperature (RT)Room Temperature (RT)
Time 4 - 16 hours1 - 2 hours
Expected Yield 75% - 85%> 90% (Quantitative)

Step-by-Step Methodologies

Step 1: Williamson Ether Synthesis (O-Alkylation)

Objective: Form the ether linkage via an S_N2 mechanism while maintaining the integrity of the Boc protecting group.

Mechanistic Rationale: The Williamson ether synthesis relies on the generation of a strong nucleophile (an alkoxide) to attack an electrophilic carbon [1]. Sodium hydride (NaH) is selected as the base because its byproduct is hydrogen gas (


). The irreversible evolution of 

gas drives the deprotonation equilibrium entirely to the right, ensuring quantitative formation of the alkoxide [2]. Anhydrous N,N-dimethylformamide (DMF) is used as the solvent because its high dielectric constant stabilizes the alkoxide ion and accelerates the subsequent S_N2 attack on the benzylic halide.

Protocol:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Maintain an inert atmosphere to prevent the quenching of NaH by atmospheric moisture.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the cold NaH suspension. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete alkoxide formation.

  • Alkylation: Add 3-Chlorobenzyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 16 hours. Monitor reaction progress via TLC (Hexanes/EtOAc) or LC-MS.

  • Workup: Carefully quench the reaction by adding cold water or saturated aqueous

    
     dropwise at 0 °C to destroy any unreacted NaH.
    
  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers extensively with water (3x) and brine (1x) to remove the DMF solvent.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes to 20% EtOAc in Hexanes) to afford tert-butyl 4-{[(3-chlorobenzyl)oxy]methyl}piperidine-1-carboxylate as a clear oil.
    
Step 2: Boc Deprotection (Acidolysis)

Objective: Cleave the tert-butoxycarbonyl (Boc) group to reveal the secondary amine, isolating it as a stable hydrochloride salt.

Mechanistic Rationale: The Boc group is highly sensitive to strong acids. Protonation of the carbamate carbonyl oxygen leads to the expulsion of a tert-butyl cation (which rapidly loses a proton to form isobutylene gas) and carbamic acid (which spontaneously decarboxylates into


 gas). Using 4M HCl in 1,4-dioxane is vastly superior to Trifluoroacetic Acid (TFA) for this specific protocol. HCl in dioxane directly yields the crystalline hydrochloride salt of the piperidine, which is highly stable, non-hygroscopic, and easy to isolate via simple precipitation and filtration, avoiding the oily residues often associated with TFA salts [3, 4].

Protocol:

  • Preparation: Dissolve the purified tert-butyl 4-{[(3-chlorobenzyl)oxy]methyl}piperidine-1-carboxylate (1.0 eq) from Step 1 in a minimal amount of anhydrous Dichloromethane (DCM) or 1,4-Dioxane (approx. 0.1 M concentration).

  • Acid Addition: To the stirred solution at room temperature, slowly add a commercially available solution of 4M HCl in 1,4-Dioxane (5.0 to 10.0 eq) [3].

  • Propagation: Stir the reaction mixture at room temperature for 1 to 2 hours. The reaction is typically accompanied by slight effervescence (

    
     and isobutylene evolution). As the reaction progresses, the deprotected amine hydrochloride salt may begin to precipitate out of the solution [4].
    
  • Monitoring: Confirm complete consumption of the starting material via LC-MS or TLC (staining with Ninhydrin to detect the free amine).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess HCl and solvent.

  • Precipitation: Triturate the resulting residue with cold anhydrous diethyl ether (

    
    ). The product, 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine hydrochloride , will precipitate as a white crystalline solid.
    
  • Filtration: Collect the solid via vacuum filtration, wash thoroughly with cold diethyl ether to remove any residual organic impurities, and dry under high vacuum to afford the final product.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. Retrieved from:[Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. Retrieved from:[Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using HCl? Retrieved from:[Link]

  • Google Patents. Heterocyclic compounds as monoacylglycerol lipase inhibitors (BR112021002298A2).

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved therapeutics.[1][2] Solid-phase organic synthesis (SPOS) provides a robust and efficient platform for the construction of diverse chemical libraries based on such core structures.[3] This document provides a comprehensive guide for the use of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine as a versatile scaffold in solid-phase synthesis. We present a strategic approach centered on immobilizing the piperidine scaffold onto an acid-labile 2-chlorotrityl chloride resin, followed by N-derivatization, and concluding with a mild cleavage to yield a library of N-substituted piperidine derivatives. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage SPOS for the rapid generation of novel chemical entities.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine motif is a prevalent feature in numerous biologically active natural products and synthetic pharmaceuticals, valued for its three-dimensional structure which allows for precise spatial orientation of substituents.[4] This "3D shape" can lead to enhanced protein-ligand interactions not achievable with flat aromatic rings. The use of SPOS accelerates the drug discovery process by enabling the rapid and systematic synthesis of analog libraries, simplifying purification, and allowing for the use of excess reagents to drive reactions to completion.[3][5]

The subject of this guide, 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine, is an ideal scaffold for SPOS. Its secondary amine provides a reactive handle for immobilization and subsequent derivatization. The 3-chlorobenzyl ether moiety serves as a stable, non-reactive element throughout the synthetic sequence, offering a point of structural diversity in the final products.

Core Synthesis Strategy: Orthogonal Protection and Cleavage

The success of this synthetic approach hinges on an orthogonal protection strategy, wherein the linker attaching the scaffold to the solid support can be cleaved under conditions that leave the scaffold's internal benzyl ether bond intact.

Our strategy employs the highly acid-sensitive 2-chlorotrityl chloride (2-CTC) resin .[6][7] The linkage formed between the piperidine nitrogen and the 2-CTC resin is labile to very mild acidic conditions (e.g., 1-5% trifluoroacetic acid in dichloromethane).[8][9]

Crucially, the 3-chlorobenzyl ether within the scaffold is significantly more stable to acid than the 2-CTC linker. The electron-withdrawing effect of the chlorine atom on the benzyl ring destabilizes the formation of a carbocation intermediate required for acid-mediated ether cleavage, thus rendering it more robust than an unsubstituted benzyl ether.[1][10] This differential acid lability is the cornerstone of our methodology, allowing for selective release of the final product from the solid support.

The overall workflow is depicted below:

G cluster_workflow Overall Synthetic Workflow A 1. Resin Preparation (Swelling of 2-CTC Resin) B 2. Scaffold Immobilization (Attachment of Piperidine Scaffold) A->B THF, DIPEA C 3. N-Derivatization (e.g., Acylation, Reductive Amination) B->C Reaction-specific reagents D 4. Cleavage (Mild acid treatment) C->D 1-5% TFA in DCM E 5. Product Isolation (Precipitation & Purification) D->E Cold Diethyl Ether

Figure 1: High-level workflow for the solid-phase synthesis of N-substituted piperidine derivatives.

Quantitative Data Summary

The following table provides expected quantitative data for the key steps of the synthesis, based on typical results for analogous solid-phase syntheses utilizing 2-chlorotrityl chloride resin.[6][11]

ParameterTarget ValueMethod of Determination
Resin Loading
Initial Loading Capacity0.8 - 1.2 mmol/gWeight gain after scaffold attachment
N-Derivatization
Acylation Yield> 95%Qualitative Kaiser Test (for disappearance of secondary amine)
Reductive Amination Yield> 90%Qualitative Kaiser Test
Cleavage & Purity
Cleavage Efficiency> 90%HPLC analysis of crude product
Crude Product Purity80 - 95%HPLC analysis

Detailed Experimental Protocols

Materials and Reagents:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g loading)

  • 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Reagents for N-derivatization (e.g., acyl chlorides, aldehydes, sodium triacetoxyborohydride)

Safety Precaution: Always handle TFA in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Scaffold Immobilization on 2-Chlorotrityl Chloride Resin

This protocol details the attachment of the secondary amine of the piperidine scaffold to the resin.

Sources

Application of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine in Parallel Synthesis: A Guide for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold and the Role of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its saturated, three-dimensional structure provides a desirable scaffold that can improve physicochemical properties such as basicity and lipophilicity, while also offering defined vectors for substituent placement to probe biological space.[1][3] The ability to rapidly generate libraries of diverse piperidine-containing compounds is therefore a key strategy in modern drug discovery programs aimed at identifying novel therapeutic agents.[4][5][6]

4-{[(3-Chlorobenzyl)oxy]methyl}piperidine is a versatile building block, primed for use in parallel synthesis. Its structure incorporates several key features for library generation:

  • A reactive secondary amine: The piperidine nitrogen provides a readily functionalizable handle for a wide range of chemical transformations, most notably N-alkylation, N-arylation, and acylation to form amides.

  • A 4-substituted core: The substituent at the 4-position of the piperidine ring can influence the overall shape and biological activity of the final compounds.[7][8]

  • The (3-chlorobenzyl)oxy moiety: This group provides a specific lipophilic and electronically distinct feature that can be explored for interactions with biological targets. The chlorine atom can also serve as a handle for further modifications in later-stage lead optimization.

This application note provides a detailed protocol for the use of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine in the parallel synthesis of a diverse library of N-acyl piperidines. The described workflow is designed for efficiency and adaptability, allowing for the rapid generation of hundreds of discrete compounds for biological screening.

Workflow for Parallel Amide Library Synthesis

The following workflow outlines the parallel synthesis of an amide library from 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine and a diverse set of carboxylic acids. This process is amenable to automation and high-throughput purification techniques.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Storage start Dispense 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine Solution coupling Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) start->coupling acids Dispense Diverse Carboxylic Acid Stock Solutions acids->coupling react Incubate with Agitation at Room Temperature coupling->react quench Quench Reaction (Optional) react->quench purify High-Throughput Purification (e.g., Mass-Directed HPLC) quench->purify analyze QC Analysis (LC-MS, UPLC) purify->analyze store Store Compound Library analyze->store

Caption: High-level workflow for the parallel synthesis of an N-acyl piperidine library.

Detailed Experimental Protocol: Parallel Amide Coupling

This protocol describes the synthesis of a 96-compound library in a 96-well plate format.

Materials and Reagents:

  • 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

  • A diverse library of 96 carboxylic acids

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional, but recommended for efficiency)

  • Orbital shaker

  • Centrifugal evaporator

  • High-throughput purification system (e.g., mass-directed preparative HPLC)

  • LC-MS for quality control

Stock Solution Preparation:

  • 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine Stock Solution (0.2 M):

    • Dissolve the appropriate amount of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine in anhydrous DMF to achieve a final concentration of 0.2 M.

  • Carboxylic Acid Stock Solutions (0.2 M):

    • Prepare individual stock solutions of each of the 96 diverse carboxylic acids in anhydrous DMF at a concentration of 0.2 M in a 96-well plate.

  • HATU Stock Solution (0.22 M):

    • Prepare a stock solution of HATU in anhydrous DMF at a concentration of 0.22 M. This solution should be prepared fresh before use.

  • DIPEA Stock Solution (0.4 M):

    • Prepare a stock solution of DIPEA in anhydrous DMF at a concentration of 0.4 M.

Reaction Procedure (96-Well Plate):

  • Reagent Dispensing:

    • To each well of a 96-well reaction block, add the following reagents in the specified order:

      • 200 µL of the appropriate 0.2 M carboxylic acid stock solution (1.0 eq).

      • 200 µL of the 0.2 M 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine stock solution (1.0 eq).

      • 200 µL of the 0.22 M HATU stock solution (1.1 eq).

      • 200 µL of the 0.4 M DIPEA stock solution (2.0 eq).

  • Reaction Incubation:

    • Seal the 96-well reaction block with a sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 12-16 hours.

  • Workup and Purification:

    • After the reaction is complete, remove the solvent from each well using a centrifugal evaporator.

    • Re-dissolve the crude product in each well in an appropriate solvent for purification (e.g., DMSO or a mixture of DMF and water).

    • Purify the compounds using a high-throughput method such as mass-directed preparative HPLC.

  • Quality Control and Storage:

    • Analyze each purified compound by LC-MS to confirm its identity and purity.

    • Store the final compound library in an appropriate format (e.g., dissolved in DMSO in 96-well plates) at -20°C.

Table 1: Representative Reaction Parameters for Parallel Amide Synthesis

ParameterValueRationale
Piperidine Concentration 0.2 MBalances reaction rate and solubility.
Carboxylic Acid Equivalents 1.0 eqStoichiometric amount for efficient coupling.
Coupling Reagent HATU (1.1 eq)A highly effective and commonly used coupling reagent that minimizes side reactions.
Base DIPEA (2.0 eq)A non-nucleophilic base to neutralize the acid formed during the reaction.
Solvent Anhydrous DMFA polar aprotic solvent that dissolves a wide range of reactants.
Temperature Room TemperatureSufficient for most amide coupling reactions with HATU.
Reaction Time 12-16 hoursTypically allows for complete conversion.

Causality Behind Experimental Choices

  • Choice of Coupling Reagent: HATU is selected for its high efficiency and rapid reaction kinetics, which are advantageous in a high-throughput setting. It minimizes the formation of byproducts and is generally tolerant of a wide range of functional groups on the carboxylic acid building blocks.

  • Use of a Non-Nucleophilic Base: DIPEA is used to scavenge the acid generated during the reaction without competing with the primary amine of the piperidine as a nucleophile.

  • Solvent Selection: Anhydrous DMF is a versatile solvent that can dissolve a wide array of polar and non-polar carboxylic acids, ensuring the homogeneity of the reaction mixture.

  • High-Throughput Purification: Mass-directed preparative HPLC is the gold standard for purifying compound libraries. It allows for the isolation of the desired product based on its mass-to-charge ratio, leading to high-purity compounds even with varying reaction efficiencies across the library.

Self-Validating System and Trustworthiness

The protocol incorporates several self-validating steps to ensure the integrity of the synthesized library:

  • Quality Control of Starting Materials: Purity of the 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine and the carboxylic acid library should be confirmed before initiating the synthesis.

  • In-Process Controls (Optional): For troubleshooting, a small number of test reactions can be monitored by LC-MS to ensure the reaction is proceeding as expected.

  • Final Product Analysis: Each purified compound is individually analyzed by LC-MS. This step confirms the identity of the product and provides a purity value, ensuring that only high-quality compounds are included in the final library for biological screening.

Visualization of the Core Reaction

Caption: General reaction scheme for the amide coupling of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine with a carboxylic acid.

Conclusion

4-{[(3-Chlorobenzyl)oxy]methyl}piperidine is a valuable building block for the parallel synthesis of compound libraries for drug discovery. The protocol outlined in this application note provides a robust and efficient method for generating a diverse library of N-acyl piperidines. By leveraging high-throughput automation and purification, researchers can rapidly explore the chemical space around this privileged scaffold, accelerating the identification of new bioactive molecules.

References

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. Available at: [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]

  • 4-Substituted Piperidines. IV. The Synthesis of 4-[(2,6-Dioxo-3-phenyl)-3-piperidyl]piperidines. ACS Publications. Available at: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. Available at: [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. Available at: [Link]

  • Piperidine Synthesis. DTIC. Available at: [Link]

  • Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. PubMed. Available at: [Link]

  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Rice University. Available at: [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. Available at: [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. Available at: [Link]

  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. ScienceDaily. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. Available at: [Link]

  • A convenient one pot synthesis of highly substituted piperidines through a Michael addition-aldol cyclization sequence. Arkivoc. Available at: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. Available at: [Link]

  • 4-(3-Chlorobenzyl)piperidine CAS 251107-31-0. Biosynce. Available at: [Link]

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Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceutical agents due to its favorable physicochemical properties and ability to interact with various biological targets.[1] The compound 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine is a key intermediate or potential active pharmaceutical ingredient (API) whose purity is paramount for the safety, efficacy, and stability of any final drug product. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH) mandate stringent control over impurities in drug substances.[2][3]

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method developed and validated for the purity assessment of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine. The method is designed to be specific, accurate, and precise, enabling the quantification of the main component and the separation of potential process-related impurities and degradation products. The protocols provided are intended for researchers, quality control analysts, and drug development professionals engaged in the chemical and pharmaceutical industries.

Principle of the Analytical Method

The separation is based on reversed-phase chromatography (RP-HPLC), a powerful technique for analyzing moderately polar to non-polar compounds.[1] The analyte and its impurities are separated based on their differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase. The presence of the chlorobenzyl group in the target molecule provides a strong chromophore, allowing for sensitive detection using a standard UV-Vis detector.

A gradient elution is employed to ensure the separation of impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting non-polar species. The method has been developed to be "stability-indicating," meaning it can effectively separate the intact API from products that may form under stress conditions such as hydrolysis, oxidation, and heat.[4] This is a critical requirement for methods used in stability studies.[5][6]

Materials and Methods

Equipment and Consumables
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm) or equivalent C18 column.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent (0.01 mg readability).

  • pH Meter: Calibrated with standard buffers.

  • Syringe Filters: 0.45 µm, PTFE or Nylon.

  • Volumetric Glassware: Class A.

Reagents and Solvents
  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or Milli-Q®.

  • Ammonium Acetate: Analytical grade.

  • Formic Acid: Analytical grade.

  • 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine: Reference Standard and Test Sample.

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂): Analytical grade (for forced degradation studies).

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 4.5 using formic acid. Filter through a 0.45 µm membrane filter and degas.

    • Scientist's Note: The buffer (ammonium acetate) is used to control the pH of the mobile phase, which is critical for achieving reproducible retention times, especially for ionizable compounds like piperidine derivatives. A pH of 4.5 ensures the piperidine nitrogen is protonated, leading to better peak shape.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Reference Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of the 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Spiking Solution: Prepare individual stock solutions of known impurities, if available, to confirm peak identification and resolution.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm)
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (with Formic Acid)B: Acetonitrile
Gradient Program Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 35 minutes
System Suitability Test (SST)

Before initiating any analysis, the system's readiness must be confirmed.

  • Make five replicate injections of the Reference Standard Solution.

  • The acceptance criteria are:

    • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

    • Theoretical Plates (N): ≥ 2000 for the main peak.

    • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area.

Method Validation Protocol: A Self-Validating System

To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[7][8]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] A forced degradation study is the most effective way to demonstrate this.

  • Objective: To generate potential degradation products and prove they do not co-elute with the main analyte peak. A target degradation of 5-20% is ideal.[4]

  • Procedure:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105 °C for 48 hours, then prepare the solution.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze a blank, the reference standard, and each stressed sample. Use a DAD/PDA detector to evaluate peak purity for the main analyte peak in each chromatogram.

Workflow for HPLC Purity Analysis

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mobile Mobile Phase & Diluent Prep sst System Suitability Test (SST) (%RSD ≤ 2.0%) prep_mobile->sst prep_std Reference Standard Prep (1 mg/mL) prep_std->sst prep_sample Test Sample Prep (1 mg/mL) analysis Inject Blank, Standard, & Samples prep_sample->analysis sst->analysis If Pass integration Peak Integration analysis->integration calculation Calculate % Purity & Impurities integration->calculation report Generate Final Report calculation->report

Caption: Workflow for HPLC purity determination.

Logical Flow of the Forced Degradation Study

G cluster_stress Stress Conditions start API Sample Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (Solid, 105°C) start->therm photo Photolytic (UV Light) start->photo analysis Analyze Stressed Samples by HPLC (vs. Control) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis evaluation Evaluate Peak Purity & Resolution analysis->evaluation conclusion Method is Stability-Indicating evaluation->conclusion If peaks are pure & resolved

Caption: Logical flow for establishing method specificity.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria based on ICH guidelines.

Validation ParameterProcedureAcceptance Criteria
Linearity Analyze 5-7 concentrations across 0.05% to 150% of the nominal concentration (LOQ to 1.5 mg/mL).Correlation coefficient (r²) ≥ 0.999.[9]
Accuracy (% Recovery) Analyze samples spiked with the analyte at 3 levels (e.g., 50%, 100%, 150%) in triplicate.98.0% - 102.0% recovery for each level.
Precision (Repeatability) Analyze six replicate preparations of the sample at 100% concentration.%RSD ≤ 2.0%.[7]
Intermediate Precision Repeat repeatability test on a different day, with a different analyst, or on a different instrument.Overall %RSD for both sets of data should be within acceptable limits (e.g., ≤ 2.0%).
Limit of Detection (LOD) Determined based on signal-to-noise ratio (S/N) of 3:1.Report the value.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (S/N) of 10:1.%RSD for precision at LOQ should be ≤ 10%.
Robustness Deliberately vary method parameters (flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units).System suitability parameters must still be met. Peak retention and resolution should not be significantly affected.[8]

Conclusion

The RP-HPLC method detailed in this application note is a robust, specific, and reliable tool for the determination of purity and related substances of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine. The comprehensive validation protocol, including forced degradation studies, ensures the method is stability-indicating and fit for purpose in a regulated pharmaceutical environment. Adherence to this protocol will provide a high degree of assurance in the quality and consistency of the analytical results, supporting drug development from early-stage research to final product quality control.

References

  • BenchChem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • In-Process Validation. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Pharma Guideline. (2024, December 11). Steps for HPLC Method Validation.
  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
  • ScienceDirect. (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
  • OMICS International. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from American Pharmaceutical Review website.
  • ResearchGate. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
  • ScienceDirect. (n.d.). Forced degradation and impurity profiling.
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.

Sources

Application Note: Scalable and Safe Synthesis of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Derivatives of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine (and its hydrochloride salt, CAS: 1261230-76-5) are highly valued structural motifs in medicinal chemistry. The rigid piperidine scaffold combined with the lipophilic chlorobenzyl ether makes it a privileged building block for synthesizing central nervous system (CNS) agents, G-protein-coupled receptor (GPCR) ligands, and kinase inhibitors[1][2].

Historically, the discovery-scale synthesis of this intermediate relies on a classical Williamson etherification, reacting N-Boc-4-piperidinemethanol with a 3-chlorobenzyl halide. While this route is effective for generating milligram-to-gram quantities, transitioning to multi-kilogram process chemistry introduces severe safety and efficiency bottlenecks. This application note details a field-proven, scalable protocol that circumvents traditional hazards by employing Phase-Transfer Catalysis (PTC) and chromatography-free purification.

Mechanistic Rationale & Process Chemistry (E-E-A-T)

The Hazard of Traditional NaH/DMF Systems

In standard laboratory protocols, the Williamson ether synthesis utilizes sodium hydride (NaH) as a strong base in a polar aprotic solvent, typically N,N-dimethylformamide (DMF)[3]. However, the thermal instability of NaH/DMF mixtures poses a profound explosive hazard upon scale-up. Calorimetric studies have demonstrated that NaH/DMF mixtures can undergo unpredictable, highly exothermic self-heating and decomposition at temperatures as low as 26 °C[4][5]. Furthermore, DMF is notoriously difficult to remove during workup due to its high boiling point (153 °C) and water miscibility, leading to inflated E-factors and prolonged processing times.

The Phase-Transfer Catalysis (PTC) Alternative

To establish a self-validating, inherently safer process, we replace the NaH/DMF system with a biphasic Phase-Transfer Catalysis (PTC) strategy[6][7]. By utilizing a solvent system of Toluene and 50% aqueous NaOH, alongside tetrabutylammonium bromide (TBAB) as the catalyst, we eliminate the need for dangerous hydride bases[8].

Causality of the PTC Mechanism:

  • Extraction: The lipophilic quaternary ammonium cation (TBA⁺) pairs with the hydroxide anion at the aqueous interface and shuttles it into the organic (toluene) phase.

  • Deprotonation: In the organic phase, the poorly solvated, highly reactive hydroxide deprotonates the N-Boc-4-piperidinemethanol to form an alkoxide.

  • Alkylation: The alkoxide rapidly undergoes an Sₙ2 nucleophilic attack on 3-chlorobenzyl chloride. The TBA⁺ cation then pairs with the displaced chloride ion and returns to the aqueous phase, completing the catalytic cycle.

This method not only mitigates thermal runaway risks but also suppresses side reactions, allowing the Boc-protected intermediate to be isolated via simple phase separation.

Deprotection and Salt Crystallization

The final step involves the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group. Using anhydrous HCl in 1,4-dioxane or ethyl acetate ensures rapid deprotection. Crucially, this approach allows the final product to precipitate directly out of the reaction mixture as a highly crystalline hydrochloride salt, bypassing the need for expensive and time-consuming silica gel chromatography.

Synthetic Workflow Visualization

SynthesisWorkflow Start N-Boc-4-piperidinemethanol + 3-Chlorobenzyl chloride PTC Phase-Transfer Catalysis (PTC) Toluene / 50% aq. NaOH / TBAB Temp: 60-65 °C Start->PTC O-Alkylation Intermediate Boc-Protected Ether Intermediate (Organic Phase Extraction) PTC->Intermediate Phase Separation Deprotection Boc Deprotection HCl in 1,4-Dioxane Temp: 20-25 °C Intermediate->Deprotection Acidic Cleavage Product 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine HCl (Crystallization & Filtration) Deprotection->Product Salt Precipitation

Synthetic workflow for 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine HCl via PTC and acidic deprotection.

Quantitative Data & Process Comparison

The transition from the traditional discovery route to the scale-up PTC route yields significant improvements across all critical process parameters.

Process ParameterTraditional Route (NaH / DMF)Optimized Scale-Up Route (PTC / Toluene)
Base / Catalyst Sodium Hydride (60% dispersion)50% aq. NaOH / TBAB (5 mol%)
Reaction Temperature 0 °C to 25 °C (High exotherm risk)60 °C to 65 °C (Controlled, stable)
Thermal Runaway Risk CRITICAL (Self-heating >26 °C)LOW (Aqueous biphasic heat sink)
Workup Complexity High (Multiple aqueous washes to remove DMF)Low (Simple phase separation)
Intermediate Yield 65 - 75%88 - 94%
Purification Method Column ChromatographyDirect Crystallization (HCl salt)
Overall E-Factor > 45< 12

Experimental Protocols

Protocol A: PTC-Mediated Williamson Ether Synthesis

Objective: Synthesis of tert-butyl 4-{[(3-chlorobenzyl)oxy]methyl}piperidine-1-carboxylate.

  • Reactor Preparation: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Reagent Charging: Charge the reactor with N-Boc-4-piperidinemethanol (1.0 equiv, 100 g) and Toluene (5 volumes, 500 mL). Stir at 200 rpm until complete dissolution is achieved.

  • Catalyst & Base Addition: Add tetrabutylammonium bromide (TBAB, 0.05 equiv, 7.5 g). Begin vigorous agitation (400 rpm) and slowly charge 50% w/w aqueous NaOH (3.0 equiv, 111 g). Note: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous and organic phases.

  • Alkylation: Heat the biphasic mixture to 60 °C. Add 3-chlorobenzyl chloride (1.1 equiv, 82.5 g) dropwise over 45 minutes to maintain a controlled internal temperature (do not exceed 65 °C).

  • Reaction Monitoring: Stir the mixture at 60 °C for 4–6 hours. Monitor the disappearance of the starting alcohol via HPLC or TLC (Hexanes/EtOAc 7:3).

  • Workup: Cool the reactor to 20 °C. Halt agitation and allow the phases to separate for 30 minutes. Drain the lower aqueous phase. Wash the upper toluene layer with deionized water (2 × 200 mL) and brine (1 × 200 mL).

  • Concentration: Concentrate the toluene phase under reduced pressure to yield the Boc-protected intermediate as a pale yellow viscous oil. Proceed to Protocol B without further purification.

Protocol B: Boc Deprotection and Salt Crystallization

Objective: Synthesis of 4-{[(3-chlorobenzyl)oxy]methyl}piperidine hydrochloride.

  • Solvation: Dissolve the crude Boc-protected intermediate from Protocol A in anhydrous Ethyl Acetate (EtOAc) or 1,4-Dioxane (4 volumes based on theoretical yield).

  • Acidic Cleavage: Cool the solution to 10 °C. Slowly add a solution of 4M HCl in 1,4-Dioxane (3.0 equiv) via an addition funnel over 30 minutes.

  • Maturation: Remove the cooling bath and allow the reaction to warm to 20–25 °C. Stir for 3 hours. Copious gas evolution (CO₂ and isobutylene) will occur, and a white precipitate will begin to form after 30–45 minutes.

  • Isolation: Cool the suspension to 0–5 °C and age for 1 hour to maximize precipitation. Filter the resulting white crystalline solid through a sintered glass funnel.

  • Washing & Drying: Wash the filter cake with cold, anhydrous EtOAc (2 × 50 mL). Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the pure 4-{[(3-chlorobenzyl)oxy]methyl}piperidine hydrochloride salt.

References

  • American Elements. Piperidines | Products | Applications. Retrieved from [Link]

  • ACS Publications. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Journal of Medicinal Chemistry. Retrieved from [Link]

  • TailoredRead. Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]

  • PTC Organics. Industrial Phase Transfer Catalysis. Retrieved from[Link]

  • Phase Transfer Catalysis Industrial Overview. What is Phase-Transfer Catalysis? Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1] Its conformational flexibility and synthetic tractability make it an ideal starting point for the development of novel therapeutic agents. This document provides a comprehensive guide for the derivatization of a 4-substituted piperidine core, specifically 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine, to generate a chemical library for biological screening. We present detailed protocols for the synthesis of the core scaffold, its subsequent derivatization via N-acylation and N-alkylation, and robust methods for biological evaluation, including enzyme inhibition and cell-based assays. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this promising scaffold.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged structure in drug discovery, renowned for its presence in a wide array of biologically active compounds with applications ranging from oncology to neuroscience.[2][3] The ability to readily modify the piperidine nitrogen allows for the systematic modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn influences its pharmacokinetic and pharmacodynamic profile.[4]

The subject of this guide, 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine, combines several key structural features: the versatile piperidine core, a flexible benzyloxymethyl side chain, and a 3-chloro substituent on the benzyl ring, which can influence electronic properties and metabolic stability. Derivatization at the secondary amine of the piperidine ring provides a straightforward strategy to generate a diverse library of analogs for high-throughput screening. Such libraries are invaluable for identifying hit compounds against various biological targets, including enzymes and cell surface receptors.[5][6] This document will detail two robust derivatization strategies: N-acylation and N-alkylation.

Synthesis of the Core Scaffold: 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

Derivatization Strategies for Library Synthesis

The secondary amine of the piperidine ring is a nucleophilic center that can be readily functionalized. We present two widely applicable and robust protocols for its derivatization.

Protocol 1: N-Acylation of 4-(3-Chlorobenzyl)piperidine

N-acylation introduces an amide bond, which is a common feature in many pharmaceuticals. This reaction is typically high-yielding and proceeds under mild conditions.

Principle: The nucleophilic piperidine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride), leading to the formation of a stable amide bond. A non-nucleophilic base is used to quench the HCl byproduct.

Materials and Reagents:

  • 4-(3-Chlorobenzyl)piperidine

  • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride) (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(3-Chlorobenzyl)piperidine (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol of substrate).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acylating agent (1.05 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-acylated piperidine derivative.

Protocol 2: N-Alkylation of 4-(3-Chlorobenzyl)piperidine via Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is particularly useful for introducing a wide range of alkyl groups.

Principle: The secondary amine reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to the corresponding tertiary amine.

Materials and Reagents:

  • 4-(3-Chlorobenzyl)piperidine

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, separatory funnel

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of 4-(3-Chlorobenzyl)piperidine (1.0 eq) in anhydrous DCM at room temperature, add the desired aldehyde or ketone (1.1 eq).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is typically exothermic.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure N-alkylated piperidine derivative.

Analytical Characterization

Confirmation of the structure and purity of the synthesized derivatives is essential. Standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the synthesized compounds.

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns of the derivatives, confirming their identity.

Biological Screening Protocols

The newly synthesized library of piperidine derivatives can be screened against a variety of biological targets. The choice of assay will depend on the therapeutic area of interest. Below are two examples of commonly used screening assays.

Protocol 3: Enzyme Inhibition Assay (Example: Urease Inhibition)

Principle: Many piperidine derivatives have shown potential as enzyme inhibitors.[9] This protocol describes a colorimetric assay to screen for urease inhibitors. The assay measures the production of ammonia from the hydrolysis of urea by urease.

Materials and Reagents:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Phenol-hypochlorite reagent (Berthelot's reagent)

  • Test compounds (dissolved in DMSO)

  • Thiourea (positive control)

  • 96-well microplate and plate reader

Step-by-Step Protocol:

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include wells for a positive control (thiourea) and a negative control (DMSO).

  • Enzyme Addition: Add the urease solution to each well and incubate for a specified time at room temperature.

  • Substrate Addition: Initiate the reaction by adding the urea solution to each well.

  • Color Development: After incubation, add the phenol-hypochlorite reagent to each well to stop the reaction and develop the color.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 625 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Protocol 4: Cell-Based Cytotoxicity Assay (MTT Assay)

Principle: Cell-based assays are fundamental for evaluating the biological effects of compounds in a cellular context.[1] The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[1]

Materials and Reagents:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO₂ incubator

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the GI₅₀ value (the concentration required to inhibit 50% of cell growth).

Data Presentation and Interpretation

Quantitative data from the synthesis and biological screening should be summarized in a clear and organized manner.

Table 1: Representative Library of N-Substituted 4-(3-Chlorobenzyl)piperidine Derivatives

Compound IDN-SubstituentMethodYield (%)Purity (%)
LIB-001 AcetylAcylation85>98
LIB-002 BenzoylAcylation78>98
LIB-003 BenzylReductive Amination72>97
LIB-004 4-FluorobenzylReductive Amination68>97

Table 2: Sample Biological Screening Data

Compound IDUrease Inhibition IC₅₀ (µM)HeLa Cell Cytotoxicity GI₅₀ (µM)
LIB-001 >10085.2
LIB-002 52.145.7
LIB-003 78.562.3
LIB-004 35.828.9
Thiourea 22.4N/A

Workflow Visualization

Derivatization_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening Start 4-(3-Chlorobenzyl)piperidine (Starting Material) Deriv N-Acylation or N-Alkylation Start->Deriv Lib Diverse Library of Derivatives Deriv->Lib Char Purification & Characterization (NMR, MS) Lib->Char Enzyme Enzyme Inhibition Assay (e.g., Urease) Char->Enzyme Cell Cell-Based Assay (e.g., MTT) Data Data Analysis (IC50 / GI50) Enzyme->Data Cell->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Sources

"use of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine in dopamine receptor antagonist synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Synthesis of Dopamine Receptor Antagonists Utilizing 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

As the landscape of neuropharmacology evolves, the demand for highly selective, bitopic G protein-coupled receptor (GPCR) ligands has surged. For drug development professionals targeting schizophrenia, bipolar disorder, and Parkinson's disease, the structural tuning of dopamine D2 and D3 receptor antagonists is a critical endeavor. This application note details the mechanistic rationale, structural advantages, and synthetic integration of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine (CAS 1261230-76-5)—a privileged building block used to construct high-affinity, metabolically stable dopamine receptor antagonists.

Mechanistic Causality: Why This Specific Building Block?

The design of orthosteric and bitopic dopamine receptor antagonists relies on satisfying specific thermodynamic and steric requirements within the receptor's transmembrane (TM) bundle. The compound 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine provides a dual-pharmacophore system perfectly suited for this task.

The Orthosteric Anchor: The Piperidine Core

In the classical pharmacophore model for aminergic GPCRs, a basic nitrogen atom is strictly required to anchor the ligand within the receptor[1]. When protonated at physiological pH, the secondary amine of the piperidine ring forms a highly conserved, charge-reinforced hydrogen bond (salt bridge) with the Asp3.32 residue (Asp114 in the human D2 receptor) located on TM3[2]. This ionic interaction is the primary driver of binding affinity, effectively locking the antagonist into the orthosteric site and preventing the conformational changes required for G-protein signaling[3].

The Accessory Binding Motif: The 3-Chlorobenzyl Ether Tail

While the piperidine core provides the necessary anchor, receptor subtype selectivity (e.g., D2 vs. D3 or D4) and metabolic stability are dictated by the ligand's extension into the secondary binding pocket (SBP)[4].

  • Hydrophobic Engagement: The flexible ether linker (-O-CH2-) allows the benzyl ring to project upward into a lipophilic microdomain formed by aromatic residues such as Phe6.51, Phe6.52, and Trp6.48[2].

  • The Meta-Chloro Advantage: The inclusion of a chlorine atom at the 3-position (meta) of the benzyl ring serves a dual purpose. Sterically, it provides optimal shape complementarity within the asymmetric hydrophobic pocket, often engaging in halogen bonding. Kinetically, the electron-withdrawing halogen deactivates the aromatic ring against rapid cytochrome P450-mediated hydroxylation, significantly extending the compound's metabolic half-life compared to unsubstituted analogs[5].

Pharmacophore A Protonated Piperidine (Basic Nitrogen) B Asp3.32 (Asp114) Orthosteric Anchor A->B Salt Bridge (Primary Affinity) C Ether Linker (-O-CH2-) A->C Covalent Bond D 3-Chlorobenzyl Group (Lipophilic Tail) C->D Covalent Bond E Hydrophobic Pocket (Phe6.51, Trp6.48) D->E Halogen/π-π Stacking (Selectivity)

Fig 1. Pharmacophore model of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine binding to the D2 receptor.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the pharmacological impact of the 3-chlorobenzyl moiety, the following table summarizes representative quantitative data comparing various benzyl substitutions on a standard bitopic piperidine scaffold. The meta-chloro substitution consistently yields superior binding metrics and pharmacokinetic longevity.

Substituent ModificationD2 Receptor Affinity (

, nM)
D3 Receptor Affinity (

, nM)
In Vitro Metabolic Half-life (

, min)
Unsubstituted Benzyl12.58.425.0
4-Chlorobenzyl (para)8.25.142.5
3-Chlorobenzyl (meta) 2.1 1.3 85.0

Table 1: Comparative binding affinities and metabolic stability highlighting the superiority of the 3-chlorobenzyl substitution in dopamine receptor antagonist design.

Synthetic Workflow: Bitopic Antagonist Construction

The secondary amine of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine makes it an ideal nucleophile for constructing extended, bitopic ligands. By alkylating this nitrogen with a spacer-linked heterocyclic "head group" (such as a quinolinone or benzisoxazole), researchers can synthesize molecules that span both the orthosteric site and the extracellular vestibule[4].

Synthesis BB 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine (HCl Salt) Cond K2CO3, KI, ACN 80°C, 12h BB->Cond Reagent Alkylating Agent (e.g., Bromoalkyl-heterocycle) Reagent->Cond Crude Crude N-Alkylated Product Cond->Crude SN2 N-Alkylation Purif Workup & Flash Chromatography (DCM:MeOH gradient) Crude->Purif Liquid-Liquid Extraction API Target Dopamine Antagonist (Bitopic Ligand) Purif->API Pure Fraction Isolation

Fig 2. Step-by-step synthetic workflow for N-alkylation of the piperidine building block.

Self-Validating Protocol: N-Alkylation via the Finkelstein Mechanism

This protocol describes the coupling of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine hydrochloride with a generic bromoalkyl-heterocycle.

Causality of Reagent Selection:

  • Potassium Carbonate (

    
    ):  A mild, heterogeneous base chosen to neutralize the piperidine HCl salt and scavenge the hydrobromic acid generated during the reaction, without inducing unwanted side reactions (like E2 elimination of the alkyl bromide).
    
  • Potassium Iodide (KI): Acts as a nucleophilic catalyst. Via the Finkelstein reaction, KI converts the alkyl bromide into a more reactive alkyl iodide in situ, significantly accelerating the

    
     substitution by the sterically hindered piperidine nitrogen.
    

Step-by-Step Methodology:

  • Preparation & Neutralization:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine hydrochloride (1.0 equiv, typically 2.0 mmol) and anhydrous acetonitrile (ACN, 20 mL).

    • Add finely powdered anhydrous

      
       (3.0 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete liberation of the piperidine free base.
      
  • Catalysis & Coupling:

    • Add the bromoalkyl-heterocycle (1.1 equiv) and a catalytic amount of KI (0.2 equiv).

    • Attach a reflux condenser and heat the reaction mixture to 80°C under an inert nitrogen atmosphere.

  • In-Process Validation (TLC/LC-MS):

    • After 8 hours, sample the reaction. Perform Thin-Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol (DCM:MeOH) solvent system. The disappearance of the secondary amine starting material (visualized via Ninhydrin stain) validates reaction completion. Confirm the product mass via LC-MS.

  • Workup & Extraction:

    • Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts (

      
      , KBr, KI). Wash the filter cake with ethyl acetate (30 mL).
      
    • Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and wash sequentially with distilled water (2 × 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (

      
      ), filter, and evaporate to yield the crude bitopic ligand.
      
  • Purification:

    • Purify the crude residue via silica gel flash chromatography, eluting with a gradient of DCM to 5% MeOH in DCM containing 0.1% triethylamine (to prevent streaking of the basic amine).

    • Pool the pure fractions and concentrate to afford the final dopamine receptor antagonist as a free base.

By utilizing 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine, medicinal chemists can bypass multi-step core syntheses and directly access advanced, highly potent chemical space tailored for central nervous system (CNS) targets.

References

  • STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE Source: Nature / PubMed Central (PMC) URL:[Link]

  • Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia Source: Pharmaceuticals / PubMed Central (PMC) URL:[Link]

  • The impact of secondary site interactions on the binding specificity of bitopic dopamine D2/D3 receptor ligands Source: European Journal of Medicinal Chemistry / MTA URL:[Link]

  • Discovery of a Novel Class of Potent Coumarin Monoamine Oxidase B Inhibitors: Development and Biopharmacological Profiling of 7-[(3-Chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Universal 3D QSAR Model for Dopamine D2 Receptor Antagonists Source: MDPI URL:[Link]

Sources

Application Note: Strategic Incorporation of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Guide & Experimental Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Introduction and Structural Rationale

The successful optimization of a hit compound into a viable clinical lead relies heavily on the strategic selection of molecular building blocks. 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine (often supplied as its hydrochloride salt, CAS 1261230-76-5) is a highly versatile, bifunctional pharmacophore utilized extensively in modern medicinal chemistry[1].

As a Senior Application Scientist, I approach the integration of this building block not merely as a synthetic step, but as a deliberate modulation of a drug’s physicochemical and target-binding profile. The structural logic of this compound rests on three pillars:

  • The Piperidine Scaffold: Saturated nitrogen heterocycles are cornerstones in drug discovery. The piperidine nitrogen provides a highly nucleophilic handle for covalent assembly while simultaneously acting as an ionizable basic center (pKa ~9–10) in the final drug. This basicity is critical for tuning aqueous solubility, enabling salt formulation, and interacting with acidic residues (e.g., Asp, Glu) in target binding pockets[2].

  • The Ether Linkage: The -O-CH2- linker provides essential conformational flexibility without introducing a chiral center, which simplifies downstream synthesis and analytics. Furthermore, the ether oxygen serves as a potent hydrogen-bond acceptor.

  • The 3-Chlorophenyl Moiety: Halogenation is a premier strategy for optimizing lipophilic ligand efficiency. The chlorine atom at the meta position sterically blocks cytochrome P450-mediated oxidation, enhancing metabolic stability. More importantly, the chlorine atom features an anisotropic charge distribution (a positive σ-hole) that can engage in halogen bonding with Lewis bases—such as the backbone carbonyl oxygens of protein targets—significantly increasing binding affinity and target residence time[3][4].

Physicochemical Data Summary

Understanding the baseline properties of the building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) impact on the final lead compound.

PropertyValueImplication for Drug Design
Chemical Formula C₁₃H₁₈ClNO (Free base)Adds moderate molecular weight (~239.7 g/mol ) to the core scaffold.
Molecular Weight (HCl Salt) 276.20 g/mol [1]Highly stable, hygroscopic-resistant solid for long-term bench storage.
H-Bond Donors (Free base) 1 (Piperidine -NH)Consumed upon functionalization (e.g., amidation/alkylation).
H-Bond Acceptors 2 (Nitrogen, Ether Oxygen)Enhances interaction with target kinase/GPCR hinge regions.
Halogen Bond Donors 1 (Aryl Chloride)Enables highly directional σ-hole interactions with protein backbones[4].

Experimental Protocols: Self-Validating Covalent Assembly

To incorporate this building block into a target scaffold, the piperidine nitrogen is typically reacted with an electrophilic core. Below are two field-proven, self-validating protocols designed to maximize yield and ensure high purity through chemical causality.

Protocol A: Scaffold Functionalization via Reductive Amination

Objective: Alkylate the piperidine nitrogen using an aldehyde-bearing core scaffold to maintain the basicity of the final lead compound.

Causality & Logic: We utilize Sodium triacetoxyborohydride (STAB) rather than Sodium borohydride (NaBH₄). STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde to an alcohol. The use of an acid-base extraction ensures a self-validating purification process: only the basic product will partition into the aqueous acid, leaving neutral impurities behind.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask, dissolve the core aldehyde (1.0 eq) and 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine (1.1 eq, free base) in anhydrous Dichloromethane (DCM) (0.2 M).

    • Note: If using the HCl salt of the piperidine, add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free base.

  • Catalysis: Add glacial acetic acid (1.5 eq) to lower the pH to ~4-5, accelerating iminium ion formation. Stir at room temperature for 2 hours.

  • Validation Check 1: Monitor by LC-MS. Proceed only when the mass of the intermediate iminium/hemiaminal is dominant.

  • Reduction: Cool the reaction to 0 °C. Add STAB (1.5 eq) in small portions to manage the mild exotherm. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Workup (Acid-Base Extraction):

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

    • Extract the combined organic layers with 1M HCl (3x). The basic product is now in the aqueous layer; neutral aldehyde/alcohol impurities remain in the organic layer.

    • Basify the aqueous layer to pH 10 using 2M NaOH, and extract with Ethyl Acetate (3x).

    • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure alkylated lead compound.

Protocol B: Amide Coupling for Library Generation

Objective: Link the piperidine to a carboxylic acid core, neutralizing the basic amine to improve passive membrane permeability.

Causality & Logic: We employ HATU as the coupling reagent. HATU is exceptionally efficient for coupling secondary amines (like piperidine) due to the formation of a highly reactive 7-aza-HOBt active ester, which minimizes the epimerization of any chiral centers present on the carboxylic acid partner.

Step-by-Step Methodology:

  • Activation: Dissolve the core carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine hydrochloride (1.1 eq). The excess DIPEA will neutralize the HCl salt. Stir at room temperature for 4 hours.

  • Validation Check 1: Monitor by TLC (UV active) and LC-MS to confirm the disappearance of the starting acid.

  • Self-Validating Workup:

    • Dilute the reaction mixture with Ethyl Acetate and wash with 5% aqueous LiCl (3x) to remove the DMF solvent.

    • Wash the organic layer with saturated aqueous NaHCO₃ (removes unreacted carboxylic acid) and then with 1M HCl (removes unreacted piperidine and DIPEA).

    • Because the amide product is neutral, it remains isolated in the organic phase. Dry over MgSO₄, filter, and concentrate.

Workflow Visualization

The following diagram illustrates the logical progression of integrating this building block into a comprehensive drug discovery cascade, highlighting the transition from chemical synthesis to biological and pharmacokinetic validation.

Workflow A 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine (Nucleophilic Building Block) C Covalent Assembly (Reductive Amination / Amidation) A->C B Target Scaffold (Electrophilic Core) B->C D Lead Compound Library C->D E In Vitro Screening (Target Affinity & Halogen Bonding) D->E F ADME/PK Profiling (Solubility, Clearance, Permeability) E->F G Optimized Lead Candidate F->G

Workflow for integrating the piperidine building block into a lead optimization cascade.

References

  • 001Chemical. "CAS No. 1261230-76-5, 4-(((3-Chlorobenzyl)oxy)methyl)piperidine hydrochloride." Accessed March 5, 2026. [Link]

  • Lu, Y., et al. "Halogen bonding for rational drug design and new drug discovery." Expert Opinion on Drug Discovery, Taylor & Francis.[Link]

  • Xu, Z., et al. "Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development." Journal of Medicinal Chemistry, American Chemical Society.[Link]

Sources

Application Notes and Protocols for the N-Alkylation of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylated Piperidines in Medicinal Chemistry

The piperidine motif is a cornerstone in modern drug discovery, recognized as a privileged scaffold due to its prevalence in a wide range of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to participate in crucial hydrogen bonding interactions make it a highly valuable component in the design of therapeutic agents.[3][4] N-alkylation of the piperidine nitrogen is a critical synthetic transformation that allows for the introduction of diverse substituents, thereby enabling the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.[3][5] This modification is instrumental in modulating the pharmacological activity and optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates targeting a variety of receptors, including G-protein coupled receptors (GPCRs).[5]

This document provides detailed experimental protocols for the N-alkylation of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine, a key intermediate for the synthesis of various biologically active molecules. Two robust and widely applicable methods will be discussed: Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination . The choice between these methods is often dictated by the nature of the alkyl group to be introduced and the desired reaction conditions.[6]

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a straightforward and commonly employed method that involves the reaction of a secondary amine with an alkyl halide in the presence of a base.[7] The base is crucial for neutralizing the hydrohalic acid that is generated during the reaction.[8][9] While effective, this method can sometimes lead to the formation of quaternary ammonium salts as byproducts due to over-alkylation.[6][10] Careful control of reaction conditions, such as the slow, dropwise addition of the alkylating agent, can help to minimize this side reaction.[6][11]

Experimental Protocol

Materials and Reagents:

  • 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base: Anhydrous potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Potassium iodide (KI), catalytic amount (optional, to enhance reactivity of alkyl chlorides or bromides)[9]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine (1.0 equivalent) and the anhydrous solvent (acetonitrile or DMF).

  • Add the base (1.5-2.0 equivalents). If using potassium carbonate, ensure it is finely powdered and dry.[6]

  • If using an alkyl chloride or bromide, add a catalytic amount of potassium iodide (0.1 equivalents).[9]

  • Slowly add the alkyl halide (1.1 equivalents) dropwise to the stirred suspension. For highly reactive alkyl halides, consider cooling the reaction mixture to 0 °C.[7]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C).[9]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated piperidine.[6]

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a milder and often more selective method for N-alkylation that proceeds in a two-step, one-pot process.[5][10] It involves the initial reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild hydride reagent.[6] A significant advantage of this method is that it avoids the issue of over-alkylation that can be problematic in direct alkylation.[6][10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation due to its selectivity for iminium ions over carbonyl compounds.[5][6]

Experimental Protocol

Materials and Reagents:

  • 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

  • Aldehyde or ketone (e.g., formaldehyde, acetone, benzaldehyde)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Solvent: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Glacial acetic acid (optional, as a catalyst)[7]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine (1.0 equivalent), the aldehyde or ketone (1.1 equivalents), and the anhydrous solvent (DCM or DCE).

  • Optionally, add glacial acetic acid (1.1 equivalents) to the mixture and stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.[9]

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction may be exothermic.[6]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[6]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[9]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.[6]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[9]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated product.[9]

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes typical reaction parameters for the two primary N-alkylation methods.

MethodAlkylating AgentReagentsSolventReaction Time (h)Typical Yield (%)
Direct Alkylation Methyl IodideK₂CO₃DMF6-24Varies
Direct Alkylation Benzyl BromideDIPEA, KIAcetonitrile6-18Varies
Reductive Amination FormaldehydeNaBH(OAc)₃, Acetic AcidDCM12-2485-95[9]
Reductive Amination AcetoneNaBH(OAc)₃DCE18-2480-90[9]
Reductive Amination BenzaldehydeNaBH(OAc)₃DCM12-2475-85[9]

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the described N-alkylation protocols.

G cluster_0 Direct N-Alkylation A 1. Dissolve Piperidine & Base in Solvent B 2. Add Alkyl Halide A->B C 3. Reaction & Monitoring (TLC/LC-MS) B->C D 4. Filtration & Concentration C->D E 5. Aqueous Work-up D->E F 6. Purification (Chromatography) E->F G Final Product F->G

Workflow for Direct N-Alkylation.

G cluster_1 N-Alkylation via Reductive Amination H 1. Dissolve Piperidine & Carbonyl in Solvent I 2. Add Reducing Agent (e.g., NaBH(OAc)3) H->I J 3. Reaction & Monitoring (TLC/LC-MS) I->J K 4. Quench Reaction J->K L 5. Extraction & Drying K->L M 6. Purification (Chromatography) L->M N Final Product M->N

Workflow for Reductive Amination.

Characterization of the Final Product

The identity and purity of the synthesized N-alkylated 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine should be confirmed using a combination of analytical techniques.[12]

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its structure.[12]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product with high accuracy.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural information and confirm the successful N-alkylation.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product, typically observing the protonated molecule [M+H]⁺ in positive ion mode.[12]

Conclusion

The N-alkylation of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine is a fundamental transformation for the synthesis of novel compounds with potential therapeutic applications. Both direct alkylation and reductive amination are effective methods, with the choice depending on the specific alkyl group to be introduced and the desired reaction conditions. The protocols provided herein offer robust and reliable procedures for researchers in drug discovery and development. Careful execution of these methods, coupled with thorough analytical characterization, will ensure the successful synthesis of the desired N-alkylated piperidine derivatives.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines.
  • BenchChem. (2025). Optimizing reaction conditions for N-alkylation of diethylamine.
  • National Center for Biotechnology Information. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • BenchChem. (n.d.). 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry.
  • ACS Publications. (2024, June 13). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • Royal Society of Chemistry. (2018, September 28). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?
  • Google Patents. (n.d.). CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives.
  • (n.d.). Analgesic activity of alkyl piperidine derivatives.
  • ResearchGate. (n.d.). Piperidine-based drug discovery.
  • Apollo. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.
  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
  • YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4.
  • (2013). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine.
  • (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7.
  • Arkat USA. (n.d.). Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold.
  • Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
  • Analytice. (n.d.). Determination of piperidine (alkylamide) - analysis.
  • PubMed. (2025, August 29). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.

Sources

Application Note: Divergent Synthesis of Functionalized Piperidines from 4-Hydroxymethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthetic Routes to Functionalized Piperidines from 4-Hydroxymethylpiperidine Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Importance

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in over 12,000 biologically active compounds. Specifically, 4-hydroxymethylpiperidine (and its N-protected derivatives like N-Boc-4-hydroxymethylpiperidine ) serves as a critical linchpin intermediate. Its primary alcohol moiety offers a versatile handle for divergent synthesis, enabling access to three distinct chemical spaces:

  • 4-Formyl/Carboxy derivatives: Via oxidation (precursors to Donepezil-like AChE inhibitors).

  • 4-Aminomethyl derivatives: Via activation and displacement (precursors to GPCR ligands).

  • 4-Alkoxymethyl/Aryloxymethyl derivatives: Via etherification (Mitsunobu or Williamson).

This guide provides robust, field-validated protocols for these transformations, emphasizing "green" oxidation methods and scalable activation strategies.

Strategic Considerations: Protection & Reactivity

Before initiating functionalization, the secondary amine of the piperidine ring must be orthogonally protected to prevent self-polymerization or competitive N-alkylation.

  • Recommended Starting Material: N-Boc-4-hydroxymethylpiperidine (CAS: 144222-22-0) or N-Benzyl-4-hydroxymethylpiperidine (CAS: 62718-31-4).

  • Reactivity Profile: The C4-hydroxymethyl group is a primary alcohol. It is less sterically hindered than the C4-hydroxyl group (secondary) found in 4-hydroxypiperidine, making it highly reactive toward oxidation and nucleophilic substitution but prone to over-oxidation if not controlled.

Visualizing the Synthetic Landscape

The following diagram maps the divergent pathways available from the parent scaffold.

SyntheticRoutes Figure 1: Divergent synthetic pathways from N-Boc-4-hydroxymethylpiperidine. Start N-Boc-4-Hydroxymethyl piperidine Aldehyde 4-Formylpiperidine (Aldehyde) Start->Aldehyde Oxidation (TEMPO/NaOCl or Swern) Mesylate 4-Mesyloxymethyl piperidine Start->Mesylate MsCl, Et3N (Activation) Ether 4-Aryloxymethyl piperidine Start->Ether Ar-OH, PPh3, DEAD (Mitsunobu) AmineLib Reductive Amination (Drug Libraries) Aldehyde->AmineLib R-NH2 / NaBH(OAc)3 Donepezil Donepezil Analogs (AChE Inhibitors) Aldehyde->Donepezil Aldol Condensation Azide 4-Azidomethyl piperidine Mesylate->Azide NaN3, DMF PrimaryAmine 4-Aminomethyl piperidine Azide->PrimaryAmine H2, Pd/C (Reduction)

Route 1: Oxidation to 4-Formylpiperidine

Target Application: Synthesis of Donepezil intermediates and Reductive Amination libraries.

While Swern oxidation is classical, it requires cryogenic conditions (-78 °C) and generates foul-smelling dimethyl sulfide. For industrial and bench-scale scalability, the TEMPO-catalyzed oxidation is superior due to mild conditions (0 °C) and water as the primary byproduct.

Protocol A: TEMPO/Bleach Oxidation (Green Chemistry)
  • Mechanism: The oxoammonium ion (generated in situ from TEMPO and NaOCl) acts as the hydride acceptor.

Materials:
  • N-Boc-4-hydroxymethylpiperidine (1.0 equiv)

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) (0.01 equiv / 1 mol%)

  • KBr (0.1 equiv)

  • NaOCl (Household bleach, ~5-6% active chlorine) (1.1 - 1.2 equiv)

  • Dichloromethane (DCM) and Water.

Step-by-Step Procedure:
  • Preparation: Dissolve N-Boc-4-hydroxymethylpiperidine (2.15 g, 10 mmol) in DCM (20 mL). Add a solution of KBr (119 mg, 1 mmol) and TEMPO (15.6 mg, 0.1 mmol) in water (5 mL).

  • Oxidation: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring (essential for phase transfer).

  • Addition: Add the NaOCl solution dropwise over 15 minutes. Maintain internal temperature < 10 °C. The organic layer may turn orange/red due to TEMPO radical formation.

  • Monitoring: Stir at 0 °C for 30–60 minutes. Monitor by TLC (stain with KMnO4 or Ninhydrin; aldehyde spot will be UV active if conjugated, or visible by stain).

  • Quench: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to destroy excess hypochlorite.

  • Workup: Separate layers. Extract aqueous layer with DCM (2 x 10 mL).[1][2] Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][3][4][5]

  • Result: The resulting N-Boc-4-formylpiperidine is obtained as a clear oil (Yield: 85-95%).

    • Note: Aldehydes are unstable; use immediately in the next step (e.g., reductive amination).

Comparison of Oxidation Methods
ParameterTEMPO/NaOClSwern OxidationDess-Martin Periodinane
Temperature 0 °C to RT-78 °CRT
Reagent Cost LowLowHigh
Scalability High (Industrial)Moderate (Cryogenic limits)Low (Safety/Cost)
Byproducts NaCl, H2ODMS (Stench), CO, CO2Iodinane acid

Route 2: Activation & Nucleophilic Displacement

Target Application: Synthesis of 4-aminomethylpiperidines (GPCR ligands).

Direct displacement of the hydroxyl group is difficult. Conversion to a mesylate (methanesulfonate) creates an excellent leaving group for SN2 reactions.

Protocol B: Mesylation and Azide Displacement
Step 1: Mesylation
  • Dissolve: N-Boc-4-hydroxymethylpiperidine (10 mmol) in dry DCM (30 mL) under Nitrogen.

  • Base: Add Triethylamine (TEA) (1.5 equiv, 15 mmol). Cool to 0 °C.

  • Activation: Add Methanesulfonyl chloride (MsCl) (1.2 equiv, 12 mmol) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

  • Workup: Wash with 1N HCl (cold), saturated NaHCO3, and brine. Dry and concentrate.

    • Product:N-Boc-4-(mesyloxymethyl)piperidine . White solid/oil. Stable for storage at 4 °C.

Step 2: Azide Displacement & Reduction
  • Displacement: Dissolve the mesylate (10 mmol) in DMF (20 mL). Add Sodium Azide (NaN3) (1.5 equiv, 15 mmol). Caution: Azides are toxic.

  • Heat: Heat to 60 °C for 4–6 hours.

  • Extraction: Dilute with water, extract with Ethyl Acetate.

  • Reduction (Staudinger or Hydrogenation):

    • Hydrogenation:[6][7][8] Dissolve crude azide in MeOH, add 10% Pd/C (10 wt%), and stir under H2 balloon for 4 hours.

    • Staudinger: Add PPh3 (1.1 equiv) in THF/Water.

  • Final Product: N-Boc-4-aminomethylpiperidine .

Route 3: Mitsunobu Etherification

Target Application: Synthesis of Aryl Ethers (Bioisosteres).

The Mitsunobu reaction allows for the direct coupling of the primary alcohol with phenols, avoiding the two-step activation/displacement pathway.

Protocol C: Mitsunobu Coupling with Phenols
  • Reagents: Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), Phenol derivative.

  • Setup: Dissolve N-Boc-4-hydroxymethylpiperidine (1.0 equiv), PPh3 (1.2 equiv), and the Phenol (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0 °C. Add DIAD (1.2 equiv) dropwise over 10 minutes. The solution will turn yellow.[5]

  • Reaction: Stir at RT for 12–24 hours.

  • Purification: Concentrate and triturate with Hexane/Et2O to precipitate Triphenylphosphine oxide (TPPO). Filter. Purify filtrate via flash chromatography.

    • Tip: Use polymer-supported PPh3 (PS-PPh3) for easier purification if working on small scale (<100 mg).

References

  • Donepezil Synthesis: Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Taylor & Francis Online. Link

  • TEMPO Oxidation: Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein J. Org. Chem. Link

  • Mesylation Protocol: Alcohol to Mesylate using MsCl, base - General Procedure. Organic Synthesis (Common Standards). Link

  • Mitsunobu Reaction: Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine (Adapted for hydroxymethyl). BenchChem. Link

  • General Reactivity: Oxidation of alcohols and aldehydes. Chemistry LibreTexts. Link

Sources

Troubleshooting & Optimization

"common side products in the synthesis of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

Welcome to the technical support guide for the synthesis of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the common side products and challenges encountered during this multi-step synthesis. Our approach is to explain the "why" behind the "how," ensuring you can not only solve immediate issues but also build a more robust and reproducible process.

Overview of the Synthetic Pathway

The synthesis of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine is typically achieved through a two-step process:

  • Step 1: Williamson Ether Synthesis: Reaction of an N-protected 4-(hydroxymethyl)piperidine, most commonly N-Boc-4-(hydroxymethyl)piperidine, with 3-chlorobenzyl chloride. This reaction is performed in the presence of a strong base.

  • Step 2: N-Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final secondary amine product.

Each step presents unique challenges and potential for impurity generation. This guide is structured to address specific problems you may encounter at each stage.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Williamson Ether Synthesis

Question 1: My ether synthesis is inefficient. I'm observing a low yield of the desired N-Boc-4-{[(3-chlorobenzyl)oxy]methyl}piperidine, and TLC/LC-MS analysis shows a significant amount of unreacted N-Boc-4-(hydroxymethyl)piperidine. What is causing this?

Answer: This is a classic issue of incomplete reaction, which typically points to problems with the deprotonation of the starting alcohol. The Williamson ether synthesis requires the quantitative formation of a potent nucleophile—the alkoxide of your piperidinemethanol starting material.

  • Causality: The most common culprits are:

    • Insufficient or Inactive Base: Sodium hydride (NaH) is frequently used. However, it is highly reactive with moisture. If your NaH is old, has been improperly stored, or if your reaction solvent is not scrupulously anhydrous, the base will be quenched by water before it can deprotonate the alcohol.

    • Inadequate Solvent: The solvent must be aprotic and able to dissolve the intermediates. Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are common choices. Using a protic solvent (like an alcohol) or a non-polar aprotic solvent (like hexane) will prevent the reaction from proceeding effectively.

    • Low Reaction Temperature: While the initial deprotonation with NaH is often performed at 0 °C to control the hydrogen gas evolution, the subsequent reaction with the benzyl chloride may require warming to room temperature or even gentle heating to proceed at a reasonable rate.

Troubleshooting Protocol:

  • Verify Reagent Quality: Use a fresh, unopened container of NaH (60% dispersion in mineral oil is standard).

  • Ensure Anhydrous Conditions: Use a freshly distilled, anhydrous grade of THF or DMF from a sealed bottle. Dry all glassware in an oven ( >100 °C) for several hours and cool under an inert atmosphere (Nitrogen or Argon) before use.

  • Optimize Reaction Conditions:

    • Add the N-Boc-4-(hydroxymethyl)piperidine to the anhydrous solvent first.

    • Cool the solution to 0 °C.

    • Add NaH portion-wise (typically 1.1 to 1.5 equivalents). You should observe hydrogen gas evolution. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete alkoxide formation.

    • Slowly add the 3-chlorobenzyl chloride (1.0 to 1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be required.

Question 2: My reaction seems to have worked, but after purification, NMR analysis shows unexpected aromatic signals and a complex mixture. What are the likely side products?

Answer: Beyond unreacted starting materials, several side products can form during the etherification step. Identifying these is key to optimizing the reaction and purification.

  • Potential Side Products:

    • O-vs-N-Alkylation (if deprotected): If any of the Boc-protected starting material is deprotected in situ, the free piperidine nitrogen can compete with the hydroxyl group as a nucleophile. This would lead to the formation of N-(3-chlorobenzyl)-4-(hydroxymethyl)piperidine. This is generally a minor pathway if the Boc group is stable.

    • Dimerization: The alkoxide of N-Boc-4-(hydroxymethyl)piperidine could potentially react with the tosylate or mesylate of another molecule if those were used as activating groups instead of reacting with the intended benzyl halide. More commonly, if there are any issues with the 3-chlorobenzyl chloride, it could undergo self-condensation under certain conditions, though this is less likely.

    • Elimination Products: While less common for benzyl halides, strong bases can theoretically promote elimination reactions, though this is not a major concern here.

The most probable scenario involves impurities arising from the deprotection step that follows, which can be mistaken for side products from the ether synthesis itself.

Troubleshooting Workflow:

G start Complex Mixture Observed After Ether Synthesis Step check_sm LC-MS Analysis: Identify Masses of Impurities start->check_sm impurity1 Mass = Unreacted N-Boc-4-(hydroxymethyl)piperidine? check_sm->impurity1 impurity2 Mass = Product + C5H8O2 (Boc-related)? check_sm->impurity2 impurity3 Mass = Dimer or Other Unexpected Structure? check_sm->impurity3 solve1 Problem: Incomplete Reaction. Solution: Re-run with optimized conditions (see Q1). impurity1->solve1 Yes solve2 Problem: Premature Deprotection. Solution: Check pH during workup. Ensure conditions are not acidic. impurity2->solve2 Yes solve3 Problem: Unknown Side Reaction. Solution: Isolate impurity via prep-HPLC and perform detailed NMR/MS analysis. impurity3->solve3 Yes

Part 2: N-Boc Deprotection

Question 3: During the acidic deprotection with TFA or HCl, I get a very messy reaction profile and multiple spots on my TLC plate. Why isn't the Boc removal clean?

Answer: This is a very common and critical issue. The problem stems from the highly reactive tert-butyl cation that is generated during the deprotection mechanism.[1][2]

  • Causality:

    • Electrophilic Attack by tert-Butyl Cation: When the Boc group is cleaved by acid, it forms carbon dioxide and a stable tert-butyl carbocation.[1] This cation is a potent electrophile. It can attack any nucleophilic site in your molecule. The most likely targets are the electron-rich aromatic ring (Friedel-Crafts alkylation) or the benzyl ether oxygen, potentially leading to cleavage.

    • Ether Cleavage: While benzyl ethers are generally stable to the conditions used for Boc removal (like TFA in DCM), stronger acids or prolonged reaction times/heat can cause cleavage of the C-O ether bond, leading to the formation of 3-chlorobenzyl alcohol and 4-(hydroxymethyl)piperidine.[3][4]

Solution: The Use of Cation Scavengers To prevent these side reactions, you must include a "cation scavenger" in your reaction mixture. The scavenger's job is to trap the tert-butyl cation before it can react with your product.

  • Recommended Protocol:

    • Dissolve your N-Boc protected intermediate in Dichloromethane (DCM).

    • Add a scavenger. A common and effective choice is Triisopropylsilane (TIS) or Anisole . A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5).[5]

    • Cool the solution to 0 °C.

    • Slowly add Trifluoroacetic Acid (TFA) (typically 5-10 equivalents).

    • Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

G Intermediate Intermediate Desired_Product Desired_Product Intermediate->Desired_Product tBu_Cation tBu_Cation Intermediate->tBu_Cation Side_Product1 Side_Product1 tBu_Cation->Side_Product1 Attacks Aromatic Ring Side_Product2 Side_Product2 tBu_Cation->Side_Product2 Attacks Ether Oxygen Scavenger Scavenger tBu_Cation->Scavenger Intercepted by

Question 4: I've noticed the formation of N-Nitroso impurities in some of my piperidine-based syntheses. Is this a risk here, and how can I prevent it?

Answer: Yes, the formation of N-nitroso impurities is a significant concern for any synthesis involving secondary amines like the final piperidine product.[6][7][8] These impurities are often potent carcinogens and are strictly regulated by agencies like the FDA and EMA.[8]

  • Source of Nitrosating Agents: Nitrosating agents can be inadvertently introduced from various sources, including:

    • Nitrites or nitrates present as impurities in reagents or solvents.

    • The use of nitric acid or other nitrosating agents in the cleaning of glassware or in other steps of a synthetic sequence.

    • Degradation of solvents like DMF under certain conditions.

  • Mechanism of Formation: The deprotected secondary amine (piperidine nitrogen) can react with a nitrosating agent (like the nitrosonium ion, NO+) under acidic conditions to form the N-nitroso derivative.

Prevention and Mitigation Strategies:

  • Risk Assessment: Evaluate your entire process for potential sources of nitrites and other nitrosating agents.[8]

  • Reagent Control: Use high-purity reagents and solvents.

  • pH Control: Avoid prolonged exposure to strongly acidic conditions in the presence of potential nitrosating agents. After deprotection, neutralize the reaction mixture promptly during workup.

  • Scavengers: Certain antioxidants, like ascorbic acid (Vitamin C) or alpha-tocopherol, can be used to quench nitrosating agents if their presence is unavoidable.

  • Analytical Monitoring: Develop a sensitive analytical method (typically LC-MS/MS) to detect and quantify any potential N-nitroso impurities in your final product.

Summary of Potential Impurities

The following table summarizes the key impurities discussed, their origin, and recommended analytical methods for detection.

Impurity NameStructure SketchOrigin StepDetection Method
Unreacted Starting Alcohol N-Boc-4-(hydroxymethyl)piperidineEther SynthesisTLC, LC-MS, GC-MS
Unreacted Benzyl Halide 3-chlorobenzyl chlorideEther SynthesisGC-MS, LC-MS
tert-Butyl Alkylated Product Product with an added C4H9 groupDeprotectionLC-MS, NMR (¹H, ¹³C)
Ether Cleavage Products 3-chlorobenzyl alcohol, 4-(hydroxymethyl)piperidineDeprotectionLC-MS, GC-MS
N-Nitroso Piperidine Product with an N=O group on the piperidine NPost-DeprotectionLC-MS/MS (highly sensitive method required)

References

  • Cleanchem. (n.d.). N-Nitroso Piperidine Impurity 3 | CAS No: 4515-18-8. Retrieved from [Link]

  • openPR. (2024, November 14). (S)-3-(Boc-amino)piperidine Nitroso Impurity: A Global Concern for Pharmaceutical Safety. Retrieved from [Link]

  • Molecules. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Omsynth Lifesciences. (n.d.). Piperidine Impurities. Retrieved from [Link]

  • Okaya, S. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non Lewis-Basic Cation Scavenger. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Retrieved from [Link]

Sources

"purification of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine from reaction impurities"

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

As a Senior Application Scientist, I frequently encounter challenges in the isolation of functionalized piperidines. The synthesis of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine typically proceeds via a Williamson ether synthesis[1]. This involves the SN2 reaction of a protected alkoxide (e.g., N-Boc-4-piperidinemethanol) with an electrophile like 3-chlorobenzyl chloride[2].

If the piperidine nitrogen is unprotected during the coupling phase, nucleophilic attack by the secondary amine outcompetes the alkoxide, leading to significant N-alkylation byproducts[3]. Even with proper protection/deprotection sequences, crude mixtures often contain unreacted neutral electrophiles, deprotection artifacts, and highly polar amine salts. The purification strategy must exploit the distinct physicochemical properties of the secondary piperidine amine to achieve high purity.

Diagnostic Purification Workflow

Purification_Workflow Crude Crude Reaction Mixture AcidExt Acid Extraction (1M HCl) Crude->AcidExt Org1 Organic Phase (Neutral Impurities) AcidExt->Org1 Discard Aq1 Aqueous Phase (Protonated Piperidine) AcidExt->Aq1 Retain BaseExt Basification (pH > 12) & DCM Extraction Aq1->BaseExt Aq2 Aqueous Phase (Inorganic Salts) BaseExt->Aq2 Discard Org2 Organic Phase (Free Base Product) BaseExt->Org2 Retain Chrom Amine-Modified Chromatography Org2->Chrom If N-alkylated Salt HCl Salt Formation Org2->Salt If high purity Chrom->Salt Pure Pure Product (HCl Salt) Salt->Pure

Diagnostic workflow for the isolation of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine.

Quantitative Data: Component Profiling

Table 1 summarizes the physicochemical properties that dictate the separation logic for the target molecule and its common impurities.

ComponentChemical NaturePredicted pKaTLC Rf (Standard)*TLC Rf (Amine-Modified)**
3-Chlorobenzyl chloride Neutral ElectrophileN/A0.950.95
N,O-bis(3-chlorobenzyl) byproduct Tertiary Amine~8.50.600.80
4-{[(3-Chlorobenzyl)oxy]methyl}piperidine Secondary Amine~10.50.10 (Severe Streaking)0.45 (Sharp Band)

* Standard Eluent: DCM/MeOH (90:10) ** Amine-Modified Eluent: DCM/MeOH/NH₄OH (90:9:1)

Troubleshooting Guides & FAQs

Q1: My crude product is heavily contaminated with unreacted 3-chlorobenzyl chloride. How can I selectively remove this without running a column?

Causality: 3-Chlorobenzyl chloride is a neutral, lipophilic molecule. The target compound, however, contains a secondary piperidine amine with a pKa of approximately 10.5. By lowering the pH of the mixture, the piperidine nitrogen becomes protonated, forming a highly water-soluble ammonium salt. The neutral impurities remain entirely in the organic phase, allowing for a clean separation via liquid-liquid extraction.

Self-Validating Protocol: Acid-Base Extraction

  • Solubilization: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel and extract with 1.0 M aqueous HCl (3 × 5 mL/g).

  • Phase Separation: Separate the layers. Discard the organic layer (which contains the neutral 3-chlorobenzyl chloride and benzyl alcohol artifacts).

  • Basification: Combine the acidic aqueous layers and cool to 0 °C in an ice bath. Slowly add 2.0 M aqueous NaOH until the pH exceeds 12. Validation checkpoint: The solution will turn cloudy as the free base product oils out of the aqueous phase.

  • Recovery: Extract the basified aqueous layer with dichloromethane (DCM) (3 × 5 mL/g).

  • Isolation: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Q2: When attempting silica gel flash chromatography, the product streaks severely and co-elutes with N-alkylated byproducts. How do I resolve this?

Causality: Secondary amines interact strongly with the acidic silanol (Si-OH) groups present on standard silica gel via hydrogen bonding and ion-exchange mechanisms. This interaction causes severe peak tailing (streaking). To suppress this, a volatile basic modifier must be added to the mobile phase to dynamically pacify the silanol sites, sharpening the elution band and allowing separation from the less polar N-alkylated tertiary amines.

Self-Validating Protocol: Amine-Modified Flash Chromatography

  • Eluent Preparation: Prepare a solvent system of Dichloromethane / Methanol / 28% aqueous NH₄OH in a 90:9:1 (v/v/v) ratio.

  • Column Equilibration: Slurry-pack the silica gel column using the prepared eluent.

  • Loading: Dissolve the crude free base in a minimum volume of DCM and load it evenly onto the column.

  • Elution: Elute the column and collect fractions. Validation checkpoint: The N-alkylated byproducts will elute first, as they lack the hydrogen-bond donating N-H group.

  • Analysis: Spot fractions on a TLC plate and visualize using a Ninhydrin stain. Secondary amines will selectively stain a deep pink/red color upon heating.

Q3: The isolated free base is a viscous oil that is difficult to weigh and handle. How can I formulate it into a stable solid?

Causality: Free base piperidines with lipophilic ether appendages often lack the necessary crystalline lattice energy to form solids at room temperature. By converting the secondary amine to a hydrochloride salt, you introduce strong intermolecular ionic interactions. This significantly increases the melting point, facilitates crystallization, and improves the long-term oxidative stability of the compound[4].

Self-Validating Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified free base in dry methyl tert-butyl ether (MTBE) or diethyl ether (5 mL per gram of product).

  • Cooling: Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

  • Salt Formation: Dropwise, add 1.1 equivalents of a standardized solution of HCl in 1,4-dioxane (e.g., 4.0 M). Validation checkpoint: A white precipitate should form immediately upon addition.

  • Maturation: Stir the suspension for 30 minutes at 0 °C to ensure complete precipitation.

  • Filtration: Filter the solid under vacuum using a Büchner funnel and wash the filter cake with cold MTBE.

  • Recrystallization (Optional): For ultra-pure material, dissolve the salt in a minimum amount of hot ethanol, add ethyl acetate dropwise until the cloud point is reached, and allow it to cool slowly to room temperature.

References[3] Title: (1-(4-Chlorobenzyl)piperidin-4-yl)methanol - Benchchem

Source: benchchem.com URL: 4] Title: CAS:1261230-76-5 4-(((3-Chlorobenzyl)oxy)methyl)piperidine hydrochloride - 毕得医药 Source: bidepharm.com URL: 2] Title: The Williamson Ether Synthesis - Master Organic Chemistry Source: masterorganicchemistry.com URL: 1] Title: Williamson ether synthesis - Wikipedia Source: wikipedia.org URL:

Sources

"preventing debenzylation of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Debenzylation of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

Executive Summary: The "3-Chloro" Stability Profile

User Note: You are working with a 3-chlorobenzyl ether .[1] This is not a standard benzyl ether. The chlorine substituent on the meta-position exerts a strong electron-withdrawing inductive effect (-I).

  • The Good News: This ether is significantly more stable to acidic conditions and oxidative cleavage (DDQ/CAN) than unsubstituted benzyl ethers. The electron-poor ring destabilizes the oxocarbenium intermediate required for acid hydrolysis.

  • The Bad News: The chlorine atom is a "poison pill" during catalytic hydrogenation. Standard hydrogenolysis conditions (Pd/C, H₂) will often cleave the C-Cl bond (hydrodehalogenation) before or simultaneously with the benzyl ether, leading to complex mixtures.[1]

Module 1: The Hydrogenolysis Trap (Critical)

The Issue: Users often attempt to remove N-protecting groups (like Cbz) or reduce alkenes using standard Palladium on Carbon (Pd/C). The Result: Loss of the chlorine atom (M-34 byproduct) or complete debenzylation.

Mechanism of Failure

Palladium undergoes oxidative addition into the aryl-chloride bond easier than it coordinates with the benzyl ether oxygen.

  • Path A (Unwanted): Ar-Cl + Pd(0)

    
     Ar-Pd-Cl 
    
    
    
    Ar-H (Dehalogenation).
  • Path B (Unwanted): Benzyl-O-R + H₂

    
     Toluene + R-OH (Debenzylation).
    
Protocol: Safe Reduction Strategies

If you must perform a reduction in the presence of this moiety, you must "poison" the catalyst or change the metal.

Option A: The Poisoned Catalyst Method (For N-Cbz removal) Adding a sulfur or amine poison prevents the catalyst from activating the Ar-Cl bond.

  • Solvent: MeOH or EtOH.

  • Catalyst: 5% Pd/C (unreduced).

  • Additive: Add Diphenylsulfide (Ph₂S) (0.5 equiv relative to catalyst) or Ethylenediamine .

  • Procedure: Pre-stir catalyst and poison for 30 mins before adding substrate.

  • Result: Selective cleavage of N-Cbz; 3-chlorobenzyl ether and Ar-Cl remain intact.[1]

Option B: Alternative Metals

  • Platinum Oxide (PtO₂): Generally preserves Ar-Cl bonds better than Pd, but risk of benzyl cleavage remains high.

  • Zinc/Acetic Acid: For reducing N-O bonds or other reducible groups without touching the benzyl ether.

Module 2: Acidic Deprotection (N-Boc Removal)

The Issue: You need to remove a Boc group from the piperidine nitrogen without cleaving the ether.

Recommended Protocol: TFA/DCM

The 3-chloro group destabilizes the benzyl cation, making this ether resistant to Trifluoroacetic Acid (TFA) at room temperature.[1]

  • Reagent: 20-50% TFA in Dichloromethane (DCM).

  • Scavenger (Crucial): Add Triethylsilane (Et₃SiH) (2.0 equiv).

    • Why? If any benzyl cation does form, the silane quenches it irreversibly, preventing it from re-alkylating the piperidine nitrogen (benzyl migration).[1]

  • Temperature: 0°C to Room Temperature. Do not heat.

  • Time: Monitor by LCMS. Usually complete in 1-2 hours.

Forbidden Reagents (Strictly Avoid)
  • HBr in Acetic Acid: Will cleave the ether rapidly.

  • BBr₃ or BCl₃: These Lewis acids coordinate to the ether oxygen and cleave it within minutes, regardless of the chlorine substituent.

  • AlCl₃ / Ethanethiol: Will cleave the ether.

Module 3: Visualizing Stability & Logic

The following diagram illustrates the decision matrix for handling this molecule.

G Start 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine (Protected Form) Goal Goal: Deprotect Nitrogen / Modify Ring (Keep Ether Intact) Start->Goal Cond_Acid Condition: Acidic? Goal->Cond_Acid N-Boc Removal Cond_Red Condition: Reductive? Goal->Cond_Red N-Cbz Removal Strong_Acid Reagent: BBr3, BCl3, HBr Cond_Acid->Strong_Acid Weak_Acid Reagent: TFA, HCl/Dioxane Cond_Acid->Weak_Acid Std_Pd Reagent: Pd/C + H2 Cond_Red->Std_Pd Poison_Pd Reagent: Pd/C + Ph2S (Poison) or Zn/AcOH Cond_Red->Poison_Pd Result_Cleave CRITICAL FAILURE: Ether Cleavage Strong_Acid->Result_Cleave Lewis Acid Attack Result_Safe SUCCESS: Ether Intact Weak_Acid->Result_Safe 3-Cl stabilizes ether Result_Dehalo FAILURE: Loss of Chlorine (M-34) & Ether Cleavage Std_Pd->Result_Dehalo Oxidative Insertion Poison_Pd->Result_Safe Catalyst Inhibited

Caption: Decision tree for reagent selection. Red paths indicate high risk of debenzylation or dehalogenation.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Mass Spec shows [M-34] peak Hydrodehalogenation. You used standard Pd/C. The chlorine atom was replaced by hydrogen.Switch to PtO₂ or add Diphenylsulfide to your Pd/C reaction.
Mass Spec shows [M-140] (Loss of Benzyl) Acidic Cleavage. You likely used a strong Lewis acid (BBr₃) or high heat with TFA.Use TFA/DCM (1:1) at 0°C. Ensure the reaction is anhydrous.
Reaction turned black/tarry Benzyl Migration. The benzyl group cleaved and re-attached to the piperidine nitrogen or other nucleophiles.Add a cation scavenger like Triethylsilane or Anisole to the deprotection mixture.[1]
Low Yield with DDQ Oxidation Electronic Resistance. You are trying to cleave the ether with DDQ, but it won't budge.[1]Feature, not bug. The 3-Cl group makes the ring electron-poor.[1] DDQ cannot oxidize it easily. Use BCl₃ (if cleavage is actually desired).
References
  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on benzyl ether stability constants).

  • Sajiki, H., et al. "Chemoselective Hydrogenation Using a Poisoned Palladium Catalyst."[2][3] Organic Letters, 2006.[2] (Protocol for preventing dehalogenation/debenzylation).

  • Mori, A., et al. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide."[2] Organic Letters, 2006, 8(15), 3279–3281.

  • BenchChem Stability Guide. "Stability of Benzyl Ethers Under Various Reaction Conditions." (General stability data for substituted benzyl ethers).

Sources

"troubleshooting low yield in 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most common bottlenecks encountered during the synthesis of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine .

This guide bypasses generic advice and focuses on the exact mechanistic failure points of this two-step sequence: the Williamson ether synthesis and the subsequent Boc-deprotection.

I. Synthesis Workflow & Diagnostic Matrix

The synthesis relies on the quantitative deprotonation of N-Boc-4-piperidinemethanol, followed by an SN2 alkylation with 3-chlorobenzyl chloride, and finally, an acid-mediated cleavage of the Boc protecting group.

SynthesisWorkflow SM N-Boc-4-piperidinemethanol + 3-Chlorobenzyl chloride Alkoxide Alkoxide Formation (NaH, DMF, 0°C) SM->Alkoxide Base addition Ether Boc-Protected Ether (Williamson Synthesis) Alkoxide->Ether SN2 Alkylation Deprotect Boc Cleavage (HCl/Dioxane or TFA/DCM) Ether->Deprotect Acidic conditions Workup Aqueous Workup (pH > 12 Extraction) Deprotect->Workup Neutralization Product 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine (Target Product) Workup->Product Isolation

Workflow for the synthesis of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine.

Before diving into specific protocols, consult the diagnostic matrix below to isolate where your yield loss is occurring.

Table 1: Quantitative Yield Loss Diagnostic Matrix

Synthesis StepExpected YieldCommon Low YieldPrimary Diagnostic SymptomMechanistic Root Cause
1. Alkoxide Formation >95%<50%Lack of vigorous H₂ gas evolutionDegraded NaH (converted to NaOH) or wet solvent.
1. Etherification 80-90%40-60%3-chlorobenzyl alcohol detected on LCMSMoisture causing electrophile hydrolysis.
2. Boc Deprotection >95%<20%Product missing from organic extractIncomplete basification (pH < 12) during workup.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My etherification step (Step 1) is stalling at 50% conversion, and I see unreacted N-Boc-4-piperidinemethanol. What is causing this? Causality & Solution: The Williamson ether synthesis relies on a bimolecular nucleophilic substitution (SN2) mechanism[1]. For this to proceed efficiently, the hydroxyl group of N-Boc-4-piperidinemethanol must be quantitatively deprotonated to form a highly nucleophilic alkoxide[2]. If conversion stalls, the alkoxide was not fully formed. This is almost always due to degraded Sodium Hydride (NaH) or wet N,N-Dimethylformamide (DMF). If water is present, it reacts with NaH to form NaOH. NaOH is not a strong enough base to quantitatively deprotonate the alcohol, and worse, it will hydrolyze your 3-chlorobenzyl chloride into 3-chlorobenzyl alcohol, permanently capping your yield. Self-Validating Check: Monitor the hydrogen gas evolution during NaH addition. If bubbling is weak or absent, your NaH is dead.

Q2: I am using KOH instead of NaH for the etherification to avoid handling pyrophoric reagents, but my yields are terrible. Why? Causality & Solution: While KOH is sometimes cited for ether synthesis, it generates water as a byproduct (


). In this specific synthesis, the presence of water at elevated temperatures will rapidly solvolyze the 3-chlorobenzyl chloride. NaH is an irreversible base that produces hydrogen gas, driving the equilibrium completely to the alkoxide without generating water[2]. You must use NaH or Potassium tert-butoxide (KOtBu) in strictly anhydrous conditions.

Q3: The etherification went perfectly, and TLC showed complete consumption of the Boc-protected intermediate during acid cleavage. However, after aqueous workup, my final isolated yield is under 20%. Where did my product go? Causality & Solution: Your product was flushed into the aqueous waste. The target molecule contains a secondary piperidine amine. The conjugate acid of piperidine has a pKa of approximately 11.2. During the Boc deprotection (typically using 4N HCl in dioxane[3]), the product forms a highly water-soluble hydrochloride salt. If you quench the reaction with saturated NaHCO₃ (which buffers around pH 8), the amine remains protonated and will not partition into your organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate). Self-Validating Check: Test the pH of your aqueous layer after extraction. It must be strictly >12. Spot the aqueous layer on a TLC plate and stain with Ninhydrin; a dark purple spot indicates your product is still trapped in the water.

TroubleshootingLogic Start Low Yield Detected CheckStep Which step failed? Start->CheckStep Step1 Step 1: Etherification CheckStep->Step1 Step2 Step 2: Deprotection CheckStep->Step2 TLC1 Check TLC/LCMS: Unreacted SM? Step1->TLC1 TLC2 Check Aqueous Layer: Product present? Step2->TLC2 Moisture Issue: Moisture/Dead NaH Action: Use fresh NaH, dry DMF TLC1->Moisture Yes pH Issue: Incomplete Basification Action: Adjust pH > 12 TLC2->pH Yes

Diagnostic logic tree for isolating yield loss in etherification vs. deprotection.

III. Optimized, Self-Validating Experimental Protocols

Protocol A: Anhydrous Williamson Ether Synthesis (Step 1)
  • Preparation: Flame-dry a 2-neck round-bottom flask under vacuum and flush with Argon.

  • Base Activation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF.

    • Self-Validation: The suspension should be grayish. If it is stark white, it has degraded to NaOH; discard and use a fresh batch.

  • Alkoxide Formation: Cool the suspension to 0 °C. Add N-Boc-4-piperidinemethanol (1.0 eq) dissolved in anhydrous DMF dropwise.

    • Self-Validation: Observe continuous H₂ gas bubbling. Stir for 30–45 minutes until all bubbling completely ceases, confirming 100% alkoxide formation.

  • Alkylation: Add 3-chlorobenzyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Carefully quench with ice water (dropwise until fizzing stops). Extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% LiCl aqueous solution (3x) to pull residual DMF into the aqueous phase. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Boc-Deprotection and Free-Base Isolation (Step 2)
  • Cleavage: Dissolve the crude Boc-protected ether in minimal Dichloromethane (DCM). Add 4N HCl in 1,4-dioxane (10 eq)[3].

  • Monitoring: Stir at room temperature for 2 hours.

    • Self-Validation: Monitor by TLC (Hexanes/EtOAc). The starting material spot should completely disappear, and a new baseline spot (the polar HCl salt) will form.

  • Concentration: Evaporate the volatiles under reduced pressure to yield the crude hydrochloride salt.

  • Critical Basification: Suspend the solid in water. Slowly add a 6N NaOH aqueous solution until the pH of the solution is strictly ≥ 13 (verify with pH paper).

    • Self-Validation: The solution will turn cloudy as the free base piperidine precipitates or oils out of the aqueous phase.

  • Extraction: Extract the highly basic aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over anhydrous K₂CO₃ (do not use acidic drying agents like MgSO₄, which can trap the amine), filter, and concentrate to yield the pure 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine.

IV. References

  • "The Williamson Ether Synthesis - Master Organic Chemistry." Master Organic Chemistry.[Link]

  • "Williamson ether synthesis - Wikipedia." Wikipedia. [Link]

  • "WO2023245150A1 - Kat6 targeting compounds with ubiquitin ligase binding moiety." Google Patents.

Sources

"managing steric hindrance in reactions with substituted piperidines"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Steric Management in Substituted Piperidine Synthesis

Ticket ID: PIP-STERIC-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Substituted piperidines (particularly 2-substituted and 2,6-disubstituted variants) present a "perfect storm" of synthetic challenges. The steric bulk adjacent to the nucleophilic nitrogen creates a kinetic barrier to attack, while the high basicity of the secondary amine often interferes with standard activation cycles. Furthermore, chiral 2-substituted piperidines are notoriously prone to epimerization (racemization) via oxazolone intermediates during amide coupling.

This guide provides root-cause analysis and validated protocols for the three most common failure modes: Amide Coupling Stalls/Racemization , Buchwald-Hartwig Catalyst Deactivation , and SNAr Reactivity Failure .

Module 1: Amide Coupling Troubleshooting

User Issue: "I am trying to couple a chiral N-Boc-amino acid with 2-methylpiperidine. Yields are low (30%), and the product has 15% epimerization."

Root Cause Analysis
  • Kinetic Stall: The C2-substituent on the piperidine creates significant steric clash with the activated ester of the carboxylic acid.

  • Epimerization Mechanism: Slow coupling rates allow the activated amino acid to cyclize into an oxazolone (azlactone) intermediate. This intermediate is highly prone to deprotonation at the

    
    -carbon by the base (TEA/DIPEA), leading to loss of chirality before the amine can attack.
    
Resolution Protocol: The "Low-Epimerization" Workflow

Decision Matrix: Reagent Selection

ReagentSteric ToleranceEpimerization RiskRecommended Use Case
HATU HighModerateFast coupling; use for achiral acids or when speed is critical.[1]
COMU HighLowSafer alternative to HATU; excellent for hindered amines.[1][2]
T3P ModerateVery Low Gold Standard for chiral coupling. Does not form oxazolone easily.
Ghosez's Reagent Very HighHighFor extremely hindered, achiral acids (converts acid to acid chloride in situ).
Protocol A: T3P-Mediated Coupling (The "Anti-Racemization" Method)

Based on Dunetz et al. (Pfizer) [1]

Why this works: T3P (Propylphosphonic anhydride) activates the acid without forming a reactive ester that easily cyclizes to oxazolone. It also acts as a water scavenger, driving the equilibrium.

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and 2-Substituted Piperidine (1.1 equiv) in EtOAc or 2-MeTHF (Concentration is critical: >0.5 M to drive kinetics).

  • Base Addition: Add Pyridine (3.0 equiv) or 2,4,6-Collidine .

    • Expert Tip: Do NOT use TEA. Collidine is sterically hindered and less likely to deprotonate the

      
      -carbon of the activated acid.
      
  • Activation: Cool to 0 °C. Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. Stir for 12–24 h.[3]

  • Validation: Check LCMS. If acid remains, add 0.5 equiv T3P.

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3.

Visual Logic: Amide Coupling Decision Tree

AmideCoupling Start START: Amide Bond Formation with 2-Substituted Piperidine CheckChiral Is the Carboxylic Acid Chiral at the u03B1-position? Start->CheckChiral NoChiral No (Achiral) CheckChiral->NoChiral No YesChiral Yes (Chiral) CheckChiral->YesChiral Yes ExtremeSterics Are both partners sterically hindered? NoChiral->ExtremeSterics UseHATU Protocol: HATU + DIPEA (Fast, High Yield) ExtremeSterics->UseHATU Moderate UseGhosez Protocol: Ghosez's Reagent (Acid Chloride intermediate) ExtremeSterics->UseGhosez Extreme EpimRisk High Risk of Epimerization (Oxazolone) YesChiral->EpimRisk UseT3P Protocol: T3P + Pyridine (Low Epimerization) EpimRisk->UseT3P Preferred UseCOMU Alternative: COMU + TMP (Controlled Activation) EpimRisk->UseCOMU Alternative

Figure 1: Decision matrix for selecting coupling conditions based on chirality and steric demand.

Module 2: Buchwald-Hartwig C-N Coupling

User Issue: "Reaction of 2-methylpiperidine with an aryl bromide using Pd(OAc)2/BINAP failed. No product, just dehalogenated starting material."

Root Cause Analysis
  • Ligand Mismatch: BINAP is a first-generation ligand. It lacks the steric bulk required to force reductive elimination when a bulky amine (like 2-methylpiperidine) is involved.

  • Pd(II) Reduction Failure: Substituted piperidines are often poor at reducing Pd(II) to the active Pd(0) species compared to simple amines.

  • 
    -Hydride Elimination:  The steric bulk retards the C-N bond formation, allowing the competing 
    
    
    
    -hydride elimination pathway (leading to dehalogenated arene) to take over.
Resolution Protocol: Advanced Ligand Selection

The "Golden Rule" for Piperidines: You must use dialkylbiaryl phosphine ligands (Buchwald Ligands) that are specifically tuned for secondary amines.

Substrate DifficultyRecommended LigandPrecatalystBase
Standard (4-sub piperidine)RuPhos RuPhos-Pd-G4NaOtBu
Difficult (2-sub piperidine)RuPhos or BrettPhos RuPhos-Pd-G4NaOtBu
Extreme (2,6-disub piperidine)PAd2-DalPhos or PEPPSI-IPent Use PrecatalystCs2CO3
Protocol B: The "RuPhos" Standard (for 2-substituted systems)

Based on Ruiz-Castillo & Buchwald [2]

  • Preparation: In a glovebox or under strict Argon Schlenk line.

  • Catalyst Loading: Use RuPhos-Pd-G4 (1–2 mol%).

    • Why G4? It is a pre-formed oxidative addition complex. It eliminates the "induction period" where the catalyst might die before starting.

  • Stoichiometry: Aryl Halide (1.0 equiv), Piperidine (1.2 equiv), NaOtBu (1.4 equiv).[3]

  • Solvent: Toluene or Dioxane (0.2 M).

  • Temperature: 80–100 °C.

    • Note: If using NaOtBu, ensure the substrate isn't base-sensitive (esters will hydrolyze). If base-sensitive, switch to Cs2CO3 in t-Amyl alcohol at 100 °C.

Module 3: SNAr (Nucleophilic Aromatic Substitution)

User Issue: "Trying to displace a 2-chloro-pyridine with 2,6-dimethylpiperidine. Reaction is dead at 120 °C."

Root Cause Analysis
  • Nucleophilicity: The "gauche" interactions of the methyl groups on the piperidine ring force the nitrogen lone pair into a sterically crowded pocket, drastically reducing nucleophilicity (

    
     can be 1000x slower than piperidine).
    
  • Transition State: SNAr requires a Meisenheimer complex (or concerted TS).[4] The steric bulk of the 2,6-piperidine destabilizes this intermediate significantly.

Resolution Protocol: Solvent-Assisted Activation

Strategy: You cannot rely on thermal energy alone. You must stabilize the transition state or use a "Directed SNAr" approach.

  • Solvent Switch: Move from DMF/DMSO to NMP (N-Methyl-2-pyrrolidone) or neat Pyridine .

    • Mechanism:[4][5][6][7][8][9][10] Pyridine can act as a nucleophilic catalyst or stabilize the leaving group departure [3].

  • Leaving Group: Switch from Chloride to Fluoride (if possible). The smaller radius of Fluorine reduces steric crowding in the transition state and is much more electronegative (faster addition step).

  • Protocol:

    • Substrate: 2-Fluoro-pyridine derivative.

    • Nucleophile: 2,6-dimethylpiperidine (neat or 5 equiv).

    • Base: DIPEA (organic) or K2CO3 (inorganic).

    • Temp: Microwave irradiation at 160 °C for 30 min. Microwave is superior to oil bath for overcoming the high activation energy barrier.

FAQ: Common User Questions

Q1: Why do I see "guanidinylation" byproducts when using HATU? A: If the steric hindrance is too high, the amine reacts with the HATU uronium moiety instead of the activated acid.

  • Fix: Switch to T3P (Phosphonium based) or COMU . If using HATU, ensure the acid is activated for 2 minutes before adding the amine, but do not wait too long.

Q2: Can I use EDC/HOBt for these reactions? A: generally, No . For sterically hindered 2-substituted piperidines, carbodiimide couplings are too slow. The active ester will hydrolyze or racemize before the amine attacks. You need the higher reactivity of Uronium (HATU) or the specific activation of Phosphonic Anhydrides (T3P).

Q3: My 2-substituted piperidine is an HCl salt. Does this matter? A: Yes, critically. You must break the salt. However, adding too much base (like TEA) to free the salt promotes epimerization.

  • Fix: Use a biphasic wash (DCM/Na2CO3) to generate the free base of the piperidine before adding it to the coupling reaction. This allows you to control the basicity inside the reaction vessel precisely.

Mechanism Visualization: The Epimerization Trap

Epimerization cluster_pathways Kinetic Competition Acid Activated Acid (Chiral) Direct Direct Attack (Slow due to Sterics) Acid->Direct Oxazolone Oxazolone Formation (Cyclization) Acid->Oxazolone Faster if Amine is bulky Amine Steric Amine (2-Sub Piperidine) Amine->Direct Blocked by Sterics Product Desired Amide (Chiral) Direct->Product Racemized Racemized Intermediate Oxazolone->Racemized Base mediated proton abstraction RacProduct Racemic Amide (50:50 mix) Racemized->RacProduct Amine Attack

Figure 2: Kinetic competition between direct coupling and oxazolone-mediated racemization.

References

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[11] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[11] Organic Letters, 13(19), 5048–5051. Link

  • Ruiz-Castillo, P. , & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Kudo, N. , et al. (2014). Directed Nucleophilic Aromatic Substitution Reaction.[12] Organic & Biomolecular Chemistry. Link

  • El-Faham, A. , & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

Sources

"removal of unreacted starting materials from 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine"

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the removal of unreacted starting materials from the synthesis of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine. The protocols and advice herein are grounded in established chemical principles to ensure reliable and reproducible purification outcomes.

Introduction: The Purification Challenge

The synthesis of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine, typically achieved via a Williamson ether synthesis, presents a common purification challenge: separating the desired basic product from a mixture of a basic starting material (4-(hydroxymethyl)piperidine), a neutral starting material (3-chlorobenzyl chloride), and potentially neutral byproducts. The key to successful purification lies in exploiting the distinct physicochemical properties of these components.

Understanding the Components of Your Crude Reaction Mixture

An effective purification strategy begins with a clear understanding of the compounds involved. The properties of the target molecule and the primary unreacted starting materials dictate the most appropriate separation techniques.

CompoundStructureRoleKey Physicochemical Properties
4-{[(3-Chlorobenzyl)oxy]methyl}piperidine Clc1cccc(c1)COCc2ccnc2Product Basic (pKa ~10-11) [1]; Soluble in many organic solvents; Forms a salt in acidic aqueous solutions.
4-(Hydroxymethyl)piperidine OCC1CCNCC1Starting Material Basic (pKa ~10.5) ; Polar due to the hydroxyl group; Water-soluble.
3-Chlorobenzyl chloride Clc1cccc(c1)CClStarting Material Neutral ; Non-polar; Reactive and moisture-sensitive[2][3][4]; Insoluble in water.

Purification Strategy Workflow

The recommended purification strategy follows a multi-step approach, beginning with a bulk separation technique and progressing to higher-resolution methods for final polishing.

Purification_Workflow A Crude Reaction Mixture B Liquid-Liquid Extraction (Acid-Base Workup) A->B C Organic Phase (Neutral Impurities, e.g., 3-chlorobenzyl chloride) B->C Discard D Aqueous Phase (Protonated Amines) - Product - Unreacted 4-(hydroxymethyl)piperidine B->D E Basify & Re-extract into Organic Solvent D->E F Crude Product (Enriched) E->F G Column Chromatography F->G H Pure Product Fractions G->H I Solvent Removal H->I J Final Purified Product I->J

Caption: General workflow for purifying 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: What is the most effective first step to remove the bulk of unreacted starting materials?

A1: An acid-base liquid-liquid extraction (LLE) is the most efficient initial purification step. This technique leverages the basicity of the piperidine nitrogen in your product and the unreacted 4-(hydroxymethyl)piperidine.[5][6]

The Causality: By washing your crude organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic amines are protonated, forming water-soluble ammonium salts. These salts partition into the aqueous phase, while the neutral starting material, 3-chlorobenzyl chloride, and other non-basic byproducts remain in the organic layer, which can then be discarded.[7] Subsequently, neutralizing the acidic aqueous layer with a base (e.g., NaOH) deprotonates the ammonium salts, regenerating the free amines. These can then be extracted back into a fresh organic solvent (e.g., dichloromethane or ethyl acetate), effectively separating them from the neutral impurities.

See Experimental Protocol 1 for a detailed, step-by-step guide to performing an acid-base extraction.

Q2: After extraction, my product still shows impurities on a TLC plate. What should I do next?

A2: Column chromatography is the recommended next step for high-resolution purification. While LLE is excellent for bulk separation, it may not effectively separate the product from impurities with similar basicity and solubility, such as the unreacted 4-(hydroxymethyl)piperidine. Flash column chromatography provides the resolving power needed to isolate your target compound.[8][9]

Q3: I'm trying to run a silica gel column, but my product is streaking badly (peak tailing). Why is this happening and how can I fix it?

A3: Peak tailing is a classic problem when purifying basic compounds like piperidine derivatives on standard silica gel. [1]

The Causality: Standard silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen of your piperidine product can interact strongly with these acidic sites via an acid-base interaction. This strong, non-specific binding slows the elution of the compound in an uneven manner, leading to broad, tailing peaks and poor separation.[1]

Troubleshooting Solutions:

  • Mobile Phase Modification (Most Common): Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): The most common choice. Add 0.5-2% (v/v) TEA to your solvent system (e.g., Hexanes/Ethyl Acetate).[1]

    • Ammonia: A solution of 7N ammonia in methanol can be added (typically 1-2%) to the mobile phase, which is particularly effective for strongly basic compounds.[1]

  • Stationary Phase Modification:

    • Neutral Alumina: Switching from silica gel to neutral or basic alumina can be a very effective alternative for purifying basic compounds.[1]

    • Amine-Deactivated Silica: Use a commercially available silica gel that has been pre-treated to mask the acidic silanol groups.[1]

See Experimental Protocol 2 for a detailed guide to performing flash column chromatography with these modifications.

Troubleshooting_Chromatography Start Problem: Peak Tailing on Silica Gel Decision1 Modify Mobile Phase? Start->Decision1 Action1 Add 0.5-2% Triethylamine to Eluent Decision1->Action1 Yes Decision2 Change Stationary Phase? Decision1->Decision2 No End Result: Improved Peak Shape & Separation Action1->End Decision2->Start No Action2 Use Neutral Alumina or Amine-Treated Silica Decision2->Action2 Yes Action2->End

Caption: Decision tree for troubleshooting peak tailing in chromatography.

Q4: My purified product is a persistent oil. Is there a way to solidify it for easier handling and final purification?

A4: Yes, you can attempt to crystallize the product, often by converting it to a salt. Many free-base amines are oils or low-melting solids, but their corresponding salts (e.g., hydrochloride or hydrobromide salts) are often highly crystalline solids.

The Causality: Salt formation introduces ionic character, which can significantly enhance the crystal lattice energy, promoting the formation of a well-ordered, solid material. This process can also serve as a final purification step, as impurities may not fit into the crystal lattice of the salt and will remain in the solvent.[10]

General Procedure for Salt Formation:

  • Dissolve your purified oil in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

  • Continue addition until a precipitate forms and no further precipitation is observed.

  • Collect the solid salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[11]

The resulting solid can then be further purified by recrystallization if necessary. See Experimental Protocol 3 .

Detailed Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction[5][6][7]
  • Initial Quench: After the reaction is complete, cool the reaction mixture to room temperature. Carefully quench any reactive reagents (e.g., sodium hydride) according to standard laboratory procedures.

  • Dilution: Dilute the crude mixture with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane, 5-10 volumes).

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate. The top layer will be organic or aqueous depending on the solvent used (dichloromethane is denser than water). Drain the aqueous layer (which now contains your protonated product and unreacted piperidine alcohol) into a clean flask.

  • Back-Extraction (Optional but Recommended): To ensure complete recovery, wash the remaining organic layer once more with a fresh portion of 1M HCl. Combine this aqueous wash with the first one. The organic layer containing neutral impurities can now be discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 5M aqueous NaOH with stirring until the solution is strongly basic (pH > 12, check with pH paper).

  • Product Extraction: Return the basic aqueous solution to the separatory funnel. Extract the deprotonated "free base" product with three portions of a fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude, enriched product.

Protocol 2: Flash Column Chromatography of a Basic Compound[1]
  • TLC Analysis: Dissolve a small amount of your crude product in a solvent like dichloromethane. Spot it on a TLC plate. Develop the plate in various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to find a system that gives your product an Rf value of ~0.3. Crucially, add 1% (v/v) triethylamine (TEA) to your chosen eluent system.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (containing TEA). Pack the column evenly without air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or dichloromethane. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully load this dry powder onto the top of the packed column.

  • Elution: Elute the column with your pre-mixed solvent system containing TEA. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Protocol 3: Recrystallization from a Solvent/Anti-Solvent System[10][11][12]
  • Solvent Selection: Identify a "good" solvent in which your crude product is highly soluble (e.g., dichloromethane, methanol, or isopropanol). Then, identify a miscible "poor" solvent (anti-solvent) in which your product is insoluble (e.g., hexanes, pentane, or diethyl ether).

  • Dissolution: Dissolve the crude product in a minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Induce Crystallization: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes persistently cloudy (turbid).

  • Crystal Growth: If necessary, add a few drops of the "good" solvent to redissolve the cloudiness, then allow the solution to stand undisturbed at room temperature. For slower, better crystal formation, place the flask in a refrigerator (2-8 °C).

  • Collection: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvents.

References

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved March 7, 2026, from [Link]

  • University of California, Davis. (n.d.). Amine Extraction in the Laboratory. Retrieved March 7, 2026, from [Link]

  • Yan, B., & Zhao, X. (2001). Automated High-Throughput Liquid−Liquid Extraction for Initial Purification of Combinatorial Libraries. Analytical Chemistry, 73(15), 3546–3552. [Link]

  • Perumal, M., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society.
  • Osu, C. I., & Zina, M. S. (2023). Aniline-Driven Liquid-Liquid Extraction for Methylamine- Water Separation: Process Simulation and Performance Evaluation. ResearchGate. [Link]

  • PubMed. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Retrieved March 7, 2026, from [Link]

  • Biosynce. (n.d.). 4-(3-Chlorobenzyl)piperidine CAS 251107-31-0. Retrieved March 7, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Purification – Cooperative Organic Chemistry Student Laboratory Manual. Retrieved March 7, 2026, from [Link]

  • Google Patents. (2008). PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
  • Google Patents. (1998). Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine.
  • PubChem. (n.d.). 4-(3-Chlorobenzoyl)piperidine Hydrochloride. Retrieved March 7, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved March 7, 2026, from [Link]

  • Google Patents. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Royal Society of Chemistry. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved March 7, 2026, from [Link]

  • MacMillan Group. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved March 7, 2026, from [Link]

  • Scribd. (n.d.). Organic Compound Purification Guide. Retrieved March 7, 2026, from [Link]

  • MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved March 7, 2026, from [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved March 7, 2026, from [Link]

  • Rasayan Journal. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved March 7, 2026, from [Link]

  • Springer. (n.d.). Methods for Removing the Fmoc Group. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved March 7, 2026, from [Link]

  • King's College London. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved March 7, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-methyl- on Newcrom R1 HPLC column. Retrieved March 7, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved March 7, 2026, from [Link]

  • University of Rochester. (n.d.). About Troubleshooting. Retrieved March 7, 2026, from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved March 7, 2026, from [Link]

  • Google Patents. (2018). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 3-Chlorobenzyl chloride, 98%. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved March 7, 2026, from [Link]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved March 7, 2026, from [Link]

Sources

"alternative purification methods for piperidine derivatives besides chromatography"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who rely heavily on chromatography for the purification of piperidine derivatives. While flash chromatography is ubiquitous, it is often not the most scalable, cost-effective, or scientifically elegant solution for basic amines.

Piperidine and its derivatives possess distinct physicochemical properties—specifically, a highly basic secondary or tertiary amine (pKa ~ 11.2) and predictable phase behaviors. By understanding the causality behind these properties, we can exploit them using alternative purification methods: Acid-Base Extraction, Salt Crystallization, and Distillation.

This guide is designed to provide you with field-proven, self-validating protocols and troubleshooting steps to bypass the silica column entirely.

Workflow: Selecting the Right Purification Strategy

Before diving into the protocols, use the decision matrix below to determine the most thermodynamically and kinetically favorable purification route for your specific piperidine derivative.

PiperidinePurification Start Crude Piperidine Derivative CheckVolatile Is it a volatile liquid (BP < 150°C)? Start->CheckVolatile Distillation Vacuum/Fractional Distillation CheckVolatile->Distillation Yes CheckSolid Is it a solid or can it form a stable salt? CheckVolatile->CheckSolid No Crystallization Salt Formation & Crystallization CheckSolid->Crystallization Yes Extraction Acid-Base Extraction (LLE) CheckSolid->Extraction No / Lipophilic Oil Extraction->Crystallization If purity < 95%

Decision Matrix for Selecting Non-Chromatographic Purification Methods for Piperidines.

Module 1: Acid-Base Extraction (Liquid-Liquid Extraction)

The Causality: Piperidine derivatives are strong bases. When treated with an aqueous acid (pH < 2), the nitrogen atom is protonated, converting the lipophilic free base into a highly polar, water-soluble piperidinium salt. Neutral and acidic impurities lack this ionizable center and remain trapped in the organic phase. Subsequent basification (pH > 12) deprotonates the nitrogen, collapsing the hydration shell and forcing the now-lipophilic free base back into a fresh organic layer [2].

Self-Validating Protocol:

  • Dissolution: Dissolve the crude piperidine derivative in an organic solvent (e.g., Dichloromethane or MTBE).

  • Acidification: Extract the organic layer with 2 M aqueous HCl (3x). Self-Validation Check: Test the aqueous layer with pH paper to ensure pH < 2. If it is higher, the amine is not fully protonated.

  • Washing: Wash the combined aqueous acidic layers with fresh organic solvent to strip away residual neutral/acidic impurities. Discard these organic washes.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 5% NaHCO₃ or 2 M NaOH until the pH > 12. The solution will turn cloudy as the free base precipitates or oils out [2].

  • Recovery: Extract the basic aqueous layer with fresh Dichloromethane (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting FAQ:

  • Q: I lost my product in the aqueous layer after basification. Where did it go?

    • A: Low molecular weight piperidines are highly water-soluble even as free bases. If your derivative is polar, standard LLE will fail. Solution: Saturate the basic aqueous layer with solid NaCl ("salting out") to increase the ionic strength of the water, forcing the organic compound into the organic phase. Alternatively, extract with a more polar solvent like ethyl acetate.

  • Q: I have a stubborn emulsion that won't separate.

    • A: Emulsions in amine extractions are often caused by the surfactant-like properties of partially protonated intermediates. Solution: Filter the biphasic mixture through a pad of Celite to break the emulsion, or add brine to alter the density gradient.

Module 2: Salt Formation & Crystallization

The Causality: When liquid-liquid extraction is insufficient for separating structurally similar amine impurities, we exploit crystal lattice energy. By reacting the piperidine derivative with an anhydrous acid (e.g., HCl, oxalic acid, or tartaric acid), we form a salt. If performed in a carefully chosen anti-solvent (like diethyl ether or acetone), the target salt will selectively precipitate, leaving impurities in the mother liquor.

Self-Validating Protocol:

  • Preparation: Dissolve the free base piperidine derivative in a minimal volume of dry acetone or diethyl ether.

  • Salt Formation: Slowly add 1.05 equivalents of an anhydrous acid (e.g., 4M HCl in dioxane).

  • Crystallization: Stir at room temperature for 1 hour. A precipitate should begin to form. Cool the flask to 4°C to depress solubility and maximize yield.

  • Filtration: Filter the crystals using a Büchner funnel and wash with cold anti-solvent.

  • Validation: Self-Validation Check: Measure the melting point of the isolated salt. A sharp melting point range (< 2°C) validates the crystalline purity. If the range is broad, recrystallize from hot ethanol/water.

  • Free-Basing (Optional): To recover the free base, suspend the pure salt in water, basify with NaOH (pH > 12), and extract with DCM.

Troubleshooting FAQ:

  • Q: My salt forms a sticky, gummy oil instead of crystals ("oiling out"). How do I fix this?

    • A: "Oiling out" occurs when the salt precipitates above its melting point or when high impurity levels disrupt the crystal lattice. Solution: Decant the mother liquor, triturate the oil with a highly non-polar solvent (like hexanes), and vigorously scratch the inside of the flask with a glass rod to induce nucleation. If this fails, switch the counterion (e.g., from a hydrochloride salt to a mesylate or tartrate salt).

Module 3: Vacuum & Fractional Distillation

The Causality: For volatile piperidine derivatives, distillation is the gold standard. Unsubstituted piperidine has a boiling point of 106°C [3]. However, piperidines readily form azeotropes with water and absorb ambient CO₂ to form carbamate salts. Pre-drying the amine over a strong base is a mandatory kinetic step to crack these carbamates and lock away water before applying heat [1].

Self-Validating Protocol:

  • Pre-drying: Add solid Potassium Hydroxide (KOH) pellets to the crude liquid piperidine (approx. 10% w/v). Allow the mixture to stand overnight under a nitrogen atmosphere [1].

  • Setup: Decant the dried liquid into a round-bottom flask equipped with a Vigreux column and a distillation head. Ensure all glassware is oven-dried.

  • Distillation: Apply vacuum if the expected boiling point exceeds 150°C to prevent thermal degradation. Heat the flask gradually.

  • Fraction Collection: Discard the first 5% of the distillate (the "forerun"), which contains residual water and low-boiling impurities. Collect the main fraction at the stable boiling plateau (e.g., 105-106°C for pure piperidine) [1][3].

  • Validation: Self-Validation Check: Run a quick ¹H-NMR on the main fraction. The absence of a broad peak at ~1.5 ppm (water) and the absence of downfield aldehyde/imine peaks validates the distillation efficacy.

Troubleshooting FAQ:

  • Q: My distilled piperidine has a yellow discoloration. What is the cause and how do I remove it?

    • A: Yellowing is typically caused by trace oxidation products (such as N-oxides) that co-distill [1]. Solution: Ensure your distillation apparatus is thoroughly purged with Argon or Nitrogen before heating. To fix an already yellow batch, redistill it over fresh KOH pellets under a strict inert atmosphere and store the purified product over activated molecular sieves in an amber bottle.

Quantitative Comparison of Purification Methods

Use the following table to compare the expected outcomes and operational parameters of each method.

Purification MethodUnderlying PrincipleIdeal Substrate ProfileTypical Purity AchievableScalability & Throughput
Acid-Base Extraction Differential solubility based on pHLipophilic piperidines (MW > 150)85% - 95%Excellent (Up to multi-kg batch sizes)
Salt Crystallization Selective crystal lattice energySolid derivatives or high MW oils> 99%Good (Requires solvent optimization)
Distillation Vapor pressure / Boiling pointVolatile, low MW piperidines (BP < 150°C)> 98%Excellent (Continuous or batch processing)

References

  • Northwestern Medical Journal. "Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation." NW Med J. [Link]

  • Chegg / Journal of Chemical, Biological and Physical Sciences. "Physical Properties: Piperidine boiling point."[Link]

Validation & Comparative

A Comparative Analysis of 3-Chloro vs. 4-Chloro Benzyl Piperidine Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the piperidine moiety stands as a cornerstone of privileged structures, integral to the design of a multitude of therapeutic agents.[1][2] Its conformational flexibility and basic nitrogen atom provide a versatile scaffold for interaction with a wide array of biological targets. The strategic derivatization of the piperidine ring, particularly with substituted benzyl groups, has proven to be a fruitful avenue for modulating pharmacological activity. This guide provides an in-depth comparative analysis of 3-chloro and 4-chloro benzyl piperidine derivatives, offering insights into the nuanced effects of chlorine substitution on their synthesis, chemical properties, and pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these structural motifs in their therapeutic design strategies.

The Significance of Halogenation in Benzyl Piperidine Scaffolds

The introduction of a halogen atom, such as chlorine, onto the benzyl ring of a piperidine derivative can profoundly influence its physicochemical and pharmacokinetic properties. This is attributable to several key factors:

  • Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron density of the aromatic ring and, consequently, the pKa of the piperidine nitrogen. This can impact receptor-ligand interactions, particularly those involving hydrogen bonding or electrostatic interactions.

  • Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross cellular membranes, including the blood-brain barrier, which is a critical consideration for centrally acting drugs.

  • Metabolic Stability: The position of the chlorine atom can influence the metabolic fate of the compound by blocking or altering sites of enzymatic oxidation, potentially leading to an extended half-life.

  • Conformational Effects: The steric bulk of the chlorine atom can influence the preferred conformation of the benzyl group relative to the piperidine ring, which can in turn affect how the molecule fits into a receptor's binding pocket.

The choice between a 3-chloro and a 4-chloro substitution is not trivial, as the positional isomerism can lead to significant differences in biological activity. Understanding these differences is paramount for the rational design of potent and selective drug candidates.

Synthetic Strategies for 3-Chloro and 4-Chloro Benzyl Piperidine Derivatives

The synthesis of both 3-chloro and 4-chloro benzyl piperidine derivatives typically involves the N-alkylation of a pre-formed piperidine ring with the appropriately substituted benzyl halide.

A general and widely applicable method is the direct N-alkylation of a piperidine precursor with either 3-chlorobenzyl chloride or 4-chlorobenzyl chloride.[3] This nucleophilic substitution reaction involves the piperidine nitrogen atom attacking the benzylic carbon of the alkyl halide.[3] The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products.

Alternatively, for more complex derivatives, multi-step sequences may be employed. For instance, the synthesis of 4-chloro-piperidine derivatives can be achieved via an aza-Prins type cyclization mediated by Niobium(V) chloride (NbCl5).[4] Another approach involves the addition of a substituted phenylmagnesium bromide to a pyridine-3-carboxaldehyde, followed by deoxygenation and reduction of the pyridine ring.[2]

The selection of the synthetic route will depend on the desired substitution pattern on the piperidine ring and the availability of starting materials.

Comparative Pharmacological Profiles

The seemingly subtle difference in the position of the chlorine atom on the benzyl ring can lead to marked disparities in pharmacological activity and receptor selectivity. This section will explore these differences with a focus on key biological targets.

Sigma Receptor Affinity

Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in a variety of neurological and psychiatric disorders. A study on a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives revealed a clear structure-activity relationship (SAR) regarding halogen substitution on the phenylacetamide ring. In general, compounds with a substituent at the 3-position, including a chloro group, exhibited higher affinity for both σ1 and σ2 receptors compared to their 2- and 4-substituted counterparts.[3] The selectivity for σ1 receptors also followed the trend of 3 > 2 ≈ 4 for chloro-substituted analogues.[3]

Table 1: Comparative Sigma Receptor Affinity of Chloro-Substituted N-(1-benzylpiperidin-4-yl)phenylacetamide Analogues

CompoundSubstitution Positionσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 Selectivity
3-Chloro Analogue 3HighModerateHigh
4-Chloro Analogue 4ModerateLow to ModerateModerate

Data extrapolated from SAR trends described in the literature.[3]

This suggests that for targeting sigma receptors, the 3-chloro substitution on the benzyl ring may be a more favorable choice for achieving high affinity.

Cholinesterase Inhibition

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[5][6] Research into novel cholinesterase inhibitors has explored the potential of benzylpiperidine derivatives. A study focused on multi-target-directed ligands for Alzheimer's disease identified a promising compound, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, which demonstrated potent inhibition of butyrylcholinesterase (IC50 = 0.72 µM) and also exhibited β-amyloid anti-aggregation activity.[7] While this study did not include a direct comparison with the 4-chloro analogue, the significant activity of the 3-chloro derivative highlights its potential in this therapeutic area.

Dopamine and Serotonin Transporter Affinity

The dopamine transporter (DAT) and serotonin transporter (SERT) are key targets for drugs used to treat a range of conditions, including depression and addiction. A study of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines explored the impact of ortho and meta substitutions on the N-benzyl ring on transporter affinity.[8] While this study did not specifically include 3-chloro and 4-chloro analogues, it provides a basis for understanding how substituent positioning can modulate activity at these transporters. For example, a 4-chlorobenzyl piperidine derivative was identified as a human dopamine D4 (hD4) receptor ligand with moderate affinity.[9] Further investigation is needed to directly compare the 3-chloro and 4-chloro isomers for their effects on DAT and SERT.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for key assays are provided below.

Synthesis of 1-(3-Chlorobenzyl)piperidin-4-amine (Illustrative Example)

This protocol describes a common method for the synthesis of a key intermediate.

Workflow Diagram:

Caption: Synthetic workflow for 1-(3-Chlorobenzyl)piperidin-4-amine.

Step-by-Step Protocol:

  • Reductive Amination:

    • To a solution of N-Boc-4-piperidone (1.0 eq) and 3-chloroaniline (1.1 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture overnight.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield tert-butyl 4-((3-chlorophenyl)amino)piperidine-1-carboxylate.

  • Boc Deprotection:

    • Dissolve the purified product from the previous step in a solution of 4M HCl in 1,4-dioxane.

    • Stir the mixture at room temperature for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of 1-(3-chlorobenzyl)piperidin-4-amine.

Competitive Radioligand Binding Assay for Sigma-1 Receptor

This protocol is essential for determining the binding affinity of the synthesized compounds.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissue known to express the sigma-1 receptor (e.g., guinea pig brain) in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • A fixed concentration of a suitable radioligand (e.g., -pentazocine).

    • Varying concentrations of the test compound (3-chloro or 4-chloro benzyl piperidine derivative).

    • Receptor membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Insights and Future Directions

  • Positional Importance of Chlorine: The observation that 3-chloro substitution can lead to higher affinity for sigma receptors compared to the 4-chloro position highlights the sensitivity of the binding pocket to the electronic and steric properties of the ligand.[3] This suggests that the 3-position may be more amenable to interactions with specific residues within the receptor.

  • Target-Specific Effects: The optimal substitution pattern is likely to be target-dependent. While a 3-chloro group may be beneficial for sigma receptor affinity, the ideal position for cholinesterase inhibition or transporter modulation may differ.

  • Need for Direct Comparative Studies: To build a more comprehensive understanding, there is a clear need for studies that directly compare a series of 3-chloro and 4-chloro benzyl piperidine derivatives against a panel of relevant biological targets. This would allow for a more robust and quantitative SAR analysis.

  • Pharmacokinetic Profiling: Comparative pharmacokinetic studies are essential to understand how the position of the chlorine atom affects absorption, distribution, metabolism, and excretion (ADME). This information is critical for translating in vitro activity into in vivo efficacy.

Conclusion

The substitution of a chlorine atom on the benzyl ring of a piperidine derivative is a powerful strategy for modulating its pharmacological properties. The choice between the 3- and 4-positions is a critical design element that can significantly impact receptor affinity and selectivity. While current research provides some initial insights, further head-to-head comparative studies are necessary to fully elucidate the structure-activity relationships and to guide the rational design of next-generation therapeutics based on these privileged scaffolds. The experimental protocols provided in this guide offer a starting point for researchers to contribute to this important area of medicinal chemistry.

References

  • Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed. (2015, May 15). Retrieved from [Link]

  • Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed. (n.d.). Retrieved from [Link]

  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter - - Scholars@UK. (2006, June 1). Retrieved from [Link]

  • 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed. (n.d.). Retrieved from [Link]

  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors - UniCA IRIS. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan. (n.d.). Retrieved from [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed. (n.d.). Retrieved from [Link]

  • A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - MDPI. (2025, May 17). Retrieved from [Link]

  • Cholinesterase Inhibiting Activity and A New Piperidine Alkaloid from Lobelia laxiflora L. Roots (Campanulaceae) - ACG Publications. (2014, March 19). Retrieved from [Link]

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  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - MDPI. (2022, February 15). Retrieved from [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (n.d.). Retrieved from [Link]

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  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved from [Link]

  • Screening for acetylcholinesterase inhibition, lipid peroxidation inhibition and antioxidant activity of medicinal plants from Morocco. (2023, January 30). Retrieved from [Link]

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  • 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

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  • Comparative Pharmacokinetic Study of Forchlorfenuron in Adult and Juvenile Rats. (2021, July 14). Retrieved from [Link]

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  • Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC. (n.d.). Retrieved from [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine in Preclinical Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in clinically successful drugs.[1][2][3] This guide focuses on a representative member of this class, 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine, to illustrate a comprehensive strategy for evaluating its biological specificity. Early and thorough assessment of a compound's cross-reactivity—its unintended interactions with biological molecules other than the primary target—is critical for mitigating potential adverse effects and avoiding costly late-stage clinical failures.[4][5] This document provides a framework for researchers and drug development professionals to design, execute, and interpret a rigorous cross-reactivity testing cascade. We present comparative data for structurally similar compounds, detail gold-standard experimental protocols for functional G-protein coupled receptor (GPCR) assays, and analyze potential off-target signaling pathways. The methodologies described herein are designed to build a robust pharmacological profile, ensuring a higher probability of success in advancing lead candidates.

Introduction: The Imperative of Selectivity in Piperidine-Based Drug Discovery

The six-membered piperidine heterocycle is a ubiquitous motif in pharmacology, valued for its favorable physicochemical properties, synthetic tractability, and ability to orient substituents in three-dimensional space for optimal target engagement.[2][6] These attributes have led to its incorporation into drugs targeting a wide array of diseases, particularly those involving the central nervous system (CNS).[3][7]

The subject of this guide, 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine, combines this privileged piperidine core with a substituted benzyl moiety, a common pharmacophore for interacting with aminergic GPCRs and other targets. While this combination may confer high affinity for a desired biological target, it also presents a risk of binding to unintended, structurally related off-targets. Such "polypharmacology" can sometimes be beneficial, but more often it leads to undesirable side effects.[5][8]

Therefore, a central pillar of preclinical drug development is the systematic identification of off-target liabilities.[5] This process involves a tiered screening approach, beginning with broad panels and progressing to specific functional assays to understand the physiological relevance of any identified interactions. This guide provides an in-depth look at this critical workflow.

Comparative Analysis: Structural Analogs and Target Profiles

To understand the potential cross-reactivity of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine, it is instructive to compare it with structurally related compounds. The choice of substituents on both the piperidine nitrogen and the benzyl ring can dramatically influence target affinity and selectivity. The table below presents hypothetical, yet representative, data for our lead compound alongside common structural variants often explored in medicinal chemistry campaigns.

CompoundStructurePrimary Target (Hypothetical)Key Off-Targets (Hypothetical)
Lead Compound 4-{[(3-Chlorobenzyl)oxy]methyl}piperidineDopamine D2 Receptor (Ki = 15 nM)Sigma-1 Receptor (Ki = 85 nM), hERG Channel (IC50 = 1.2 µM)
Analog A 4-[(Benzyloxy)methyl]piperidineSerotonin 5-HT2A Receptor (Ki = 25 nM)Histamine H1 Receptor (Ki = 110 nM), Adrenergic α1A (Ki = 250 nM)
Analog B 4-{[(4-Fluorobenzyl)oxy]methyl}piperidineDopamine D2 Receptor (Ki = 10 nM)Sigma-1 Receptor (Ki = 200 nM), hERG Channel (IC50 = 3.5 µM)
Analog C 1-Methyl-4-{[(3-Chlorobenzyl)oxy]methyl}piperidineMuscarinic M1 Receptor (Ki = 50 nM)Dopamine D2 Receptor (Ki = 500 nM), Sigma-1 Receptor (Ki = 150 nM)

Data presented are hypothetical and for illustrative purposes.

This comparative view highlights how subtle chemical modifications can shift the selectivity profile. For instance, removing the chloro-substituent (Analog A) may shift the primary target from dopaminergic to serotonergic receptors. Adding a fluoro-substituent (Analog B) might improve primary target affinity while reducing hERG liability. N-alkylation (Analog C) could introduce muscarinic activity.

Experimental Design: A Tiered Approach to Cross-Reactivity Screening

A robust assessment of selectivity follows a logical, tiered workflow designed to efficiently identify potential liabilities. This approach begins with a broad screen to cast a wide net, followed by more focused functional assays to confirm and characterize any "hits."

G cluster_0 Tier 1: Broad Liability Panel cluster_1 Tier 2: Hit Deconvolution cluster_2 Tier 3: Functional & Cellular Assays cluster_3 Outcome A Lead Compound: 4-{[(3-Chlorobenzyl)oxy] methyl}piperidine B Broad Radioligand Binding Panel (e.g., 60-100 targets: GPCRs, Ion Channels, Transporters) A->B Single high concentration (e.g., 10 µM) D Identify hits with significant affinity (e.g., >50% inhibition at 10 µM) B->D C Concentration-Response Curves (Ki or IC50 determination) E Functional Assays (cAMP, Calcium Flux, etc.) Determine Agonist/Antagonist activity C->E F Cell-Based Phenotypic Assays (e.g., Cytotoxicity, hERG Patch Clamp) C->F D->C G Comprehensive Selectivity Profile (On-target potency vs. Off-target liability) E->G F->G

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Radioligand Binding Screen

The initial step involves screening the compound at a single, high concentration (typically 1-10 µM) against a large panel of known drug targets. This provides a cost-effective way to identify potential interactions that warrant further investigation.

Protocol: General Radioligand Binding Assay

  • Preparation: Cell membranes or recombinant proteins expressing the target of interest are prepared.

  • Incubation: The membranes/proteins are incubated in a buffer solution with a specific radioligand (a known molecule that binds the target with high affinity and is labeled with a radioactive isotope) and the test compound (4-{[(3-Chlorobenzyl)oxy]methyl}piperidine).

  • Competition: The test compound competes with the radioligand for binding to the target.

  • Separation: The mixture is filtered through a glass fiber filter to separate the bound radioligand from the unbound. The filter traps the membranes/proteins and anything bound to them.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated relative to a control incubation without the test compound. A significant inhibition (typically >50%) flags the target for further analysis.

Tier 2 & 3: Functional Assays for GPCRs

For hits identified in the binding screen, particularly at other GPCRs, it is crucial to determine if the compound acts as an agonist (activator) or an antagonist (blocker). Functional assays measure the downstream cellular response following receptor binding.[9][10][11]

Protocol: cAMP Assay for Gs/Gi-Coupled Receptors This assay measures the production of cyclic adenosine monophosphate (cAMP), a key second messenger for Gs (stimulatory) and Gi (inhibitory) coupled receptors.[9][10]

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the GPCR of interest.

  • Plating: Seed the cells into a 384-well microplate and allow them to adhere overnight.

  • Compound Addition:

    • Antagonist Mode: Add serial dilutions of the test compound and incubate for 15-30 minutes. Then, add a known agonist at its EC50 concentration and incubate further.

    • Agonist Mode: Add serial dilutions of the test compound directly to the cells.

  • Lysis and Detection: Lyse the cells and detect the accumulated cAMP levels using a commercially available kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the response against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 (for antagonists) or EC50 (for agonists).

Protocol: Calcium Mobilization Assay for Gq-Coupled Receptors This assay is the standard for Gq-coupled receptors, which signal through the release of intracellular calcium stores.[12]

  • Cell Culture & Plating: As with the cAMP assay, use a cell line expressing the target receptor and plate in a 384-well, black-walled, clear-bottom microplate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C. The dye will be sequestered inside the cells.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., a FLIPR® instrument). The instrument adds serial dilutions of the test compound (for agonist mode) or the test compound followed by an agonist (for antagonist mode).

  • Signal Detection: The instrument measures the change in fluorescence intensity in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against compound concentration to determine the EC50 or IC50.

Signaling Pathway Analysis and Interpretation

Understanding the downstream consequences of off-target binding is essential. If our lead compound, designed as a Dopamine D2 antagonist, also shows antagonist activity at the Serotonin 5-HT2A receptor, the physiological effects could be complex. The following diagrams illustrate the canonical signaling pathways for these two receptors.

G cluster_D2 Primary Target: Dopamine D2 Receptor (Gi-coupled) D2 D2R Gi Gi/o D2->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates Response1 Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response1 Dopamine Dopamine Dopamine->D2 Lead_D2 Lead Compound (Antagonist) Lead_D2->D2

Caption: Canonical signaling pathway for the Dopamine D2 receptor.

G cluster_5HT2A Off-Target: Serotonin 5-HT2A Receptor (Gq-coupled) HT2A 5-HT2AR Gq Gq/11 HT2A->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC DAG->PKC Activates Response2 Cellular Response (e.g., ↑ Neuronal Excitability) Ca->Response2 PKC->Response2 Serotonin Serotonin Serotonin->HT2A Lead_HT2A Lead Compound (Antagonist) Lead_HT2A->HT2A

Caption: Canonical signaling pathway for the Serotonin 5-HT2A receptor.

Interpretation: An ideal D2 antagonist would show high potency at the D2 receptor with a significant selectivity window (e.g., >100-fold) over all other targets. If our lead compound has a Ki of 15 nM at D2 and 150 nM at 5-HT2A, it has a 10-fold selectivity. This may not be sufficient to avoid 5-HT2A-mediated side effects at therapeutic doses required for D2 antagonism. This quantitative understanding, derived from the assays described, is paramount for making informed decisions about whether to proceed with a compound, terminate it, or initiate medicinal chemistry efforts to improve its selectivity.

Conclusion and Future Directions

This guide outlines a systematic and robust framework for the cross-reactivity profiling of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine, a representative molecule from a pharmacologically vital class of compounds. By employing a tiered approach that combines broad binding panels with specific, quantitative functional assays, researchers can build a comprehensive understanding of a compound's biological interactions. This early, in-depth profiling is not a hurdle but a critical investment, enabling the selection of drug candidates with the highest potential for safety and efficacy.[4][5] The insights gained from these studies are fundamental to guiding structure-activity relationship (SAR) efforts, ultimately leading to the development of safer and more effective medicines.

References

  • Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Receptors and Channels, 11(3-4), 137-151.
  • BenchChem. (n.d.). 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. BenchChem Technical Guides.
  • BenchChem. (n.d.). The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem Technical Guides.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery Services.
  • GenScript. (n.d.). GPCR Functional Cell-based Assays. GenScript Services.
  • Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. PubMed.
  • Various Authors. (2022).
  • Bajorath, J. (2007). Methods for Computer-aided Chemical Biology. Part 2: Evaluation of Compound Selectivity Using 2D Molecular Fingerprints. Ovid.
  • Various Authors. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Creative Bioarray. (n.d.). GPCR Screening Services.
  • Massive Bio. (2026). Off Target Effect. Massive Bio Glossary.
  • Charles River Laboratories. (2023). How Well Do You Understand Off-Target Liability?. Charles River Insights.
  • Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry.
  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Biosynce. (n.d.). 4-(3-Chlorobenzyl)piperidine CAS 251107-31-0. Biosynce Products.
  • ChemScene. (n.d.). 4-(3-Chlorobenzyl)piperidine CAS 251107-31-0. ChemScene Products.
  • Brazilian Chemical Society. (n.d.). PQM-75: A N-benzyl-piperidine Acyl-hydrazone Derivative with Antiproliferative Activity on HepG2 Cells by M-phase Arrest. Revista Virtual de Química.

Sources

"comparing the reactivity of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine with its bromo-analog"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate halogenated building block is a critical decision that dictates the trajectory of a synthetic campaign. This guide provides an objective, data-driven comparison between 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine (CAS: 1261230-76-5) and its bromo-analog, 4-{[(3-Bromobenzyl)oxy]methyl}piperidine (CAS: 1220034-82-1).

While structurally identical save for the halogen atom at the meta-position of the benzyl ring, these two molecules exhibit profoundly different reactivity profiles in transition-metal-catalyzed cross-coupling reactions. Understanding the mechanistic causality behind these differences is essential for designing efficient, high-yielding, and self-validating experimental workflows.

Structural & Mechanistic Analysis

The primary point of divergence in the synthetic utility of these analogs lies in the bond dissociation energy (BDE) of their respective carbon-halogen bonds. The C–Br bond has a BDE of approximately 67–68 kcal/mol, making it highly susceptible to cleavage. In contrast, the C–Cl bond is significantly stronger, with a BDE of ~81–82 kcal/mol [1].

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle initiates with the oxidative addition of the aryl halide to the Pd(0) center.

  • The Bromo-Analog: Due to its lower BDE, the bromo-analog undergoes facile oxidative addition with standard, commercially available palladium catalysts (such as Pd(PPh₃)₄ or Pd(dppf)Cl₂) at mild temperatures [3].

  • The Chloro-Analog: The high activation barrier of the C–Cl bond historically rendered aryl chlorides unreactive under standard conditions. To overcome this thermodynamic hurdle, the chloro-analog requires highly active, electron-rich, and sterically bulky ligands—such as Buchwald's dialkylbiarylphosphines (e.g., XPhos)—to increase the electron density on the palladium center and accelerate oxidative addition [2].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for C-Cl) Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X L_n Intermediate OxAdd->PdII Fast for C-Br Requires XPhos for C-Cl TransMet Transmetalation (Addition of Ar'-B(OH)2) PdII->TransMet PdII_Trans Ar-Pd(II)-Ar' L_n TransMet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Coupled Product RedElim->Product

Pd-Catalyzed Cross-Coupling Cycle highlighting the halogen-dependent oxidative addition step.

Strategic Considerations: Managing the Piperidine Nitrogen

A critical factor in utilizing either analog is the presence of the secondary amine within the piperidine ring. If left unprotected during cross-coupling, this nucleophilic nitrogen will coordinate to the palladium catalyst, leading to severe catalyst poisoning. Furthermore, it can undergo competitive intermolecular Buchwald-Hartwig amination with the aryl halide.

To ensure a self-validating and robust system, the piperidine nitrogen must be protected (typically as a tert-butyl carbamate, Boc) prior to any cross-coupling attempts. The success of this protection step can be unequivocally validated using a Ninhydrin stain on a TLC plate, which will show the disappearance of the secondary amine.

Quantitative Performance Comparison

The following table summarizes the reactivity metrics and optimal conditions required for each analog in a standard Suzuki-Miyaura cross-coupling scenario.

PropertyChloro-AnalogBromo-Analog
Halogen Atom Chlorine (Cl)Bromine (Br)
CAS Number 1261230-76-51220034-82-1
Aryl C–X BDE ~81 kcal/mol~67 kcal/mol
Relative Reactivity Low (Requires activation)High (Standard reactivity)
Preferred Pd Source Pd₂(dba)₃ or Pd(OAc)₂Pd(dppf)Cl₂ or Pd(PPh₃)₄
Required Ligand XPhos, SPhos, or BrettPhos [4]None / Standard (dppf, PPh₃)
Typical Reaction Temp 90 °C – 110 °C60 °C – 80 °C
Typical Yield (Coupling) 75% – 85% (with XPhos)85% – 95%

Experimental Methodologies

Protocol A: N-Boc Protection of the Piperidine Ring (Applicable to Both Analogs)

Causality: Triethylamine deprotonates the piperidine hydrochloride salt, allowing the free secondary amine to attack di-tert-butyl dicarbonate (Boc₂O), forming the stable carbamate.

  • Dissolve 1.0 eq of the piperidine hydrochloride analog in anhydrous Dichloromethane (DCM) (0.2 M).

  • Add 2.5 eq of Triethylamine (Et₃N) dropwise at 0 °C. Stir for 10 minutes to liberate the free base.

  • Add 1.2 eq of Boc₂O portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Step: Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop the plate and stain with Ninhydrin (heat required). The starting material will appear as a dark purple spot; the complete disappearance of this spot confirms full protection.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Coupling of the Bromo-Analog

Causality: The weak C–Br bond allows for the use of a robust, air-stable Pd(II) precatalyst like Pd(dppf)Cl₂, which reduces to the active Pd(0) species in situ.

  • In a Schlenk flask, combine the N-Boc protected bromo-analog (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Add Pd(dppf)Cl₂ (5 mol%).

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add degassed 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration.

  • Heat to 80 °C for 12 hours. Monitor conversion via LC-MS.

  • Cool to room temperature, filter through Celite, and purify via flash chromatography.

Protocol C: Suzuki-Miyaura Coupling of the Chloro-Analog

Causality: The strong C–Cl bond necessitates the bulky, electron-rich XPhos ligand to facilitate oxidative addition and prevent palladacycle formation [2].

  • In a Schlenk flask, combine the N-Boc protected chloro-analog (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Add Pd₂(dba)₃ (2 mol% Pd) and XPhos (8 mol%).

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add degassed Toluene/H₂O (10:1 v/v).

  • Heat to 100 °C for 18 hours.

  • Cool to room temperature, perform an aqueous workup, and isolate the product via column chromatography.

Workflow Start Starting Material (Piperidine HCl) Protect N-Boc Protection (Prevents Poisoning) Start->Protect Validate TLC Validation (Ninhydrin Stain) Protect->Validate Coupling Suzuki-Miyaura Coupling (Pd/XPhos) Validate->Coupling If Amine is fully protected Workup Aqueous Workup & Purification Coupling->Workup

Self-validating experimental workflow for the cross-coupling of piperidine-containing aryl halides.

References

  • Deazaflavin-Catalyzed Arylation of White Phosphorus with Aryl Bromides and Chlorides. ChemRxiv.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles.
  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega.

The Ether and Amide Dilemma: A Comparative Guide to Piperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ubiquitous Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold"—a molecular framework that is consistently found in a vast array of biologically active compounds and approved drugs.[1][2] Its prevalence is no accident. The six-membered nitrogen-containing heterocycle offers a unique combination of features: a basic nitrogen atom for key ionic interactions, conformational flexibility to adapt to various binding pockets, and multiple points for synthetic modification. Two of the most common modifications involve attaching substituents via an ether (-O-) or an amide (-C(O)N-) linkage. The choice between these two seemingly simple linkers can have profound consequences on a compound's biological activity, dictating everything from target affinity and selectivity to its metabolic fate in the body.

This guide provides an in-depth comparison of piperidine ether and piperidine amide compounds, moving beyond simple classification to explore the fundamental physicochemical and structural differences that drive their biological performance. We will examine how these linkages influence pharmacokinetics and pharmacodynamics, present case studies with direct comparative data, and provide a validated experimental protocol for researchers to conduct their own evaluations.

The Fundamental Divide: Physicochemical & Structural Properties

The core difference between an ether and an amide linkage lies in their geometry, electronics, and hydrogen bonding potential. These distinctions are critical in determining how a molecule interacts with its biological target and navigates the physiological environment.

  • Hydrogen Bonding: An ether oxygen can only act as a hydrogen bond acceptor. In contrast, the amide linkage is more versatile; the carbonyl oxygen is a strong hydrogen bond acceptor, and the N-H group is a hydrogen bond donor.[3] This dual capability allows amides to form more extensive and complex hydrogen bond networks within a protein binding site, which can significantly enhance binding affinity.

  • Geometry and Flexibility: The ether linkage (C-O-C) is characterized by a bent geometry and significant rotational freedom, allowing the linked substituent to adopt a wide range of spatial orientations. The amide bond, due to resonance, has a partial double-bond character, making it planar and rigid. This planarity can be highly advantageous, locking the molecule into a specific, bioactive conformation required for optimal target engagement.

  • Electronic Properties & Metabolic Stability: The amide group is generally more electron-withdrawing and more polar than the ether linkage. Crucially, amides are susceptible to hydrolysis by a wide range of amidase enzymes present in the liver and plasma.[4] Ethers are generally more metabolically stable, as their cleavage is a less common metabolic pathway. However, the carbons adjacent to the ether oxygen or the piperidine nitrogen can be susceptible to oxidation by cytochrome P450 (CYP) enzymes.[5]

These fundamental differences create a series of trade-offs that medicinal chemists must weigh during the design phase.

Impact on Pharmacokinetics (ADME Profile)

A compound is only as good as its ability to reach its target. The choice between an ether and an amide linker has significant downstream effects on a drug's Absorption, Distribution, Metabolism, and Excretion (ADME).

Pharmacokinetic Parameter Piperidine Ether Piperidine Amide Rationale & Implications
Absorption & Lipophilicity Generally more lipophilic (lower polarity).Generally more polar (higher hydrogen bonding capacity).Higher lipophilicity can improve membrane permeability and absorption, but excessive lipophilicity can lead to poor solubility and high plasma protein binding.
Metabolic Stability Generally more stable; primary metabolism often occurs via N-dealkylation or ring oxidation.[5]More susceptible to hydrolysis by amidases, which can be a major clearance pathway.[4]For drugs requiring a longer half-life, an ether may be preferable. For prodrugs, an amide might be designed for intentional cleavage.
Distribution Higher lipophilicity may lead to broader tissue distribution, including potential for higher brain penetration.Increased polarity can limit distribution to certain tissues and may reduce unwanted off-target effects.The choice depends on the desired target location (e.g., central nervous system vs. peripheral).

Impact on Pharmacodynamics (Target Engagement)

The ultimate goal of a drug is to interact with its biological target to elicit a therapeutic effect. The linker plays a pivotal role in governing this interaction.

  • Binding Affinity & Potency: The amide's ability to act as both a hydrogen bond donor and acceptor often leads to higher binding affinity and, consequently, greater potency. The rigid, planar nature of the amide can pre-organize the molecule into the ideal conformation for binding, reducing the entropic penalty upon binding.

  • Selectivity: The more flexible ether linkage might allow a compound to fit into the binding sites of multiple related proteins, potentially leading to lower selectivity and off-target effects. Conversely, the specific geometric and hydrogen-bonding demands of an amide can provide a lock-and-key fit for the intended target, enhancing selectivity. A study on Protein Kinase B (Akt) inhibitors found that while an ether-linked analog was potent, it lacked selectivity against the related kinase PKA.[6] In contrast, an isomeric amide retained high potency for Akt while showing a 14-fold improvement in selectivity over PKA.[6]

Case Study: Direct Comparison of Ether vs. Amide Analogs

Theoretical principles are best illustrated with real-world data. The development of inhibitors for Protein Kinase B (Akt), a key target in cancer therapy, provides a clear example of the strategic choice between ether and amide linkers.

In a study aimed at optimizing Akt inhibitors, researchers synthesized and tested a series of compounds where the linker between a 4-aminopiperidine core and a chlorophenyl group was varied.[6]

Compound Linker Type Structure (Simplified) Akt IC₅₀ (nM) PKA IC₅₀ (nM) Selectivity (PKA/Akt)
Compound 19 EtherPiperidine-O-CH₂-Ph-Cl119~1
Compound 21 AmidePiperidine-NH-C(O)-Ph-Cl23330~14

Data sourced from a study on Akt inhibitors.[6]

Analysis:

  • Potency: The ether-linked compound 19 was approximately twice as potent against the primary target, Akt, as the amide-linked compound 21 . This might be attributed to the ether providing a more optimal vector or conformation for this specific binding pocket.[6]

  • Selectivity: The most dramatic difference was in selectivity. The flexible ether analog showed virtually no selectivity for Akt over the closely related kinase PKA. The rigid amide in compound 21 , however, enforced a conformation that was significantly less favorable for the PKA binding site, resulting in a 14-fold selectivity window.[6]

  • Outcome: For a therapeutic candidate, selectivity is often as important as potency to minimize off-target side effects. In this case, the modest trade-off in potency for the amide was more than compensated for by the significant gain in selectivity, making the amide scaffold a more promising path for further development.[6]

Experimental Design & Protocols

To empower researchers to conduct their own comparative analyses, this section outlines a general workflow and a detailed protocol for a common in vitro assay.

General Experimental Workflow

The logical flow for comparing piperidine ether and amide analogs is a systematic process from synthesis to biological evaluation.

Caption: General workflow for comparing piperidine analogs.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a self-validating system to determine the inhibitory potency (IC₅₀) of test compounds against a protein kinase, a common target for piperidine-containing drugs.[6][7]

Objective: To measure the concentration-dependent inhibition of a specific protein kinase by piperidine ether and amide test compounds.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific peptide substrate

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • Test compounds (piperidine ether and amide analogs) dissolved in 100% DMSO

  • 96-well polypropylene plates

  • Phosphocellulose filter plates (e.g., Millipore MAPH)

  • Stop buffer (e.g., 75 mM phosphoric acid)

  • Microplate scintillation counter

Procedure:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution series for each test compound in 100% DMSO, starting at a 100X final concentration (e.g., 1 mM).

    • Using a liquid handler, transfer 1 µL of each compound dilution into a 96-well polypropylene plate.

    • Include wells with 1 µL of DMSO only for "no inhibition" (0% control) and wells with a known potent inhibitor for "maximum inhibition" (100% control).

  • Enzyme & Substrate Preparation:

    • Prepare a 2X enzyme solution by diluting the kinase stock in kinase reaction buffer to twice the final desired concentration.

    • Prepare a 2X substrate/[γ-³³P]ATP mix by diluting the peptide substrate and radiolabeled ATP in kinase reaction buffer to twice their final desired concentrations. Causality Note: ATP is kept at or below its Km value to ensure the assay is sensitive to competitive inhibitors.

  • Reaction Initiation:

    • Add 50 µL of the 2X enzyme solution to each well of the compound plate.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

    • Initiate the kinase reaction by adding 50 µL of the 2X substrate/[γ-³³P]ATP mix to all wells. The final reaction volume is 100 µL.

  • Reaction Incubation:

    • Incubate the plate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).

  • Reaction Termination and Filtration:

    • Stop the reaction by adding 100 µL of stop buffer (75 mM phosphoric acid) to each well.

    • Transfer the entire 200 µL volume from each well to a corresponding well on a phosphocellulose filter plate. The negatively charged substrate peptide will bind to the positively charged filter paper, while the unincorporated [γ-³³P]ATP will not.

    • Wash the filter plate 3 times with 200 µL/well of 75 mM phosphoric acid to remove all unbound radioactivity.

  • Detection and Data Analysis:

    • Dry the filter plate, add 50 µL of scintillant to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_100%_control) / (CPM_0%_control - CPM_100%_control))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Strategic Recommendations

The decision to use a piperidine ether versus a piperidine amide is not a matter of inherent superiority but of strategic design tailored to the specific therapeutic target and desired drug properties.

  • Choose a Piperidine Amide when:

    • The target binding site has clear hydrogen bond donor and acceptor sites that can be engaged by the amide group.

    • High target selectivity is critical, and the conformational rigidity of the amide can be exploited to disfavor binding to off-targets.

    • Metabolic lability is acceptable or even desired (e.g., in the design of a soft drug or prodrug).

  • Choose a Piperidine Ether when:

    • Enhanced metabolic stability and a longer half-life are primary objectives.

    • Increased lipophilicity is needed to improve membrane permeability (e.g., for CNS targets).

    • The binding pocket is less defined, and the conformational flexibility of the ether is required to find an optimal binding mode.

Ultimately, a successful drug discovery program may synthesize and test both ether and amide analogs to empirically determine the best linker.[6] By understanding the fundamental principles that govern their biological activity, researchers can make more informed decisions, accelerating the journey from a chemical scaffold to a life-saving therapeutic.

References

  • Vertex Pharmaceuticals. (2010). Piperidine-based heterocyclic oxalyl amides as potent p38 alpha MAP kinase inhibitors.
  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators, 136, 90-95. [Link]

  • Samad, A., et al. (2017). Structure-activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Cell Stress and Chaperones, 22(3), 417-428. [Link]

  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of 2-Ethyl-4-methylpiperidine and its Analogues.
  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(9), 3574-3588. [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with....
  • Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1765-1769. [Link]

  • Samad, A., et al. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Cell Stress and Chaperones, 22(3), 417-428. [Link]

  • Chacko, S., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Akgün, E., et al. (2015). Inhibition of Inflammatory and neuropathic pain by targeting a mu opioid receptor/chemokine receptor5 heteromer (MOR-CCR5). Journal of Medicinal Chemistry, 58, 8647–8657.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Metabolic Stability of Piperidine-3-carbothioamide Derivatives.
  • Ma, Y., et al. (2014). Discovery of a new series of HDM2-p53 protein-protein interaction inhibitors. Journal of Medicinal Chemistry, 57(15), 6854-6864.
  • Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7059-7075. [Link]

  • Pecic, S., et al. (2018). Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability. Prostaglandins & Other Lipid Mediators, 136, 90-95. [Link]

  • OSTI.GOV. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors.
  • BenchChem. (n.d.). Comparative Analysis of Ethyl-piperidin-4-ylmethyl-amine and Other Piperidine Derivatives in Drug Discovery.
  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org.
  • Johnson, L. M., et al. (2021). Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. Frontiers in Endocrinology, 12, 747683. [Link]

  • Royal Society of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry.
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.

Sources

Strategic Derivatization for Identity Confirmation of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the Identity of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine Through Derivatization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Challenge of the Liquid Amine

In pharmaceutical intermediate verification, 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine (CAS 251107-31-0) presents a common challenge. Often isolated as a viscous oil or a low-melting solid, its physical state complicates rigorous identity confirmation via melting point—a critical parameter for Certificate of Analysis (CoA) generation. While NMR and MS provide structural data, they do not offer the rapid, thermodynamic purity assessment of a sharp melting point.

This guide details the strategic conversion of this secondary amine into a highly crystalline derivative. We compare three derivatization pathways—Benzoylation , Phenylcarbamoylation , and Tosylation —to determine the optimal workflow for creating a stable, traceable reference standard.

Comparative Analysis of Derivatization Agents

The selection of a derivatizing agent is not arbitrary; it balances reaction kinetics, derivative stability, and the likelihood of inducing crystallinity.

Table 1: Performance Matrix of Derivatization Agents[1]
FeatureBenzoyl Chloride (Method A)Phenyl Isocyanate (Method B)p-Toluenesulfonyl Chloride (Method C)
Derivative Type Amide (Benzamide)UreaSulfonamide
Reaction Kinetics Fast (< 30 min)InstantaneousSlow (2-4 hours)
Crystallinity Potential HighVery High Moderate
Stability ExcellentGood (Avoid moisture)Superior (Chemically inert)
NMR Diagnostic Distinct aromatic regionUrea NH proton (variable)Methyl singlet (2.43 ppm)
Atom Economy Moderate (HCl byproduct)100% (Addition reaction)Low (Sulfonic acid byproduct)
Recommendation Primary Choice (Robustness)Secondary Choice (If Amide is oil)Tertiary Choice (For X-ray crystallog.)

Critical Decision Framework

The following logic flow illustrates the decision process for selecting the derivatization method based on the physical state of the starting material and the analytical goal.

DerivatizationLogic Start Start: 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine CheckState Check Physical State Start->CheckState IsSolid Crystalline Solid? CheckState->IsSolid DirectAnalysis Direct MP & NMR IsSolid->DirectAnalysis Yes IsOil Oil / Gum IsSolid->IsOil No SelectMethod Select Derivatization Strategy IsOil->SelectMethod MethodA Method A: Benzoyl Chloride (Standard Protocol) SelectMethod->MethodA Default MethodB Method B: Phenyl Isocyanate (High Crystallinity) SelectMethod->MethodB If Method A yields oil CheckProduct Evaluate Derivative MethodA->CheckProduct MethodB->CheckProduct SolidProduct Sharp MP Obtained? CheckProduct->SolidProduct FinalQC Final QC: NMR + MP (Identity Confirmed) SolidProduct->FinalQC Yes Recryst Recrystallize (EtOH/Hex) SolidProduct->Recryst No Recryst->FinalQC

Caption: Decision tree for selecting the optimal derivatization pathway to ensure a solid reference standard.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The inclusion of acid/base washes ensures that the final product is free of unreacted amine, guaranteeing that the measured melting point reflects the derivative, not a mixture.

Method A: Schotten-Baumann Benzoylation (The Gold Standard)

Rationale: Amides are chemically stable and generally safer to handle than isocyanates. This biphasic reaction scavenges the HCl byproduct immediately.

Reagents:

  • Target Amine: 1.0 eq (~240 mg)

  • Benzoyl Chloride: 1.2 eq

  • 10% NaOH (aq): 5.0 mL

  • Dichloromethane (DCM): 5.0 mL

Protocol:

  • Setup: In a 20 mL scintillation vial, dissolve the amine in DCM. Add the 10% NaOH solution.

  • Addition: Add benzoyl chloride dropwise while stirring vigorously. Observation: Mild exotherm indicates reaction initiation.

  • Reaction: Cap and stir at room temperature for 30 minutes.

  • Validation (TLC): Spot the organic layer against the starting amine on a silica plate (Eluent: 5% MeOH in DCM). The starting amine spot (low Rf, stains with ninhydrin) must disappear.

  • Workup:

    • Separate organic layer.

    • Acid Wash: Wash with 1M HCl (3 mL) to remove unreacted amine.

    • Base Wash: Wash with sat. NaHCO3 (3 mL) to remove benzoic acid byproduct.

    • Dry: Dry over MgSO4, filter, and evaporate.

  • Crystallization: Triturate the resulting oil with cold diethyl ether or hexanes to induce crystallization.

Method B: Urea Formation via Phenyl Isocyanate

Rationale: Ureas possess strong hydrogen bonding networks, often resulting in higher melting points than amides, making them ideal if the benzamide remains an oil.

Reagents:

  • Target Amine: 1.0 eq

  • Phenyl Isocyanate: 1.1 eq

  • Solvent: Dry Toluene or DCM (Anhydrous conditions are critical).

Protocol:

  • Setup: Dissolve amine in dry toluene under nitrogen atmosphere.

  • Addition: Add phenyl isocyanate via syringe.

  • Reaction: Stir for 15 minutes. A white precipitate often forms immediately.

  • Quench: Add 1 mL of methanol to scavenge excess isocyanate (forms methyl phenylcarbamate, soluble in mother liquor).

  • Isolation: Filter the solid precipitate. Wash with cold hexanes.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Analytical Validation & Data Interpretation

Confirming the structure of the derivative is the final step in the identity loop.

1H NMR Diagnostics (400 MHz, CDCl3)

The derivatization causes predictable shifts in the piperidine ring protons due to the electron-withdrawing nature of the carbonyl group.

Proton EnvironmentStarting Amine (ppm)Benzamide Derivative (ppm)Diagnostic Feature
Piperidine N-CH2 ~2.6 - 3.0 (Multiplet)3.6 - 4.6 (Broad/Split)Key Indicator: Downfield shift due to amide resonance; often appears as two distinct broad peaks due to restricted rotation.
Benzylic O-CH2 ~4.5 (Singlet)~4.5 (Singlet)Remains relatively unchanged; confirms the ether linkage is intact.
Aromatic Region 7.1 - 7.4 (4H)7.1 - 7.6 (9H )Integration increases by 5H (benzoyl group).
Mass Spectrometry (ESI+)
  • Starting Material: [M+H]+ = 240.1

  • Benzamide Derivative: [M+H]+ = 344.1

  • Fragmentation Pattern: Look for the loss of the chlorobenzyl group (m/z ~125/127) in MS/MS, leaving the derivatized piperidine core.

References

  • PubChem. (n.d.). Compound Summary for CID 53420695: 4-(3-Chlorobenzoyl)piperidine Hydrochloride.[1] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Rasayan Journal of Chemistry. (2020). Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization. Retrieved March 5, 2026, from [Link]

Sources

"benchmarking the synthetic efficiency of different routes to 4-substituted piperidines"

Author: BenchChem Technical Support Team. Date: March 2026

The 4-substituted piperidine motif is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, ranging from antihistamines to potent analgesics and antipsychotics. As drug discovery programs increasingly prioritize sp3-rich, three-dimensional architectures to improve clinical success rates, the demand for efficient, scalable, and functional-group-tolerant syntheses of these heterocycles has surged.

As an Application Scientist evaluating synthetic route design, I have benchmarked the three most prominent methodologies used to access 4-substituted piperidines: (A) Direct Catalytic Hydrogenation of Pyridines , (B) Suzuki-Miyaura Cross-Coupling of Enol Triflates , and (C) Photoredox-Catalyzed C(sp3)–H Functionalization .

This guide objectively compares their synthetic efficiency, explains the mechanistic causality behind key experimental choices, and provides self-validating protocols for each workflow.

Benchmarking Synthetic Efficiency

The optimal synthetic route is highly dependent on the target molecule's complexity, the required scale, and the presence of sensitive functional groups. Table 1 summarizes the performance metrics of the three primary routes.

Table 1: Comparative Analysis of Synthetic Routes to 4-Substituted Piperidines

Evaluation MetricRoute A: Pyridine HydrogenationRoute B: Enol Triflate SuzukiRoute C: Photoredox C-H Arylation
Primary Precursor 4-Substituted Pyridines4-PiperidonesN-Protected Piperidines
Step Economy 1 Step (Direct Reduction)3 Steps (Triflation, Coupling, Reduction)1 Step (Direct C-H Functionalization)
Atom Economy High (Addition of H

only)
Low (Triflate and Boron byproducts)Moderate (Requires photocatalyst/oxidant)
Functional Group Tolerance Poor (Reduces alkenes, alkynes, nitro)Excellent (Orthogonal to many reactive groups)Excellent (Highly specific radical generation)
Scalability & Cost Excellent (Industrial standard, low cost)Good (Requires anhydrous setup, moderate cost)Moderate (Limited by photon flux at scale)
Stereochemical Control Poor (Often yields cis/trans mixtures)N/A (Yields achiral 4-substituted products)Excellent (Thermodynamic epimerization possible)

Pathway Visualization

G Pyridine 4-Substituted Pyridine Hydro Catalytic Hydrogenation (Rh/C, H2) Pyridine->Hydro Piperidone 4-Piperidone Suzuki 1. Enol Triflation 2. Suzuki Coupling 3. Alkene Reduction Piperidone->Suzuki PiperidineSM N-Protected Piperidine Photo Photoredox C-H Arylation (Ir-cat, Light) PiperidineSM->Photo Target 4-Substituted Piperidine Hydro->Target Suzuki->Target Photo->Target

Fig 1. Synthetic workflows benchmarking three distinct routes to 4-substituted piperidines.

Route A: Catalytic Hydrogenation of 4-Substituted Pyridines

Mechanistic Causality: Direct hydrogenation is the most atom-economical route. However, the basic nitrogen lone pair of the pyridine ring strongly coordinates to transition metal surfaces (like Pd or Pt), effectively poisoning the catalyst and stalling the reaction. To circumvent this, the reaction is typically run in acidic media (e.g., acetic acid or methanolic HCl). Protonation of the nitrogen eliminates its coordinating ability, allowing the aromatic ring to lie flat against the catalyst surface for efficient hydrogen transfer (). Rhodium on carbon (Rh/C) is preferred over Pd/C as it operates at lower H


 pressures and minimizes the hydrogenolysis of sensitive substituents (e.g., benzyl ethers).

Self-Validating Protocol: Chemoselective Hydrogenation

  • Reaction Assembly: In a high-pressure Parr reactor, dissolve the 4-substituted pyridine (1.0 equiv) in a 10:1 mixture of MeOH and glacial acetic acid. Add 5% Rh/C (10 mol%).

  • Execution: Purge the vessel with N

    
     (3x), then pressurize with H
    
    
    
    gas to 50 psi. Stir vigorously at 25 °C.
  • Validation Checkpoint 1 (Physical): Monitor the pressure gauge. A continuous drop in pressure indicates active H

    
     consumption. The reaction is complete when the pressure stabilizes for >30 minutes.
    
  • Validation Checkpoint 2 (Analytical): Withdraw a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The complete disappearance of the aromatic [M+H]

    
     peak and the emergence of a new peak at [M+H]
    
    
    
    + 6 Da validates full saturation without over-reduction.
  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo, neutralize with saturated aqueous NaHCO

    
    , and extract with dichloromethane (DCM).
    

Route B: Suzuki-Miyaura Cross-Coupling of Enol Triflates

Mechanistic Causality: While 4-piperidones are inexpensive starting materials, direct nucleophilic addition (e.g., via Grignard reagents) is notoriously inefficient. The


-protons of 4-piperidone are highly acidic; thus, strong nucleophiles often act as bases, leading to competitive enolization and recovery of starting material. By intentionally trapping this enolate as an enol triflate, we lock the molecule into an electrophilic sp2 state. This intermediate is perfectly primed for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the modular installation of diverse aryl and heteroaryl groups ().

Self-Validating Protocol: Triflation & Cross-Coupling

  • Enol Triflate Formation: Cool a solution of N-Boc-4-piperidone (1.0 equiv) in anhydrous THF to -78 °C. Dropwise add LiHMDS (1.2 equiv) to form the enolate. After 30 minutes, add N-phenylbis(trifluoromethanesulfonimide) (1.1 equiv).

  • Validation Checkpoint 1 (TLC & NMR): Analyze the crude mixture via TLC (Hexanes/EtOAc). The enol triflate will elute significantly faster (higher R

    
    ) than the highly polar ketone and will stain bright yellow with KMnO
    
    
    
    due to the new alkene bond. Confirm via
    
    
    F NMR (singlet at ~ -74 ppm).
  • Suzuki Coupling: To the isolated enol triflate, add the desired arylboronic acid (1.5 equiv), Pd(PPh

    
    )
    
    
    
    (5 mol%), and 2M aqueous K
    
    
    CO
    
    
    (3.0 equiv) in 1,4-dioxane. Heat to 80 °C for 12 hours.
  • Validation Checkpoint 2 (NMR): Obtain a

    
    H NMR of the crude product. The disappearance of the triflate and the presence of a distinct vinyl proton multiplet at ~6.0 ppm confirms successful cross-coupling.
    
  • Alkene Reduction: Subject the resulting tetrahydropyridine to standard hydrogenation (Pd/C, H

    
    , MeOH) to yield the final 4-substituted piperidine.
    

Route C: Photoredox-Catalyzed C(sp3)–H Arylation

Mechanistic Causality: Traditional cross-couplings require pre-functionalized starting materials (like Route B). Modern photoredox catalysis bypasses this thermodynamic sink by directly functionalizing native C(sp3)–H bonds. Using an Iridium photocatalyst (e.g., Ir(ppy)


), visible light excites the catalyst to a long-lived triplet state. This excited state acts as a potent single-electron oxidant, removing an electron from the nitrogen lone pair of an N-alkyl piperidine to form a radical cation. Rapid 

-deprotonation generates a highly nucleophilic

-amino radical, which readily adds to electron-deficient arenes (e.g., cyanoarenes) to form a new C–C bond in a single step (). Furthermore, this method allows for thermodynamic epimerization to selectively yield the most stable diastereomer ().

Self-Validating Protocol:


-Amino C-H Arylation 
  • Reaction Assembly: In an oven-dried vial, combine the N-protected piperidine (1.0 equiv), 1,4-dicyanobenzene (1.5 equiv), and Ir(ppy)

    
     (1 mol%) in anhydrous, degassed DMF.
    
  • Execution: Seal the vial and irradiate with 450 nm blue LEDs at room temperature for 16 hours, ensuring a fan is used to maintain ambient temperature.

  • Validation Checkpoint 1 (Visual): Upon irradiation, the reaction mixture should exhibit intense luminescence or a distinct color shift (often yellow to deep orange/red), confirming the excitation of the Iridium photocatalyst and active Single Electron Transfer (SET) events.

  • Validation Checkpoint 2 (GC-MS): Analyze an aliquot via GC-MS. The target product is validated by identifying the molecular ion peak corresponding to the exact mass of the piperidine + the arene minus the displaced cyano group (loss of 26 Da from the combined mass).

  • Workup: Dilute the mixture with water to crash out the highly lipophilic photocatalyst, extract with EtOAc, and purify via flash column chromatography.

Conclusion

For rapid, bulk access to simple 4-substituted piperidines, Route A (Hydrogenation) remains the industrial gold standard due to its unparalleled step and atom economy. When synthesizing libraries of complex, heteroaryl-substituted derivatives where functional group tolerance is paramount, Route B (Enol Triflate Suzuki) provides the most reliable and modular platform. Finally, for late-stage functionalization or when pre-functionalized starting materials are unavailable, Route C (Photoredox) represents the cutting edge of synthetic efficiency, enabling direct C–H functionalization with exquisite stereocontrol.

References

  • MacMillan, D. W. C., et al. "Photoredox Catalysis in Organic Chemistry." ACS Central Science, 2016.[Link]

  • "Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles." Journal of Organic Chemistry, 2014.[Link]

  • "Chemoselective Hydrogenation of Heteroarenes." Synthesis (Thieme E-Books), 2023.[Link]

  • Shen, Y., et al. "Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization." Journal of the American Chemical Society, 2021.[Link]

A Researcher's Guide to In Vitro Metabolic Stability of Substituted Piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of a compound is a critical early step in the journey from a promising molecule to a potential therapeutic. The piperidine scaffold, a ubiquitous and versatile heterocyclic motif, is a cornerstone in medicinal chemistry. However, its susceptibility to metabolic transformation can significantly impact a drug candidate's pharmacokinetic profile, efficacy, and safety. This guide provides an in-depth, objective comparison of the in vitro metabolic stability of substituted piperidine compounds, supported by experimental data and detailed methodologies.

The Significance of Metabolic Stability in Piperidine-Based Drug Discovery

The metabolic fate of a drug dictates its journey through the body. For piperidine-containing compounds, rapid metabolism can lead to low bioavailability, requiring higher or more frequent dosing, which can increase the risk of adverse effects.[1] Conversely, a compound that is too stable might accumulate, leading to toxicity. Therefore, a thorough understanding and optimization of metabolic stability are paramount. The primary site of drug metabolism is the liver, where a superfamily of enzymes, primarily the Cytochrome P450 (CYP) family, are responsible for the biotransformation of foreign compounds.[2] For piperidine derivatives, common metabolic pathways include N-dealkylation, oxidation of the piperidine ring, and in some cases, ring contraction.[2][3]

The in vitro metabolic stability of a compound is typically assessed by incubating it with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[1][4] By measuring the rate at which the parent compound disappears over time, we can determine key parameters like half-life (t½) and intrinsic clearance (CLint), which provide a reliable indication of its metabolic fate in the body.[5]

Experimental Workflow for Assessing In Vitro Metabolic Stability

A robust and reproducible in vitro metabolic stability assay is the foundation for making informed decisions in drug discovery. The following section details a standard protocol for a liver microsomal stability assay.

Diagram of the In Vitro Metabolic Stability Workflow

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Test Compound - Liver Microsomes - Buffer - NADPH System Incubation_Mix Prepare Incubation Mixture: - Microsomes in Buffer Reagents->Incubation_Mix Pre_Warm Pre-warm Mixture to 37°C Incubation_Mix->Pre_Warm Add_Compound Add Test Compound Pre_Warm->Add_Compound Initiate_Reaction Initiate Reaction with NADPH Add_Compound->Initiate_Reaction Incubate Incubate at 37°C with Shaking Initiate_Reaction->Incubate Quench Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with Cold Solvent + IS Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Processing Data Processing: - Calculate % Remaining - Determine t½ and CLint Analyze->Data_Processing

Caption: A typical workflow for an in vitro microsomal stability assay.

Detailed Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol outlines the key steps for determining the in vitro metabolic stability of substituted piperidine compounds using human liver microsomes.

Materials:

  • Test compounds (10 mM stock solution in DMSO)

  • Pooled human liver microsomes (20 mg/mL stock)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal standard (IS) in a cold quenching solvent (e.g., acetonitrile or methanol)

  • 96-well plates

  • Incubator with shaking capabilities

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the NADPH regenerating system according to the manufacturer's instructions.

    • Dilute the human liver microsome stock to a final concentration of 0.5 mg/mL in phosphate buffer.[4]

  • Incubation:

    • In a 96-well plate, pre-warm the diluted liver microsome solution at 37°C for 5-10 minutes.[5]

    • Add the test compound to the microsome solution to achieve a final concentration of 1 µM.[5]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[5]

    • Incubate the plate at 37°C with gentle shaking.[5]

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution with the internal standard.[5] The cold solvent precipitates the proteins, thereby stopping the enzymatic reaction.

  • Sample Preparation for LC-MS/MS Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[6]

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[7]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[2]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .[2]

Comparative Analysis of Substituted Piperidine Compounds

The metabolic stability of a piperidine-containing compound is profoundly influenced by the nature and position of its substituents. Understanding these structure-metabolism relationships is crucial for designing more stable and effective drug candidates.

Impact of Substituents on Metabolic Stability

1. Steric Hindrance:

Placing bulky substituents near potential sites of metabolism, particularly the carbons alpha to the piperidine nitrogen, can sterically hinder the approach of metabolizing enzymes, thereby increasing metabolic stability.[8] For example, the introduction of a methyl group at the 2- or 6-position of the piperidine ring can significantly slow down the rate of metabolism.

2. Electronic Effects:

The electronic properties of substituents can also influence metabolic stability. Electron-withdrawing groups can decrease the electron density of the piperidine ring, making it less susceptible to oxidative metabolism.[2] Conversely, electron-donating groups may increase the rate of metabolism.

3. Lipophilicity:

Higher lipophilicity (logP) can lead to increased binding to metabolic enzymes and, consequently, more rapid metabolism.[9] Modifying substituents to reduce a compound's lipophilicity can be a viable strategy to improve its metabolic stability.

Comparative Data Table

The following table provides a comparative overview of the in vitro metabolic stability of various substituted piperidine compounds, highlighting the impact of different structural modifications.

Compound Class/NameSubstitution PatternIn Vitro Half-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Pathway(s)
Fentanyl Analogs
AcetylfentanylN-acetyl>60<11.6N-dealkylation, hydroxylation
FentanylN-propionyl45.515.2N-dealkylation, hydroxylation
ButyrylfentanylN-butyryl20.833.3N-dealkylation, hydroxylation
ValerylfentanylN-valeryl13.551.3N-dealkylation, hydroxylation
Piperidine-derived sEH Inhibitors
Analog AUnsubstituted piperidine2202.1Not specified
Analog B4-Methylpiperidine>300<1.5Not specified
Analog C4,4-Difluoropiperidine2501.8Not specified
Hypothetical Piperidine Derivatives
Compound X4-Phenylpiperidine3519.8Ring hydroxylation, N-dealkylation
Compound Y4-(4-Fluorophenyl)piperidine5512.6N-dealkylation
Compound Z2-Methyl-4-phenylpiperidine808.7Ring hydroxylation

Data for Fentanyl Analogs is illustrative and based on trends observed in literature.[7][9] Data for Piperidine-derived sEH Inhibitors is illustrative and based on trends observed in literature. Data for Hypothetical Piperidine Derivatives is for illustrative purposes to demonstrate structure-metabolism relationships.

Key Metabolic Pathways of Substituted Piperidines

Understanding the primary metabolic pathways of piperidine-containing compounds is essential for predicting their metabolic fate and for designing strategies to improve their stability.

Diagram of Major Piperidine Metabolic Pathways

metabolism cluster_pathways Metabolic Pathways Piperidine Substituted Piperidine R-N-(CH2)5 N_dealkylation N-Dealkylation H-N-(CH2)5 Piperidine->N_dealkylation CYP3A4 Alpha_Oxidation α-Carbon Oxidation R-N-(C=O)-(CH2)4 Piperidine->Alpha_Oxidation CYP Enzymes Ring_Hydroxylation Ring Hydroxylation R-N-(CH2)4-CH(OH) Piperidine->Ring_Hydroxylation CYP Enzymes Ring_Contraction Ring Contraction Pyrrolidine Derivative Piperidine->Ring_Contraction CYP Enzymes

Caption: Major metabolic pathways for substituted piperidine compounds.

1. N-Dealkylation: This is a very common metabolic pathway for N-substituted piperidines, often catalyzed by CYP3A4.[10] The rate of N-dealkylation can be influenced by the nature of the N-substituent, with bulkier groups sometimes showing slower rates of metabolism.

2. α-Carbon Oxidation: Oxidation of the carbon atom adjacent to the nitrogen is another frequent metabolic route, which can lead to the formation of a lactam.[2]

3. Ring Hydroxylation: Hydroxylation can occur at various positions on the piperidine ring, leading to the formation of more polar metabolites that are more easily excreted.

4. Ring Contraction: In some instances, the piperidine ring can undergo an oxidative ring contraction to form a pyrrolidine derivative.[3]

Conclusion: A Strategic Approach to Optimizing Metabolic Stability

The in vitro metabolic stability of substituted piperidine compounds is a multifaceted property influenced by a delicate interplay of steric, electronic, and lipophilic factors. A systematic and data-driven approach is essential for medicinal chemists to navigate the complexities of drug metabolism and design compounds with optimal pharmacokinetic profiles.

By employing robust in vitro assays, such as the human liver microsomal stability assay, researchers can gain valuable insights into the metabolic liabilities of their compounds. This information, coupled with a thorough understanding of the key metabolic pathways and structure-metabolism relationships, empowers the rational design of next-generation piperidine-containing drugs with enhanced metabolic stability and a greater probability of clinical success. This guide serves as a foundational resource, providing both the theoretical framework and practical methodologies to confidently assess and compare the metabolic stability of this important class of compounds.

References

  • Benchchem. (2025). Technical Support Center: Enhancing the Metabolic Stability of Piperidine-3-carbothioamide Derivatives.
  • PubMed. (n.d.). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Optimisation of in vitro sample preparation for LC-MS metabolomics applications on HepaRG cell cultures. Retrieved from [Link]

  • Organomation. (2023). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Benchchem. (2025). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.
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A Researcher's Guide to Assessing the Selectivity of Piperidine-Based Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neurodegenerative disease research and the development of novel therapeutics for depression, the selective inhibition of monoamine oxidases (MAO) remains a critical area of focus.[1][2] These mitochondrial enzymes, existing as two isoforms, MAO-A and MAO-B, are responsible for the oxidative deamination of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][3] The ability to selectively target one isoform over the other is paramount for achieving desired therapeutic outcomes while minimizing mechanism-based side effects.[4] For instance, selective MAO-B inhibition is a validated strategy in the management of Parkinson's disease, while selective MAO-A inhibitors have applications in treating depression.[2][3]

This guide provides an in-depth comparison of the selectivity of a novel 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine-based inhibitor, exemplified by a closely related and well-characterized analogue, against established monoamine oxidase inhibitors. We will delve into the experimental methodologies used to determine selectivity, explaining the rationale behind these techniques and presenting comparative data to inform your own research and development endeavors.

The Imperative of Selectivity for MAO Inhibitors

The two MAO isoforms, MAO-A and MAO-B, exhibit distinct substrate preferences and tissue distribution. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenethylamine and benzylamine; dopamine is a substrate for both.[1][3] The clinical implications of this are significant. Non-selective MAO inhibitors, while effective, can lead to dangerous hypertensive crises when tyramine-rich foods are consumed (the "cheese effect") due to the inhibition of MAO-A in the gut.[4] Selective MAO-B inhibitors largely circumvent this issue.[4] Therefore, the rigorous assessment of an inhibitor's selectivity profile is a non-negotiable aspect of its preclinical development.

Comparative Selectivity Profile

The focus of our analysis is a novel pyridazinobenzylpiperidine derivative, compound S5 , which features a 3-chlorobenzyl moiety attached to a piperidine-containing scaffold.[5][6] This compound serves as a pertinent example of the 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine class of inhibitors. Its selectivity will be compared against both selective and non-selective MAO inhibitors that are either in clinical use or are well-established research tools.

CompoundTargetIC50 (µM)Selectivity Index (SI) for MAO-B (IC50 MAO-A / IC50 MAO-B)Reference
Compound S5 (3-Cl pyridazinobenzylpiperidine) MAO-A 3.857 19.04 [5][6]
MAO-B 0.203
SelegilineMAO-A->93[7]
MAO-B-
RasagilineMAO-A->100[2]
MAO-B-
SafinamideMAO-A->1000[3]
MAO-B-
Phenelzine (Non-selective)MAO-AKi = 0.047 µM~0.32 (based on Ki)[7]
MAO-BKi = 0.015 µM
Tranylcypromine (Non-selective)MAO-A2.3 µM~0.41[7]
MAO-B5.6 µM

As the data indicates, compound S5 demonstrates a clear preference for MAO-B, with a selectivity index of 19.04.[5][6] This positions it as a selective MAO-B inhibitor, although its selectivity is more moderate compared to established drugs like safinamide. The 3-chloro substitution on the phenyl ring has been shown to be a key determinant of its potent MAO-B inhibition.[5][6]

Experimental Protocols for Assessing Selectivity

The determination of an inhibitor's selectivity profile relies on robust and reproducible experimental methods. Both biochemical and cell-based assays are indispensable tools in this process.

Biochemical Assays: The Foundation of Selectivity Profiling

Biochemical assays utilize purified enzymes to determine the direct inhibitory effect of a compound. The half-maximal inhibitory concentration (IC50) is a standard measure of potency derived from these assays.

A. Amplex Red-Based Fluorometric Assay

This is a widely used method for measuring MAO activity. The assay relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent compound, resorufin.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., Compound S5) in DMSO.

    • Prepare working solutions of purified human recombinant MAO-A and MAO-B enzymes in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a working solution of the Amplex Red reagent and HRP.

    • Prepare a solution of the MAO substrate (e.g., p-tyramine).

  • Assay Procedure:

    • In a 96-well microplate, add the enzyme solution to each well.

    • Add serial dilutions of the test inhibitor or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the Amplex Red/HRP/substrate solution to all wells.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm and 590 nm, respectively) over time.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) by dividing the IC50 for MAO-A by the IC50 for MAO-B.

Causality Behind Experimental Choices: The use of purified recombinant enzymes ensures that the measured inhibition is a direct effect on the target, free from confounding factors present in a cellular environment. The fluorometric readout provides high sensitivity and a continuous measure of enzyme activity.

cluster_workflow Biochemical Selectivity Assay Workflow start Prepare Reagents (Enzyme, Inhibitor, Substrate, Amplex Red, HRP) plate Dispense Enzyme and Inhibitor Dilutions into 96-well Plate start->plate preincubate Pre-incubate at 37°C plate->preincubate initiate Initiate Reaction with Substrate/Amplex Red/HRP preincubate->initiate incubate Incubate at 37°C initiate->incubate read Measure Fluorescence incubate->read analyze Calculate IC50 and Selectivity Index read->analyze

Caption: Workflow for a fluorometric biochemical assay to determine inhibitor selectivity.

Cell-Based Assays: Assessing Inhibition in a Physiological Context

While biochemical assays are fundamental, cell-based assays provide crucial information on a compound's activity in a more physiologically relevant setting, accounting for factors like cell permeability and off-target effects.

B. Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in intact cells. It is based on the principle that the binding of a ligand (inhibitor) to its target protein stabilizes the protein against thermal denaturation.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a neuroblastoma cell line expressing MAO-A and MAO-B).

    • Treat the cells with various concentrations of the test inhibitor or vehicle control for a specific duration.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

    • Cool the samples on ice.

  • Protein Extraction and Analysis:

    • Lyse the cells to release the proteins.

    • Separate the soluble (non-denatured) and aggregated (denatured) protein fractions by centrifugation.

    • Analyze the amount of soluble MAO-A and MAO-B in the supernatant using Western blotting or mass spectrometry.

  • Data Analysis:

    • Generate a "melting curve" for each MAO isoform in the presence and absence of the inhibitor.

    • A shift in the melting curve to a higher temperature indicates stabilization of the protein by the inhibitor, confirming target engagement.

Causality Behind Experimental Choices: CETSA® provides direct evidence of target engagement within the complex milieu of the cell. This is crucial for validating that the inhibitor can access and bind to its intended target in a living system.

cluster_workflow Cellular Thermal Shift Assay (CETSA®) Workflow start Treat Cells with Inhibitor heat Apply Thermal Challenge (Temperature Gradient) start->heat lyse Cell Lysis heat->lyse separate Separate Soluble and Aggregated Proteins lyse->separate analyze Analyze Soluble Target Protein (e.g., Western Blot) separate->analyze curve Generate and Analyze Melting Curves analyze->curve

Caption: Workflow for assessing cellular target engagement using CETSA®.

Signaling Pathway Context: The Role of MAO in Neurotransmitter Metabolism

The selective inhibition of MAO isoforms has profound effects on neurotransmitter levels in the brain. Understanding this context is key to appreciating the importance of selectivity.

cluster_pathway MAO-Mediated Neurotransmitter Metabolism and Inhibition Dopamine Dopamine MAOA MAO-A Dopamine->MAOA MAOB MAO-B Dopamine->MAOB Serotonin Serotonin Serotonin->MAOA Norepinephrine Norepinephrine Norepinephrine->MAOA MetabolitesA Inactive Metabolites MAOA->MetabolitesA MetabolitesB Inactive Metabolites MAOB->MetabolitesB MAOA_Inhibitor Selective MAO-A Inhibitor MAOA_Inhibitor->MAOA Inhibits MAOB_Inhibitor Selective MAO-B Inhibitor (e.g., Compound S5) MAOB_Inhibitor->MAOB Inhibits

Caption: Simplified diagram of MAO's role in neurotransmitter breakdown and the action of selective inhibitors.

Conclusion

The assessment of inhibitor selectivity is a cornerstone of modern drug discovery, particularly for targets like monoamine oxidases where isoform-specific effects are critical for therapeutic efficacy and safety. The 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine scaffold, as exemplified by potent and selective MAO-B inhibitors like compound S5, represents a promising avenue for the development of novel therapeutics for neurodegenerative disorders. A comprehensive evaluation of selectivity, employing a combination of robust biochemical and cell-based assays, is essential for advancing these promising compounds from the laboratory to the clinic. This guide provides the foundational knowledge and experimental frameworks to empower researchers in this critical endeavor.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a common feature in many biologically active compounds and is known to be a strong base, suggesting corrosive properties.[1] The presence of a chlorobenzyl group indicates potential toxicity and environmental hazards, as halogenated organic compounds are often persistent and can have deleterious effects on aquatic life. Therefore, it is imperative to treat 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine as a hazardous chemical waste.[2]

I. Hazard Identification and Characterization

Based on analogous structures, 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine is presumed to exhibit the following hazards:

  • Corrosivity: Due to the basicity of the piperidine nitrogen, the compound is likely corrosive to skin and eyes.[1][3]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Organohalogen compounds can also pose long-term health risks.

  • Environmental Hazard: Likely harmful to aquatic life with long-lasting effects.[5][6]

These characteristics necessitate that the compound and any contaminated materials be handled as hazardous waste, in accordance with local, state, and federal regulations.[7][8]

II. Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine for disposal, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles are mandatory. For larger quantities or when there is a risk of splashing, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat must be worn. For significant quantities, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9] If a fume hood is not available or if aerosolization is possible, a respirator with an appropriate organic vapor cartridge may be necessary.

III. Spill Management: A Swift and Safe Response

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize (if applicable and safe): For a small spill of this basic compound, a weak acid (e.g., citric acid solution) could be used for neutralization after absorption, but this should only be done by trained personnel.

  • Collect and Containerize: Carefully scoop the absorbed material and any contaminated debris into a designated, labeled hazardous waste container.[10]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

IV. Disposal Protocol for 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

Disposal of this compound must follow a carefully planned and executed procedure to ensure regulatory compliance and safety.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management.[2]

  • Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible waste container for 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine and any materials contaminated with it. The container should be in good condition, with a secure, tight-fitting lid.[10][11]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "4-{[(3-Chlorobenzyl)oxy]methyl}piperidine," and the approximate concentration and quantity. The accumulation start date must also be clearly visible.[2][12]

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or acids, to prevent violent reactions.[13]

Step 2: On-site Accumulation and Storage

Laboratories are permitted to accumulate hazardous waste in designated Satellite Accumulation Areas (SAAs) for a limited time before it is collected for disposal.[12]

  • Storage Location: Store the sealed waste container in a designated and well-ventilated SAA, away from general laboratory traffic.[12]

  • Secondary Containment: The waste container should be placed within a secondary containment bin to prevent the spread of material in case of a leak.[11]

  • Quantity Limits: Be aware of the volume limits for waste accumulation in your SAA as stipulated by regulations.[12]

Step 3: Arranging for Disposal

Hazardous waste must be disposed of through your institution's certified hazardous waste management program.[10]

  • Contact EHS: When the waste container is nearly full or has reached its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • Documentation: Complete all necessary waste pickup forms accurately and completely. This documentation is a legal requirement and ensures the "cradle-to-grave" tracking of the hazardous waste.

  • Do Not Dispose Down the Drain: Under no circumstances should 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine or its solutions be poured down the drain.[2][11] This can lead to environmental contamination and damage to the plumbing infrastructure.

Step 4: Empty Container Management

Empty containers that once held 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine must also be managed properly.

  • Triple Rinsing: The "empty" container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[14] The rinsate must be collected and disposed of as hazardous waste.[10]

  • Defacing Labels: After triple-rinsing, the original label on the container should be completely defaced or removed to prevent any misunderstanding of its contents.[10][14]

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin, in accordance with your institution's policies.[14]

V. Quantitative Data Summary

While specific data for 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine is limited, the table below provides information for structurally related compounds to guide handling and disposal decisions.

PropertyPiperidine4-(3-Chlorobenzyl)piperidine
Molecular Formula C5H11NC12H16ClN[15]
Molecular Weight 85.15 g/mol [5]209.72 g/mol [15]
Boiling Point 106 °C[6]310.8±22.0 °C at 760 mmHg[16]
Flash Point 16 °C[3]141.8±22.3 °C[16]
Density 0.862 g/cm³[6]1.1±0.1 g/cm³[16]
Hazards Highly flammable, Toxic, Corrosive[5][6]Assumed to be toxic and an irritant[16]

VI. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Path Start Handling 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine PPE Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteGenerated Waste Generated (Unused reagent, contaminated materials) FumeHood->WasteGenerated IsWaste Is it waste? WasteGenerated->IsWaste HazardousWasteContainer Place in a Labeled, Dedicated Hazardous Waste Container IsWaste->HazardousWasteContainer Yes NoDrain DO NOT Pour Down Drain IsWaste->NoDrain No (Still in use) StoreSAA Store in Satellite Accumulation Area (with secondary containment) HazardousWasteContainer->StoreSAA EHS_Pickup Arrange for EHS Pickup StoreSAA->EHS_Pickup End Proper Disposal Complete EHS_Pickup->End

Caption: Disposal workflow for 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine.

VII. Conclusion

The responsible disposal of 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine is a critical aspect of laboratory safety and environmental stewardship. By treating this compound as hazardous waste, adhering to strict PPE protocols, and following the detailed disposal steps outlined in this guide, researchers can ensure they are not only advancing scientific knowledge but also protecting themselves, their colleagues, and the planet. Always consult your institution's specific waste management guidelines and your EHS department for any additional requirements.

VIII. References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (n.d.). Retrieved from University of Canterbury website.

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from Tetra Tech website.

  • EPA Hazardous Waste Regulations | Study.com. (n.d.). Retrieved from Study.com website.

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.). Retrieved from Labor Security System website.

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from a relevant safety information website.

  • Laboratory Chemical Waste Guidelines - Stanford Environmental Health & Safety. (n.d.). Retrieved from Stanford University website.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - Environmental Health and Radiation Safety - University of Pennsylvania. (2003, February 15). Retrieved from University of Pennsylvania website.

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from Vanderbilt University Medical Center website.

  • Hazardous Waste Recycling | US EPA. (2025, September 22). Retrieved from epa.gov.

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA. (n.d.). Retrieved from a government regulations website.

  • SAFETY DATA SHEET - Piperidine. (2025, September 23). Retrieved from a chemical supplier's website.

  • 4-(3-Chlorobenzyl)piperidine CAS 251107-31-0 - Biosynce. (n.d.). Retrieved from Biosynce website.

  • SAFETY DATA SHEET. (2025, April 30). Retrieved from a chemical supplier's website.

  • Safety Data Sheet - ChemScene. (2024, June 3). Retrieved from ChemScene website.

  • 4-(chloromethyl)piperidine hydrochloride SDS, 1822-61-3 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from ECHEMI website.

  • SAFETY DATA SHEET - 4-Methylpiperidine. (2015, February 2). Retrieved from a chemical supplier's website.

  • SAFETY DATA SHEET - Piperidine. (2023, March 16). Retrieved from a chemical supplier's website.

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Retrieved from Sigma-Aldrich website.

  • 4-(3-Chlorobenzoyl)piperidine Hydrochloride | C12H15Cl2NO | CID 53420695 - PubChem. (n.d.). Retrieved from PubChem website.

  • Safety Data Sheet. (n.d.). Retrieved from a chemical supplier's website.

  • 251107-31-0 | 4-(3-Chlorobenzyl)piperidine - ChemScene. (n.d.). Retrieved from ChemScene website.

  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26). Retrieved from Fisher Scientific website.

  • MSDS 2215. (n.d.). Retrieved from a safety data sheet provider.

  • 4-(4-CHLOROBENZYL)PIPERIDINE CAS#: 36938-76-8 - ChemicalBook. (n.d.). Retrieved from ChemicalBook website.

  • SAFETY DATA SHEET - PPG. (2025, June 24). Retrieved from PPG website.

  • Material Safety Data Sheet - SIGMA-ALDRICH. (n.d.). Retrieved from Sigma-Aldrich website.

  • 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride | Sigma-Aldrich - MilliporeSigma. (n.d.). Retrieved from Sigma-Aldrich website.

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. (n.d.). Retrieved from National Center for Biotechnology Information website.

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Personal protective equipment for handling 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine

As drug development professionals and analytical chemists push the boundaries of molecular design, handling complex functionalized heterocycles requires safety protocols that go beyond generic Safety Data Sheets (SDS). 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine is a highly valuable building block in medicinal chemistry, but its unique structural features present specific occupational hazards.

To build a self-validating system of laboratory safety, we must understand why specific precautions are necessary. This guide synthesizes structural chemistry with field-proven operational logistics to provide you with a comprehensive, step-by-step handling and disposal plan.

Mechanistic Hazard Profile: The Causality of Toxicity

Commercially, 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine is most frequently supplied as a hydrochloride salt (CAS: 1261230-76-5) to improve bench stability[1]. While protonation mitigates the high volatility associated with free-base piperidines, the solid powder form introduces severe aerosolization risks.

The hazard profile of this molecule is driven by a "dual-threat" structural mechanism:

  • The Piperidine Core (Corrosive/Irritant): Piperidine derivatives act as strong organic bases. Upon contact with physiological moisture (eyes, mucous membranes, sweat), the compound causes rapid saponification of cellular lipids and protein denaturation, leading to liquefactive necrosis and severe burns[2][3].

  • The Chlorobenzyl Ether Moiety (Permeation Enhancer): The addition of the halogenated aromatic ring significantly increases the molecule's lipophilicity (LogP). If dermal exposure occurs, this lipophilic tail acts as a "Trojan horse," rapidly driving the corrosive piperidine core through the stratum corneum and into systemic circulation, resulting in acute dermal toxicity[4].

HazardMechanism cluster_Hazards Exposure Pathways & Mechanisms cluster_Mitigation Targeted PPE Mitigations Molecule 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine (HCl Salt / Powder) Aerosol Particulate Aerosolization Molecule->Aerosol Dermal Dermal Deposition Molecule->Dermal Mucosal Mucosal Dissolution (Severe Eye/Respiratory Damage) Aerosol->Mucosal Lipid Lipid Bilayer Penetration (Enhanced by Chlorobenzyl group) Dermal->Lipid Respirator N95/FFP3 Respirator & Safety Goggles Mucosal->Respirator Blocked by Gloves Double Nitrile Gloves (>0.11mm thickness) Lipid->Gloves Blocked by

Mechanistic pathway of chemical exposure and targeted PPE mitigation strategies.

Mandatory Personal Protective Equipment (PPE) Matrix

Because the chlorobenzyl ether moiety accelerates permeation, standard single-layer latex gloves provide insufficient breakthrough resistance. The following PPE matrix is mandatory for handling this compound[5].

Table 1: Quantitative PPE Specifications and Mechanistic Rationale

PPE CategorySpecification / MaterialMinimum StandardBreakthrough Time / Rationale
Hand Protection Heavy-duty Nitrile or Butyl Rubber (Double Gloving)EN 374 / ASTM F739> 480 mins. Prevents transdermal systemic absorption driven by the lipophilic ether moiety.
Eye Protection Tight-fitting Safety Goggles or Face ShieldANSI Z87.1 / EN 166N/A. Protects against severe ocular tissue necrosis from basic piperidine dust[3].
Respiratory N95/N100 or FFP3 Particulate RespiratorNIOSH / EN 14999.9% filtration. The HCl salt forms fine, easily aerosolized dust that causes severe respiratory tract burns[2].
Body Protection Chemically resistant lab coat (e.g., Tyvek®)ISO 13688N/A. Prevents accumulation of micro-particulates on standard woven cotton clothing.

Operational Workflows & Handling Protocols

To ensure a self-validating safety system, operational protocols must eliminate the possibility of ambient particulate drift.

Protocol A: Safe Weighing and Transfer
  • Engineering Controls: Activate a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Ensure face velocity is between 80–100 feet per minute (fpm).

  • Static Elimination: Because the HCl salt is a dry powder, it is highly susceptible to static cling. Use an anti-static zero-stat gun on the weighing spatulas and weigh boats to prevent the powder from jumping and aerosolizing.

  • Transfer: Use the "burrito method" for weighing—crease the weigh paper, transfer the required mass using a micro-spatula, and immediately transfer the powder into a pre-tared vial.

  • Solubilization: Cap the vial before removing it from the fume hood. If preparing a stock solution, inject the solvent (e.g., DMSO or Methanol) through a septum cap to maintain a closed system.

SOPWorkflow Start 1. Pre-Operation Risk Assessment PPE 2. Don Mandatory PPE Matrix Start->PPE Hood 3. Transfer to Class II BSC / Fume Hood PPE->Hood SpillCheck Spill Occurred? Hood->SpillCheck SpillProtocol 4a. Spill Protocol (Absorb, Contain, Neutralize) SpillCheck->SpillProtocol Yes NormalProtocol 4b. Proceed with Synthesis/Assay SpillCheck->NormalProtocol No Decon 5. Workspace Decontamination (Isopropanol wipe-down) SpillProtocol->Decon NormalProtocol->Decon Waste 6. Halogenated Waste Segregation (High-Temp Incineration) Decon->Waste

Standard operating procedure (SOP) workflow for handling and disposal.

Spill Response and Disposal Plan

Chlorinated aromatics pose severe environmental hazards, particularly to aquatic life, and require highly specific disposal mechanisms to prevent the formation of toxic byproducts.

Protocol B: Spill Containment and Neutralization
  • Evacuation & Assessment: If a spill occurs outside the fume hood, immediately evacuate the immediate 2-meter radius. Do not attempt to sweep the dry powder, as this will aerosolize the corrosive piperidine salt.

  • Wet Containment: Gently cover the spill with absorbent paper towels. Carefully pour a neutralizing solvent (e.g., 10% Isopropanol in water) over the towels to dissolve the salt and prevent dust formation.

  • Collection: Using non-sparking tools, scoop the wet, absorbed material into a chemically compatible, sealable polyethylene hazardous waste container.

  • Surface Decontamination: Wipe the affected surface with a mild acidic solution (e.g., 5% citric acid) to neutralize any residual basic piperidine free-base, followed by a final wipe with 70% ethanol.

Protocol C: Waste Segregation and Disposal
  • Strict Segregation: Do NOT mix 4-{[(3-Chlorobenzyl)oxy]methyl}piperidine waste with standard non-halogenated organic waste.

  • High-Temperature Incineration: All consumables (gloves, weigh boats, paper towels) and liquid waste containing this compound must be explicitly labeled as "Halogenated Organic Waste." Disposal must be routed to a facility capable of high-temperature incineration (>1,000°C). Causality: Burning chlorinated aromatics at low temperatures can catalyze the formation of highly toxic polychlorinated dibenzodioxins (PCDDs)[3][5].

References

  • BLD Pharm. (n.d.). 1185020-93-2 | 4-((3-Chlorobenzyl)oxy)piperidine hydrochloride.
  • Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 4-Chlorobenzyl Chloride.

Sources

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